4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Description
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Properties
IUPAC Name |
4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)6-1-2-12-7(5)6/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNWIRCTPUMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593857 | |
| Record name | 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55040-34-1 | |
| Record name | 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile: A Technical Overview
Introduction
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic organic compound featuring a thieno[3,2-c]pyridine core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Thienopyridine derivatives are known to exhibit a wide range of pharmacological activities, making a thorough understanding of their physicochemical properties crucial for the design and development of new therapeutic agents. This technical guide provides a summary of the available information on the physicochemical properties of this compound, highlighting the current state of knowledge and identifying areas where further experimental investigation is required.
Molecular Structure and Identification
The fundamental characteristics of this compound are summarized in the table below. The structure consists of a fused thiophene and dihydropyridinone ring system, with a nitrile group substituted at the 7-position.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂OS | [1] |
| Molecular Weight | 176.2 g/mol | [2] |
| IUPAC Name | 4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile | [1] |
| CAS Number | 55040-34-1 | [2] |
| SMILES | C1=CNC(=O)C2=C1SC=C2C#N | [1] |
| InChI | InChI=1S/C8H4N2OS/c9-4-5-2-1-6-7(12-5)3-10-8(6)11/h1-3H,(H,10,11) | [1] |
Diagram of the Molecular Structure of this compound:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
Currently, there is a notable absence of experimentally determined physicochemical data for this compound in publicly accessible literature. The following table summarizes the predicted properties available from chemical databases. It is important to emphasize that these are computational estimates and await experimental verification.
| Property | Predicted Value | Source |
| Boiling Point | 449.8 ± 45.0 °C | [2] |
| Density | 1.48 ± 0.1 g/cm³ | [2] |
Areas for Future Research and Experimental Protocols
The lack of empirical data for this compound presents an opportunity for further research. The following sections outline key physicochemical properties that require experimental determination and suggest appropriate methodologies.
Synthesis and Purification
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis and characterization of thienopyridine derivatives.
Experimental Protocol: Synthesis and Purification (Hypothetical)
-
Reaction Setup: Combine equimolar amounts of a suitable thiophene precursor and a pyridine derivative in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Solvent and Catalyst: Add an appropriate solvent (e.g., ethanol, DMF) and a catalyst if required (e.g., a base like sodium ethoxide).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the pure this compound.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to elucidate the chemical structure. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the functional groups present in the molecule, such as the carbonyl (C=O) of the pyridinone ring, the nitrile (C≡N) group, and the N-H bond.
Physicochemical Parameter Determination
-
Melting Point: The melting point should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
-
Solubility: The solubility of the compound should be determined in a range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone) at a controlled temperature. This can be assessed using techniques like the shake-flask method followed by quantification using UV-Vis spectroscopy or HPLC.
-
pKa: The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the molecule at different pH values. This can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC) can be used for its determination.
Conclusion
This compound represents a molecule of interest within the broader class of thienopyridines. However, a comprehensive understanding of its physicochemical properties is currently hampered by a lack of available experimental data. The predicted values for properties like boiling point and density provide a preliminary understanding, but experimental determination of these and other key parameters such as melting point, solubility, pKa, and lipophilicity is essential for its potential development in any application. The experimental protocols outlined in this guide provide a roadmap for future research to fill these knowledge gaps and enable a more complete characterization of this compound.
References
A comprehensive list of references is not available due to the lack of specific literature on the experimental physicochemical properties of this compound. The citations provided in the text refer to general chemical database entries.
Sources
- 1. This compound | C8H4N2OS | CID 18446578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. While the specific molecule, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, remains a novel entity with a hitherto uncharacterized mechanism of action, its structural features suggest a compelling hypothesis: the potential for targeted kinase inhibition. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, postulating its role as a modulator of critical cellular signaling pathways, such as the PI3K/Akt/mTOR or DNA-PK pathways, which are frequently implicated in oncology and immunology. We present a structured, in-depth technical narrative designed for researchers and drug development professionals, detailing a robust, multi-stage experimental plan to systematically investigate and validate this hypothesis.
Introduction: The Thienopyridine Scaffold - A Versatile Pharmacophore
The thienopyridine core, a fusion of thiophene and pyridine rings, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including antipsychotic, antifungal, antiviral, and anticancer properties.[2][3][4][5] The versatility of the thienopyridine ring system allows for facile chemical modification, enabling the synthesis of targeted agents with high potency and selectivity. Given the established precedent of thienopyridine derivatives as kinase inhibitors, it is scientifically prudent to hypothesize that this compound may exert its biological effects through the modulation of one or more key kinases.
A Plausible Hypothesis: Targeting the PI3K/Akt/mTOR and DNA-PK Signaling Cascades
Many small molecule inhibitors with heterocyclic cores are known to target the ATP-binding pockets of kinases. The phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Similarly, the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair and represents a prime target for cancer therapeutics.[7][8][9]
We postulate that this compound functions as an ATP-competitive inhibitor of kinases within these pathways. The presence of the oxo group and the carbonitrile moiety on the thienopyridine core could facilitate key interactions within the ATP-binding site of target kinases.
Diagram of the Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibitory action on the PI3K/Akt/mTOR and DNA-PK pathways.
Experimental Workflow for Mechanism of Action Elucidation
A systematic, multi-tiered approach is essential to rigorously test our hypothesis. The following experimental workflow is designed to first identify the molecular target(s) and then validate the mechanism of action in a cellular context.
Diagram of the Experimental Workflow
Caption: A multi-tiered workflow for mechanism of action elucidation.
Tier 1: Broad Kinase Panel Screening
The initial step is to perform a broad kinase panel screen to identify potential kinase targets. This provides an unbiased assessment of the compound's selectivity profile.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Plate Preparation: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar) covering a diverse range of human kinases. The compound is typically tested at a fixed concentration (e.g., 10 µM).
-
Binding Assay: The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase. The results are expressed as a percentage of control.
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Data Analysis: Identify kinases that show significant inhibition (e.g., >90% inhibition) as primary "hits" for further investigation.
Tier 2: In Vitro Biochemical Assays
For the primary hits identified in Tier 1, dose-response studies are conducted to determine the potency (IC₅₀) of the compound.
Protocol:
-
Reagents: Obtain purified recombinant kinase enzymes, corresponding substrates, and ATP.
-
Assay Principle: Utilize a suitable assay format, such as a radiometric assay (e.g., ³²P-ATP incorporation) or a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Dose-Response Curve: Serially dilute the compound and incubate with the kinase, substrate, and ATP.
-
Detection: Measure the kinase activity at each compound concentration.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Representative Data from In Vitro Biochemical Assays
| Kinase Target | IC₅₀ (nM) |
| mTOR | [Hypothetical Value] |
| DNA-PKcs | [Hypothetical Value] |
| PI3Kα | [Hypothetical Value] |
| PI3Kβ | [Hypothetical Value] |
| PI3Kγ | [Hypothetical Value] |
| PI3Kδ | [Hypothetical Value] |
Tier 3: Cellular Target Engagement Assays
To confirm that the compound interacts with its intended target in a cellular environment, target engagement assays are crucial.
Protocol (Cellular Thermal Shift Assay - CETSA):
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to have activated PI3K/mTOR signaling) to confluence.
-
Compound Treatment: Treat the cells with the compound or vehicle control for a defined period.
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Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.
-
Protein Detection: Separate the soluble and aggregated protein fractions by centrifugation and analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Tier 4: Analysis of Downstream Signaling
Inhibition of a kinase should lead to a corresponding decrease in the phosphorylation of its downstream substrates.
Protocol (Western Blotting):
-
Cell Treatment: Treat cells with increasing concentrations of the compound for a specified time.
-
Lysate Preparation: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates (e.g., p-Akt, Akt, p-S6K, S6K, p-4E-BP1, 4E-BP1).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
Tier 5: Cellular Phenotypic Assays
The final step is to assess the functional consequences of target inhibition on cellular phenotype.
Protocols:
-
Cell Proliferation Assay:
-
Seed cells in a 96-well plate and treat with a dose range of the compound.
-
After a defined period (e.g., 72 hours), measure cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Apoptosis Assay:
-
Treat cells with the compound for 24-48 hours.
-
Stain the cells with Annexin V and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
DNA Damage and Repair Assay (for DNA-PKcs inhibition):
-
Induce DNA double-strand breaks using a DNA damaging agent (e.g., ionizing radiation or etoposide).
-
Treat cells with the compound.
-
Assess DNA damage and repair by immunofluorescence staining for γH2AX foci, a marker of DNA double-strand breaks.
-
Conclusion and Future Directions
This technical guide outlines a comprehensive and logical framework for the elucidation of the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to detailed biochemical and cellular characterization, researchers can build a robust data package to support the hypothesized role of this novel compound as a kinase inhibitor. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent. Subsequent in vivo studies in relevant disease models will be the critical next step to translate these mechanistic findings into potential clinical applications.
References
- Guertin, D. A. & Sabatini, D. M. Defining the Role of mTOR in Cancer. Cancer Cell12, 9–22 (2007).
-
Lempiäinen, H. & Halazonetis, T. D. Emerging small-molecule inhibitors of DNA damage response pathways. Nature Reviews Cancer22 , 45-63 (2022).[7]
-
Qin, Y. et al. Inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4 + helper and CD8 + effector T cells. bioRxiv 2022.06.22.497223 (2022) doi:10.1101/2022.06.22.497223.[10]
-
Davidson, D., Amrein, L. & Panasci, L. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in Pharmacology4 , 5 (2013).[8]
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Davidson, D., Amrein, L. & Panasci, L. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in Pharmacology4 , (2013).[9]
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Feldman, R. I., Hol-Tretter, L. P., Lasko, L. M. & Cantor, S. B. mTOR kinase inhibitors as potential cancer therapeutic drugs. Journal of medicinal chemistry52 , 3591-606 (2009).[11]
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Feldman, R. I. & Lasko, L. M. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current cancer drug targets9 , 26-37 (2009).[6][12]
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Temple, D. L., Yevich, J. P. & Lobeck, W. G. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of medicinal chemistry28 , 1226-31 (1985).[2]
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Morais, C., Gobe, G. & Johnson, D. W. Therapeutic Use of mTOR Inhibitors in Renal Diseases: Advances, Drawbacks, and Challenges. International Journal of Molecular Sciences22 , 5396 (2021).[14]
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Kuchar, M. et al. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega6 , 10255–10267 (2021).[1]
- Brendel, J., Peukert, S. & Busch, A. E. Thieno ( 3 , 2-c) pyridine compounds. WO2007066127A2 (2007).
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Wang, Y. et al. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm8 , 1941–1946 (2017).[3]
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Acar, Ç., Acar, E. T. & Yılmaz, F. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect6 , 11520–11524 (2021).[15]
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Global Substance Registration System. 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE. [Link]
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Li, X. et al. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Journal of Agricultural and Food Chemistry70 , 1583–1592 (2022).[4]
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PubChem. 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile. [Link]
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Larsen, S. D. et al. 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & medicinal chemistry letters17 , 3840-4 (2007).[5]
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- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Emergence of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile and its Analogs as Potent In Vitro Anticancer Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Thienopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The thienopyridine core, a heterocyclic system resulting from the fusion of thiophene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif has given rise to a diverse array of biologically active molecules with a wide spectrum of therapeutic applications. Notably, thienopyridine derivatives have been successfully developed as antiplatelet agents, such as clopidogrel and prasugrel, which act by antagonizing the P2Y12 receptor. Beyond their established role in cardiovascular medicine, the versatility of the thienopyridine scaffold has prompted extensive research into their potential as anticancer, antiviral, and anti-inflammatory agents.[1] This guide focuses on the burgeoning field of 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile and its analogs, with a particular emphasis on their promising in vitro biological activity against hepatocellular carcinoma (HCC).
Anti-Hepatocellular Carcinoma (HCC) Activity: A New Frontier for Thienopyridines
Hepatocellular carcinoma stands as a formidable challenge in oncology, characterized by its high incidence, resistance to conventional therapies, and poor prognosis. The quest for novel therapeutic agents with high efficacy and specificity against HCC is therefore a critical area of research. Recent studies have identified a series of novel thienopyridine derivatives based on the 4-oxo-4,5-dihydrothieno[3,2-c]pyridine scaffold as exceptionally potent and selective anti-HCC agents.
A seminal study in this area identified a hit compound, 1a , from a cell-based screening for anticancer drugs. This led to the synthesis and evaluation of a series of analogs (1b-1r). Among these, compound 1g emerged as a lead candidate, demonstrating remarkable potency and specificity for hepatocellular carcinoma cells.[2]
In Vitro Efficacy Against HepG2 Cells
The in vitro anticancer activity of these novel thienopyridine derivatives was primarily assessed against the human hepatoma cell line, HepG2. Compound 1g exhibited a 50% inhibitory concentration (IC₅₀) of 0.016 µM, a potency significantly greater than the standard chemotherapeutic agent doxorubicin (IC₅₀ of 0.37 µM) in the same assay.[2] This highlights the exceptional anticancer potential of this thienopyridine analog.
| Compound | Cell Line | IC₅₀ (µM)[2] |
| 1g | HepG2 | 0.016 |
| Doxorubicin | HepG2 | 0.37 |
Table 1: Comparative in vitro anticancer activity of compound 1g and Doxorubicin against the HepG2 human hepatocellular carcinoma cell line.
A crucial aspect of the biological profile of compound 1g is its cancer cell-specific activity. While highly potent against HepG2 cells, it was found to be inactive against a panel of five other human cancer cell lines, suggesting a targeted mechanism of action that is particularly effective in the context of HCC.[2]
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
The potent antiproliferative effects of these 4-oxo-thienopyridine derivatives in HCC cells are attributed to their ability to modulate key cellular processes, specifically the cell cycle and programmed cell death (apoptosis).
Cell Cycle Arrest
Flow cytometry analysis of HepG2 cells treated with compound 1g revealed a significant perturbation of the cell cycle. The compound was found to induce a remarkable arrest of cells in the G₀/G₁ phase.[2] This blockade of the cell cycle at the G₀/G₁ checkpoint prevents cancer cells from entering the S phase (DNA synthesis), effectively halting their proliferation.
Another study on a related series of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives also demonstrated cell cycle modulation in HepG2 cells. The most potent compound in this series, 2f , caused a decrease in the percentage of cells in the S phase and induced a cell cycle arrest at the G₂/M phase.[3] This suggests that while different thienopyridine scaffolds may exhibit nuanced mechanistic differences, interference with the cell cycle is a common theme in their anticancer activity.
Induction of Apoptosis
In addition to cell cycle arrest, compound 1g was shown to be a potent inducer of apoptosis in HepG2 cells at low micromolar concentrations.[2] Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells, and its induction is a hallmark of many effective anticancer drugs. The ability of this thienopyridine derivative to trigger this programmed cell death pathway further underscores its therapeutic potential. The induction of apoptosis in HepG2 cells by other classes of compounds has been shown to involve the accumulation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[4]
Figure 1: Proposed mechanism of action for 4-oxo-thienopyridine analogs in HCC cells.
Experimental Protocols: In Vitro Evaluation of Anticancer Activity
The following protocols outline the key in vitro assays used to characterize the biological activity of this compound and its analogs.
Cell Culture
-
The human hepatocellular carcinoma cell line HepG2 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
HepG2 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., from 0.01 µM to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for an additional 4 hours at 37°C.
-
The MTT solution is then removed, and the formazan crystals are dissolved in 150 µL of DMSO.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.[5]
Figure 2: Workflow for the MTT cell proliferation assay.
Flow Cytometry for Cell Cycle Analysis
-
HepG2 cells are seeded in 6-well plates and treated with the test compound at its IC₅₀ concentration for 24 hours.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells are then washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Propidium iodide (PI) staining solution (50 µg/mL) is added, and the cells are incubated in the dark for 30 minutes.
-
The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle are quantified using appropriate software.[2]
Annexin V-FITC/PI Staining for Apoptosis Detection
-
HepG2 cells are treated with the test compound as described for the cell cycle analysis.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Broader Therapeutic Potential and Future Directions
The remarkable in vitro anti-HCC activity of the 4-oxo-4,5-dihydrothieno[3,2-c]pyridine scaffold positions it as a highly promising starting point for the development of novel cancer therapeutics. The high potency and specificity observed for certain analogs warrant further investigation, including in vivo studies to assess their efficacy and safety in animal models of hepatocellular carcinoma.
Furthermore, the versatility of the thienopyridine nucleus suggests that derivatives of this scaffold may also exhibit activity against other cancers. Indeed, various thienopyridine and pyridothienopyrimidine derivatives have been reported to possess anticancer properties against breast, head and neck, and colorectal cancer cell lines, with some acting as inhibitors of key signaling molecules like Hsp90 and EGFR.[6][7]
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the anticancer potency and selectivity of the 4-oxo-thieno[3,2-c]pyridine scaffold.
-
Target identification and validation: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and pharmacokinetic studies: To evaluate the therapeutic potential of lead compounds in preclinical animal models.
-
Exploration of other therapeutic indications: To investigate the activity of these compounds against a broader range of cancers and other diseases.
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Gomes, S. S. A., et al. (2011). Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies. European Journal of Medicinal Chemistry, 46(12), 5851-5861. Available from: [Link]
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Feng, M., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(21), 6282-6285. Available from: [Link]
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Al-Ostath, R. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 678. Available from: [Link]
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El-Damasy, A. K., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(48), 32947-32961. Available from: [Link]
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Safwat, G. M., et al. (2021). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. Journal of Chemistry, 2021, 9989809. Available from: [Link]
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van der Westhuizen, F. H., et al. (2015). The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells. RSC Advances, 5(10), 7351-7358. Available from: [Link]
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Abdel-Aziz, A. A. -M., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 11(52), 32909-32931. Available from: [Link]
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Priyanka, et al. (2024). 2,2'-Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Journal of Hepatocellular Carcinoma, 11, 2181-2198. Available from: [Link]
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Pabba, C., et al. (2017). Thienopyrimidine Derivatives Exert Their Anticancer Efficacy via Apoptosis Induction, Oxidative Stress and Mitotic Catastrophe. European Journal of Medicinal Chemistry, 138, 1053-1065. Available from: [Link]
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A Guide to the Rational Discovery of Novel Thienopyridine Derivatives: From Scaffold to Clinical Candidate
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth framework for the discovery and optimization of novel thienopyridine derivatives. We will move beyond established applications to explore the strategic considerations, synthetic methodologies, and pharmacological evaluations required to unlock the full therapeutic potential of this versatile scaffold.
Introduction: The Thienopyridine Core - A Privileged Scaffold in Medicinal Chemistry
The thienopyridine nucleus, a fusion of thiophene and pyridine rings, represents a cornerstone in modern drug discovery. Its structural resemblance to purines and pyrimidines makes it an effective bioisostere, capable of interacting with a wide array of biological targets.[1] The clinical success of antiplatelet agents like clopidogrel and prasugrel, which function as irreversible antagonists of the P2Y12 receptor, has firmly established the therapeutic value of this scaffold in cardiovascular medicine.[2][3] These first-generation compounds are prodrugs, requiring hepatic metabolism to exert their effect, a characteristic that introduces pharmacokinetic variability and delayed onset of action.[1][2][4]
Driven by the limitations of existing drugs and the inherent versatility of the scaffold, research has expanded into new therapeutic frontiers. Novel thienopyridine derivatives are now being investigated as potent anticancer agents, anti-inflammatory compounds, and even bone anabolic agents, demonstrating the scaffold's broad pharmacological potential.[5][6][7][8] This guide outlines a systematic approach to navigating this exciting chemical space, from initial synthesis to lead optimization and biological validation.
Chapter 1: Strategic Foundations for Thienopyridine Drug Discovery
A successful discovery program begins with a clear understanding of the scaffold's properties and the strategic rationale for its modification. The thienopyridine core offers several positions for substitution, each influencing the molecule's steric, electronic, and pharmacokinetic properties.
The Prodrug Strategy in Antiplatelet Therapy
Classic thienopyridines like clopidogrel are prodrugs that undergo a two-step metabolic activation by cytochrome P450 enzymes in the liver. The active metabolite then forms an irreversible disulfide bond with the P2Y12 receptor on platelets.[3][4]
Causality: The rationale for a prodrug approach is often to improve oral bioavailability and mask a reactive functional group (in this case, a thiol) until it reaches the systemic circulation. However, this reliance on metabolic activation leads to inter-patient variability and drug-drug interactions.[4] The discovery of novel derivatives often aims to refine this process, for example, by designing prodrugs that are metabolized more efficiently or by developing direct-acting, reversible inhibitors that do not require metabolic activation.[3][9]
Expanding Therapeutic Targets
The structural features of thienopyridines make them suitable for targeting enzyme active sites beyond the P2Y12 receptor.
-
Anticancer: Derivatives have been designed to inhibit tubulin polymerization, arresting the cell cycle in cancer cells.[10] Others function as kinase inhibitors, targeting signaling pathways crucial for tumor growth.[11]
-
Bone Anabolism: Certain derivatives have been identified as enhancers of alkaline phosphatase (ALPase) activity, a marker for osteoblastic differentiation, suggesting potential for treating osteoporosis.[5]
-
Anti-inflammatory: Thienopyridines have also been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.[8]
Chapter 2: Core Synthetic Methodologies
The efficient synthesis of a diverse library of derivatives is fundamental to any discovery program. Modern synthetic chemistry emphasizes atom economy, step efficiency, and the use of readily available starting materials. One-pot, solvent-free reactions are becoming increasingly common for producing thienopyrimidine libraries.[12]
Protocol 2.1: Synthesis of a Representative 5-Substituted Tetrahydrothienopyridine Derivative
This protocol is a representative example adapted from methodologies for creating novel antiplatelet prodrugs.[9] It illustrates the construction of the core and subsequent functionalization.
Objective: To synthesize 5-(1-(2-chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.
Step 1: Synthesis of the Thiolactone Intermediate
-
To a solution of 2-oxotetrahydrothieno[3,2-c]pyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g), add 2-bromo-1-(2-chlorophenyl)ethan-1-one (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the intermediate.
-
Causality: This step involves an N-alkylation to introduce the side chain necessary for activity. Triethylamine acts as a base to neutralize the HBr formed during the reaction.
-
Step 2: Reduction of the Ketone
-
Dissolve the intermediate from Step 1 in methanol (15 mL/g) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol derivative.
-
Causality: The ketone must be reduced to a hydroxyl group, which is the precursor to the active metabolite's thiol group in many antiplatelet thienopyridines. NaBH₄ is a mild and selective reducing agent suitable for this transformation.
-
Step 3: Esterification (Prodrug Formation)
-
To a solution of the alcohol from Step 2 in DCM (10 mL/g), add acetic anhydride (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under vacuum.
-
Recrystallize the crude product from ethanol to afford the final compound as a white solid.
-
Causality: This final step attaches an amino acid or other ester group, creating the prodrug moiety. This modification enhances stability and modulates the drug's release profile.[9]
-
Self-Validation: Each step must be validated. The identity and purity of the final compound and all intermediates should be confirmed using ¹H-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The spectral data should be in full agreement with the proposed structure.[9]
Chapter 3: Lead Optimization and Structure-Activity Relationships (SAR)
Once a hit compound is identified, lead optimization is performed to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Bioisosteric Replacement Strategies
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's overall profile.[13][14] This is a cornerstone of modern medicinal chemistry. For example, a phenyl ring could be replaced with a thiophene or pyridine ring to alter metabolic stability or target interactions.
SAR Case Studies
Systematic modification of the thienopyridine scaffold allows for the elucidation of Structure-Activity Relationships (SAR), which guide the design of more potent analogs.
Case Study 1: Anticancer Thienopyridine Indole Derivatives Recent studies have explored thienopyridine-indole hybrids as inhibitors of tubulin polymerization.[10] The SAR data reveals critical insights for optimization.
| Compound ID | R¹ (Thienopyridine) | R² (Indole) | Antiproliferative Activity (MGC-803, IC₅₀ nM) |
| 20a | H | 5-F | 2.54 |
| 20b | H | 5-Cl | 1.61 |
| 20c | H | 5-Br | 2.03 |
| 20d | 4-F-Ph | 5-Cl | 10.2 |
| 20e | 4-Cl-Ph | 5-Cl | 9.8 |
| (Data adapted from reference[10]) |
SAR Insights:
-
Indole Substitution: Halogen substitution at the 5-position of the indole ring is beneficial, with chloro (Cl) being optimal (Compound 20b ).[10]
-
Thienopyridine Substitution: Introducing bulky substituents on the thienopyridine portion (Compounds 20d , 20e ) significantly decreases potency, suggesting a strict steric requirement in the target's binding pocket.[10]
Case Study 2: Bone Anabolic Thienopyridine Derivatives In the search for new osteoporosis treatments, SAR studies identified the 3-aminothieno[2,3-b]pyridine-2-carboxamide as a core structure for enhancing ALPase activity.[5] Optimization focused on the C4-position.
| Compound ID | C4-Substituent | ALPase Activity Enhancement (EC₅₀ µM) |
| 15a | N-phenylpiperazine | 0.057 |
| 15k | N-phenyl-1,4-diazepane | 0.019 |
| 15m | N-(4-fluorophenyl)-1,4-diazepane | 0.011 |
| 15n | N-benzyl-1,4-diazepane | 0.28 |
| (Data adapted from reference[5]) |
SAR Insights:
-
Cyclic Amines: Introduction of cyclic amino groups at the C4-position dramatically improves activity.[5]
-
Ring Size and Substituent: Expanding the piperazine ring to a homopiperazine (1,4-diazepane) ring enhances potency (compare 15a and 15k ). Aromatic substituents on this ring are preferred over benzylic ones (compare 15k and 15n ), and electron-withdrawing groups like fluorine further boost activity (15m ).[5]
Chapter 4: Pharmacological Evaluation Workflows
Rigorous and reproducible biological assays are critical for validating the therapeutic potential of newly synthesized derivatives.
Protocol 4.1: In Vitro Antiplatelet Aggregation Assay
This protocol describes a standard light transmission aggregometry (LTA) method to assess the inhibition of ADP-induced platelet aggregation.[9]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the PRP platelet count to approximately 2.5 x 10⁸ cells/mL with PPP.
-
Pre-warm PRP aliquots to 37 °C for 5 minutes in the aggregometer.
-
Add the test thienopyridine derivative (dissolved in a suitable solvent like DMSO, final concentration <0.1%) or vehicle control to the PRP and incubate for 10 minutes.
-
Initiate platelet aggregation by adding adenosine diphosphate (ADP) to a final concentration of 10 µM.
-
Record the aggregation, measured as an increase in light transmission, for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of aggregation for each compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of platelet aggregation) by testing a range of compound concentrations.
-
Protocol 4.2: In Vitro Anticancer Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.[6]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HepG2 for liver cancer) under standard conditions.[6]
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test thienopyridine derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37 °C in a humidified CO₂ incubator.
-
-
MTT Addition and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the viability against the log of the compound concentration and determine the IC₅₀ value.
-
Conclusion
The discovery of novel thienopyridine derivatives is a dynamic and rewarding field of research. While the scaffold's legacy is rooted in antiplatelet therapy, its future lies in the diverse therapeutic areas it can address, from oncology to regenerative medicine. A successful research program requires a multidisciplinary approach that integrates efficient and flexible synthetic strategies with a deep understanding of structure-activity relationships and robust pharmacological validation. By adhering to the principles of rational design, explaining the causality behind experimental choices, and employing self-validating protocols, researchers can systematically navigate this promising chemical landscape to develop the next generation of thienopyridine-based therapeutics.
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Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2018). Molecules. [Link]
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Spectroscopic Analysis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile: A Technical Overview
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the novel heterocyclic compound, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile. Due to the novelty of this specific molecule, publicly available, experimentally verified spectroscopic data (NMR, IR, MS) is limited. Therefore, this document will leverage established principles of spectroscopy and data from closely related structural analogs to present a predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this and similar thienopyridine scaffolds.
Introduction to the Thienopyridine Scaffold
The thienopyridine core is a prominent heterocyclic scaffold in medicinal chemistry, forming the basis of several key therapeutic agents.[1][2] The fusion of a thiophene ring to a pyridine system creates a diverse family of isomeric structures, each with unique electronic and steric properties that influence their biological activity.[2] Thienopyridines are notably recognized for their antiplatelet activity, with drugs like clopidogrel and prasugrel being prominent examples.[1] The specific compound of interest, this compound, represents a unique variation within this class, incorporating a lactam function within the pyridine ring and a carbonitrile group, which is a versatile functional group in drug design.
The structural characterization of such novel compounds is fundamentally reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of the molecular structure.
Predicted Spectroscopic Data and Interpretation
In the absence of direct experimental data for this compound, the following sections will provide a detailed, experience-based prediction of its spectroscopic signatures. These predictions are grounded in the analysis of published data for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the protons on the thiophene and dihydropyridine rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H2 | 7.5 - 7.8 | Singlet (s) | Located on the thiophene ring, its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfur atom and the fused pyridine ring. |
| H6 | 4.0 - 4.3 | Singlet (s) or Triplet (t) | These methylene protons are adjacent to the nitrogen atom and the sp² carbon of the carbonitrile group. The multiplicity will depend on the coupling with the N-H proton, which may or may not be observed depending on the solvent and concentration. |
| N-H (5-position) | 8.0 - 9.0 | Broad Singlet (br s) | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |
Experimental Considerations: The choice of solvent is critical in NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for amides, as it can help in observing the N-H proton. Adding a drop of D₂O would lead to the disappearance of the N-H signal, confirming its assignment.
The carbon NMR spectrum will provide insights into the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 (Carbonyl) | 160 - 165 | The carbonyl carbon of the lactam will be significantly deshielded. |
| C7a (bridgehead) | 145 - 150 | This quaternary carbon is part of the aromatic thiophene ring and fused to the pyridine ring. |
| C3a (bridgehead) | 125 - 130 | This quaternary carbon is at the junction of the two rings. |
| C2 | 120 - 125 | Aromatic carbon on the thiophene ring. |
| C7 (with CN) | 115 - 120 | The carbon bearing the nitrile group. |
| CN (Nitrile) | 110 - 115 | The carbon of the cyano group. |
| C6 | 40 - 45 | The methylene carbon adjacent to the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups within a molecule.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amide) | 3200 - 3300 | Medium-Strong | Characteristic stretching vibration of the N-H bond in the lactam. |
| C=O Stretch (Amide) | 1670 - 1690 | Strong | The carbonyl group of the six-membered lactam ring will show a strong absorption in this region. |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Medium | The stretching vibration of the carbon-nitrogen triple bond is a sharp and easily identifiable peak. |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |
| C-S Stretch | 600 - 800 | Weak-Medium | Characteristic stretching of the carbon-sulfur bond in the thiophene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₈H₄N₂OS) is approximately 176.00 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion would likely involve the loss of small, stable molecules.
Diagram 1: Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to obtain a stable and intense signal for the molecular ion.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
To induce fragmentation for structural analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas like argon.
Conclusion
The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic application of various spectroscopic techniques. This guide has provided a detailed, predictive analysis of the expected NMR, IR, and MS data for this molecule, based on established spectroscopic principles and data from related compounds. The methodologies and interpretations presented herein offer a robust framework for researchers working on the synthesis and characterization of new thienopyridine derivatives, facilitating their discovery and development efforts.
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MDPI. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(5), 1041. [Link]
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Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(2). [Link]
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An In-depth Technical Guide to 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile (CAS Number: 55040-34-1), a molecule of significant interest in medicinal chemistry. This document provides a comprehensive overview of its chemical identity, syntheses of the core scaffold, and explores the potential therapeutic applications of this class of compounds. While specific experimental data for the title compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust framework for researchers.
Introduction: The Significance of the Thieno[3,2-c]pyridine Core
The fusion of thiophene and pyridine rings creates the thieno[3,2-c]pyridine heterocyclic system, a scaffold that has garnered considerable attention in drug discovery. The electronic properties of the sulfur-containing thiophene ring, combined with the hydrogen-bonding capabilities and basicity of the pyridine nitrogen, give rise to a unique chemical entity with the potential to interact with a wide array of biological targets.
Derivatives of the thieno[3,2-c]pyridine core have been investigated for a range of therapeutic applications, including their use as anticancer agents, potassium channel inhibitors, and kinase inhibitors.[1][2] The introduction of a carbonitrile group at the 7-position, as seen in this compound, can significantly influence the molecule's polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, thereby modulating its pharmacokinetic and pharmacodynamic properties.
Chemical and Physical Properties
A summary of the key chemical identifiers and computed properties for this compound is presented in the table below. These values are primarily sourced from computational models and databases such as PubChem.[3]
| Property | Value | Source |
| CAS Number | 55040-34-1 | [3] |
| Molecular Formula | C₈H₄N₂OS | [3] |
| Molecular Weight | 176.20 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=C(SC=C1C2=C(C=NC=C2)C#N)O | [3] |
| InChI Key | Not Available |
Synthesis Strategies for the Thieno[3,2-c]pyridine Scaffold
A representative synthetic workflow is depicted below. This generalized scheme illustrates the key steps that could be employed to construct the thieno[3,2-c]pyridine backbone, which can then be further elaborated to the target molecule.
Caption: Potential anticancer targets of the thienopyridine scaffold.
Ion Channel Modulation
Thienopyridine compounds have also been identified as potent inhibitors of potassium channels. [1]Voltage-gated potassium channels are crucial for regulating cellular excitability, and their dysfunction is implicated in a variety of diseases, including cardiac arrhythmias and autoimmune disorders. The ability of the thieno[3,2-c]pyridine scaffold to modulate these channels highlights another promising avenue for therapeutic development.
Experimental Protocols: A Note on Practical Considerations
Given the limited publicly available data on the specific synthesis and handling of this compound, researchers should exercise caution and draw upon established protocols for related heterocyclic compounds.
General Laboratory Safety:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for any known hazards of the reagents and solvents used.
Characterization Techniques: Standard analytical techniques will be essential for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the oxo group and the nitrile (C≡N) group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule within the broader class of thienopyridines. While specific biological data is currently lacking, the established therapeutic potential of the core scaffold suggests that this compound could be a valuable building block for the synthesis of novel drug candidates or may possess inherent biological activity itself.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Thoroughly characterizing the compound using modern spectroscopic and analytical techniques.
-
Screening the compound against a panel of biologically relevant targets, particularly those where other thienopyridine derivatives have shown promise, such as kinases, ion channels, and components of key signaling pathways.
This in-depth technical guide provides a foundational understanding of this compound by leveraging the existing knowledge of the thieno[3,2-c]pyridine class of compounds. It is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related heterocyclic systems.
References
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Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2018). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 9(1), 135-141. [Link]
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This compound | C8H4N2OS - PubChem. [Link]
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4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2020). Molecules, 25(1), 198. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). Molecules, 27(3), 998. [Link]
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Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(24), 15417-15437. [Link]
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7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. (2007). Bioorganic & Medicinal Chemistry Letters, 17(14), 3840-3844. [Link]
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A Strategic Guide to the Preliminary In Vitro Screening of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile: A Novel Thienopyridine Derivative
Introduction: Unveiling the Therapeutic Potential of a Novel Thienopyridine Scaffold
The thienopyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Derivatives of this heterocyclic system have demonstrated clinical success and significant therapeutic potential across various domains, including antiplatelet, anticancer, antiviral, and anti-inflammatory applications.[1][2][3] The novel compound, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, represents an intriguing new chemical entity within this class. Its unique substitution pattern, featuring an oxo group and a carbonitrile moiety, warrants a comprehensive and systematic preliminary screening approach to elucidate its potential therapeutic value.
This technical guide provides a strategic framework for the initial in vitro evaluation of this compound. As no prior biological data for this specific molecule is publicly available, the proposed screening cascade is rationally designed based on the well-established activities of structurally related thienopyridine compounds. The objective is to efficiently profile the compound's bioactivity, identify potential therapeutic avenues, and concurrently assess its preliminary safety and drug-like properties. This hierarchical approach, beginning with broad cytotoxicity assessments and progressing to more specific functional and mechanistic assays, is designed to maximize data generation while conserving resources, providing a solid foundation for further drug development endeavors.
Section 1: Foundational Screening – Cytotoxicity Assessment
The initial and most critical step in the preliminary screening of any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for all subsequent cell-based assays and provides an early indication of the compound's therapeutic window. The MTT assay, a colorimetric method that measures cellular metabolic activity, is a robust, reliable, and high-throughput method for this purpose.[4][5]
Experimental Protocol: MTT Cell Viability Assay
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a panel of representative human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF7 - breast cancer) and a normal human cell line (e.g., human dermal fibroblasts - HDFs) in appropriate growth media.
-
Trypsinize and count the cells, then seed them into a 96-well plate at a density of 1 x 10⁴ cells per well.[3]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO alone as a vehicle control (100% viability) and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plates for 72 hours.[3]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Section 2: Targeted Screening – Exploring Potential Therapeutic Activities
Based on the known biological activities of the thienopyridine class, a targeted screening approach is proposed to investigate the potential of this compound in several key therapeutic areas.
Anticancer Activity: Kinase Inhibition Profile
Many thienopyridine and thienopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2][7][8][9] Specifically, some have shown activity against VEGFR-2 and RON kinases, both of which are involved in tumor angiogenesis, proliferation, and metastasis.[2][4][10]
Experimental Workflow: Kinase Inhibition Screening
A tiered approach is recommended, starting with a broad panel of kinases to identify potential targets, followed by more focused assays on any identified hits.
Potential Signaling Pathways to Investigate:
-
VEGFR-2 Signaling: This pathway is crucial for angiogenesis.[11][12] Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
RON Kinase Signaling: RON, a member of the MET receptor tyrosine kinase family, is implicated in cell growth, survival, and motility.[10][13] Its signaling can activate pathways like PI3-K/Akt and MAPK.[10]
Antiplatelet Activity: P2Y12 Receptor Antagonism
The thienopyridine class is renowned for its antiplatelet drugs, such as clopidogrel, which act as antagonists of the P2Y12 receptor on platelets.[11][14][15] This receptor plays a pivotal role in ADP-mediated platelet activation and aggregation.[14][16]
Experimental Protocol: 96-Well Plate-Based Platelet Aggregation Assay
Principle: This assay measures the aggregation of platelets in platelet-rich plasma (PRP) in response to an agonist like ADP. The degree of aggregation is determined by the change in light absorbance in a 96-well plate format, making it suitable for screening.[17][18][19]
Step-by-Step Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP serves as a blank.
-
-
Assay Procedure:
-
Aliquot PRP into the wells of a 96-well plate.
-
Add various concentrations of the test compound or vehicle control (DMSO) and incubate for a short period.
-
Initiate aggregation by adding an ADP solution to each well.
-
Place the plate on a plate shaker at 37°C for 5-10 minutes.[20]
-
Measure the absorbance using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis:
The percentage of aggregation is calculated relative to the PRP (0% aggregation) and PPP (100% aggregation) controls. The inhibitory effect of the compound is then determined, and an IC₅₀ value can be calculated from a dose-response curve.
Anti-inflammatory, Antiviral, and Antifungal Screens
To broaden the scope of the preliminary screening, a panel of assays targeting other known activities of thienopyridine derivatives should be conducted.
| Activity | Assay | Principle | Cell Line/System | Key Readout |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay | Measures the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophages.[21] | RAW 264.7 murine macrophages | Nitrite concentration (Griess Assay) |
| Antiviral | Plaque Reduction Assay or MTS-based Assay | Quantifies the reduction in viral plaques or virus-induced cell death in the presence of the compound.[22][23] | Virus-permissive cell line (e.g., Vero cells) | Plaque forming units (PFU) or cell viability |
| Antifungal | Broth Microdilution Assay | Determines the minimum inhibitory concentration (MIC) of the compound against fungal growth. | Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) | Fungal growth (turbidity) |
Section 3: Early ADME-Tox Profiling
Concurrent with efficacy screening, it is crucial to evaluate the preliminary absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of the compound. This early assessment helps to identify potential liabilities that could hinder future development.
In Vitro ADME Assays
| Parameter | Assay | Principle | Key Output |
| Metabolic Stability | Liver Microsomal Stability Assay | Measures the rate of compound depletion when incubated with liver microsomes and NADPH.[7][24][25] | In vitro half-life (t₁/₂), intrinsic clearance (Clᵢₙₜ) |
| Permeability | Caco-2 Permeability Assay | Measures the rate of compound transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[26][27][28] | Apparent permeability coefficient (Pₐₚₚ) |
| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of the compound that is bound to plasma proteins, which can affect its distribution and efficacy.[1][15][29][30] | Fraction unbound (fᵤ) |
In Vitro Safety Pharmacology
Early safety assessment is critical to de-risk a drug candidate.[14][31][32][33] Two key assays are recommended at this stage:
1. hERG Inhibition Assay:
-
Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[27]
-
Methodology: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[16][27][34]
-
Endpoint: IC₅₀ value for hERG channel inhibition.
2. Bacterial Reverse Mutation (Ames) Test:
-
Rationale: Assesses the mutagenic potential of a compound, which is an indicator of its carcinogenic risk.[19][22][24][35][36][37][38]
-
Methodology: Uses histidine-dependent strains of Salmonella typhimurium to detect reverse mutations upon exposure to the compound.[33][39]
-
Endpoint: A positive result indicates mutagenic potential.
Conclusion: A Data-Driven Path Forward
The preliminary screening strategy outlined in this guide provides a comprehensive and logical framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, exploring a range of potential therapeutic activities based on its structural class, and concurrently assessing its early ADME-Tox profile, researchers can build a robust data package. The results of this multi-faceted screening cascade will be instrumental in identifying the most promising therapeutic direction for this novel compound and will guide subsequent lead optimization and preclinical development efforts. This data-driven approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the journey from a novel chemical entity to a potential therapeutic agent.
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The Emerging Therapeutic Potential of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile Analogs: A Technical Guide for Drug Discovery
Abstract
The thienopyridine scaffold is a privileged heterocyclic system that forms the core of numerous clinically significant therapeutic agents.[1][2][3][4][5] Among the various isomeric forms, the thieno[3,2-c]pyridine nucleus has garnered considerable attention for its diverse pharmacological activities, ranging from central nervous system modulation to kinase inhibition. This technical guide provides an in-depth exploration of the structural analogs of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, a key pharmacophore with significant potential for further drug development. We will delve into rational synthetic strategies for the generation of analog libraries, discuss key structure-activity relationships, and provide detailed protocols for the biological evaluation of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.
Introduction: The Thieno[3,2-c]pyridine Core - A Scaffold of Therapeutic Promise
The fusion of a thiophene ring with a pyridine moiety gives rise to a family of bicyclic heterocycles known as thienopyridines. These structures are of significant interest in medicinal chemistry due to their isosteric relationship with purines and other endogenous molecules, allowing them to interact with a wide array of biological targets.[1][2][3][4][5] The thieno[3,2-c]pyridine isomer, in particular, has been identified as a versatile pharmacophore present in molecules with potential antipsychotic, antiplatelet, and anticancer activities.
The this compound core represents a key platform for the development of novel therapeutics. The 4-oxo group can act as a hydrogen bond acceptor, while the 7-carbonitrile moiety offers a versatile handle for further chemical modification and can participate in key interactions with biological targets. Understanding the synthetic accessibility and the structure-activity relationships (SAR) of analogs based on this core is paramount for unlocking its full therapeutic potential.
Synthetic Strategies for Analog Generation
The construction of the this compound scaffold and its analogs primarily relies on the initial formation of a polysubstituted 2-aminothiophene precursor, followed by the annulation of the pyridine ring. The Gewald reaction is a cornerstone of this approach, providing a convergent and efficient route to the requisite 2-aminothiophene-3-carbonitriles.[6][7]
The Gewald Reaction: A Gateway to 2-Aminothiophene Precursors
The Gewald reaction is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst (e.g., diethylamine, morpholine, or triethylamine).[8][9] This reaction is highly versatile and allows for the introduction of diverse substituents onto the thiophene ring.
Experimental Protocol: General Procedure for the Gewald Reaction
-
To a stirred solution of the desired ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of triethylamine (0.1 eq).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product, the corresponding 2-aminothiophene-3-carbonitrile, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization if necessary.
Cyclization to the Thieno[3,2-c]pyridine Core
With the 2-aminothiophene-3-carbonitrile precursor in hand, the subsequent step involves the construction of the fused pyridone ring. This can be achieved through various cyclization strategies, often involving reaction with a three-carbon synthon.
A plausible synthetic route to the this compound core is depicted below. This involves the initial synthesis of a 2-amino-3,5-dicyanothiophene derivative via the Gewald reaction, followed by a cyclization step.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocol: General In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase of interest, its corresponding substrate, and ATP.
-
Compound Addition: In a 96-well or 384-well plate, add the test compounds at various concentrations.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes). [10][11][12][13][14]4. Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., a luciferase/luciferin-based system). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of the broader thienopyridine class, makes it an attractive target for medicinal chemistry campaigns. The systematic exploration of the structure-activity relationships through the generation and screening of analog libraries, guided by the principles and protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this important pharmacophore. Future efforts should focus on the synthesis of a diverse library of analogs with modifications at key positions, followed by comprehensive pharmacological profiling to identify lead compounds for further preclinical development.
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Thienopyridine Compounds: A Technical Guide to Established and Potential Therapeutic Targets
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Thienopyridine Scaffold
The thienopyridine core is a heterocyclic chemical structure that has proven to be a remarkably fruitful scaffold in modern medicine. These compounds are best known for their profound impact on cardiovascular disease management as potent antiplatelet agents.[1][2][3] Thienopyridines like clopidogrel, prasugrel, and ticlopidine are orally administered prodrugs that, once metabolized, irreversibly inhibit a key receptor on platelets, preventing thrombosis.[1][2][4] However, the therapeutic potential of this versatile scaffold extends far beyond its established role in hemostasis. Emerging research has identified novel thienopyridine derivatives with promising activity in oncology, inflammation, and other therapeutic areas, suggesting a new chapter for this important class of molecules.
This guide provides an in-depth exploration of the therapeutic targets of thienopyridine compounds. We will begin with a detailed analysis of the canonical target, the P2Y12 receptor, and then venture into the exciting landscape of potential new targets, providing the scientific rationale and key experimental methodologies for their investigation.
Part 1: The Canonical Target - P2Y12 Receptor in Platelet Aggregation
The cornerstone of thienopyridine pharmacology is the irreversible antagonism of the P2Y12 receptor, a G-protein coupled receptor (GPCR) crucial for platelet activation and aggregation.[3][5][6]
Mechanism of Action
-
Prodrug Activation: Thienopyridines such as clopidogrel are inactive when administered and must undergo a two-step metabolic activation process in the liver.[5][7][8][9][10] This conversion is primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, and CYP3A4, to form an active thiol metabolite.[5][7][8][10]
-
P2Y12 Receptor Signaling: Platelets release adenosine diphosphate (ADP) upon vascular injury. ADP binds to two key receptors on the platelet surface: P2Y1 and P2Y12.[11][12] The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[13][14] Upon ADP binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][14] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases calcium efflux, leading to higher intracellular calcium concentrations that promote platelet activation and aggregation.[7]
-
Irreversible Inhibition: The active thiol metabolite of the thienopyridine drug forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor.[5][10] This binding is irreversible and effectively locks the receptor in an inactive state for the entire lifespan of the platelet (approximately 7-10 days).[1][5][10] By blocking the P2Y12 receptor, thienopyridines prevent the ADP-mediated decrease in cAMP, thereby inhibiting platelet activation and aggregation.[7][15]
Signaling Pathway Diagram
Caption: Thienopyridine Inhibition of the P2Y12 Signaling Pathway.
Part 2: Emerging Therapeutic Targets
The chemical versatility of the thienopyridine scaffold has enabled the development of derivatives that interact with targets beyond the P2Y12 receptor. This expansion opens up new therapeutic possibilities, particularly in oncology and inflammatory diseases.
A. Kinase Inhibition in Oncology
Several studies have highlighted the potential of novel thienopyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.
-
Recepteur d'Origine Nantais (RON) Kinase: Certain thieno[2,3-b]pyridines have been identified as potent inhibitors of RON, a tyrosine kinase receptor.[16][17] Splice variants of RON are implicated in the tumorigenesis of various cancers. Novel thienopyridine compounds have demonstrated excellent in vitro kinase inhibition and antiproliferative activity against tumor cells expressing these RON splice variants.[16] One particular compound, 15f , showed significant tumor growth inhibition in a patient-derived xenograft model.[16]
-
IκB Kinase-β (IKKβ): Thienopyridine analogues have been discovered as potent inhibitors of IKKβ, a key enzyme in the NF-κB signaling pathway.[18][19] The NF-κB pathway is a critical mediator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Potent thienopyridine-based IKKβ inhibitors have been shown to suppress the production of inflammatory cytokines like TNF-α and interfere with the NF-κB signaling pathway in cellular assays.[19]
The role of established thienopyridines like clopidogrel in cancer is more complex, with some studies suggesting potential anticancer effects while others indicate a possible risk, highlighting the need for careful evaluation when used in patients undergoing chemotherapy.[20][21][22][23]
B. Anti-inflammatory and Immunomodulatory Activity
The link between inflammation and diseases like atherosclerosis and cancer is well-established. The P2Y12 receptor is not only found on platelets but also on various immune cells, including microglia, monocytes, and dendritic cells, suggesting a role in inflammatory processes.[6][14][24]
-
P2Y12 on Immune Cells: By blocking P2Y12, thienopyridines may modulate immune cell function.[24] This has led to investigations into their potential to ameliorate inflammatory conditions such as sepsis, rheumatoid arthritis, and neuroinflammation.[24]
-
Inhibition of Inflammatory Mediators: Thienopyridine derivatives have been shown to inhibit the production of nitric oxide (NO) in macrophage cell lines, indicating direct anti-inflammatory properties independent of P2Y12 inhibition.[25]
Summary of Thienopyridine Targets
| Compound Class | Target | Therapeutic Area | Mechanism of Action |
| Classical Thienopyridines (e.g., Clopidogrel, Prasugrel) | P2Y12 Receptor | Cardiovascular | Irreversible antagonism, preventing platelet aggregation.[1][3][4] |
| Novel Thieno[2,3-b]pyridines | RON Tyrosine Kinase | Oncology | Inhibition of kinase activity, leading to anti-proliferative effects.[26][16] |
| Novel Thienopyridines | IκB Kinase-β (IKKβ) | Oncology, Inflammation | Inhibition of the NF-κB signaling pathway.[18][19] |
| Various Derivatives | P2Y12 on Immune Cells | Inflammation | Modulation of immune cell function and inflammatory responses.[14][24] |
Part 3: Key Experimental Methodologies
Validating the interaction of thienopyridine compounds with their targets requires robust and reproducible experimental protocols. Below are methodologies for assessing both the canonical antiplatelet activity and the emerging anticancer potential.
Experimental Protocol 1: Platelet Aggregation by Light Transmission Aggregometry (LTA)
Principle of the Assay: LTA is the gold standard for measuring platelet function.[27][28] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through to a photocell.[29][30]
Reagents and Materials:
-
Whole blood from healthy, consenting donors.
-
3.2% Sodium Citrate anticoagulant tubes.
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP).
-
Saline solution.
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and cuvettes.
Step-by-Step Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. Samples should be kept at room temperature and processed within 4 hours.[30]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.[29][30]
-
PPP Preparation: Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. The PPP is used to set the 100% light transmission baseline.[29]
-
Assay Setup: Pipette PRP into an aggregometer cuvette with a stir bar. Place the cuvette in the heating block (37°C).[30]
-
Incubation: Add the test thienopyridine compound or vehicle control to the PRP and incubate for the desired time.
-
Baseline Reading: Place the PRP cuvette in the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation (maximum light transmission) baseline.[30]
-
Initiate Aggregation: Add the platelet agonist (e.g., ADP) to the PRP cuvette. The final concentration should be one that induces a submaximal aggregation response to allow for the detection of inhibition.
-
Data Recording: The aggregometer will record the change in light transmission over time (typically 5-10 minutes).
Data Analysis and Interpretation: The primary endpoint is the maximum percentage of aggregation. A significant reduction in maximal aggregation in the presence of a thienopyridine compound compared to the vehicle control indicates inhibitory activity.
Experimental Protocol 2: Cell Viability Assessment by MTT Assay
Principle of the Assay: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[32] The amount of formazan produced is proportional to the number of viable cells.[31]
Reagents and Materials:
-
Cancer cell line of interest (e.g., HT29, KM12C for RON kinase studies).[26]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Thienopyridine test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[32][33]
-
Microplate reader (spectrophotometer).
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[32]
-
Compound Treatment: Prepare serial dilutions of the thienopyridine compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control and wells with no cells as a background control.[31]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[31][33] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[32][33] Gentle shaking on an orbital shaker for 10-15 minutes can aid dissolution.[32]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader, typically at a wavelength of 570 nm or 590 nm.
Data Analysis and Interpretation: After subtracting the background absorbance, calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This data can be used to plot a dose-response curve and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% inhibition of a specific process).
Workflow Diagram for Novel Thienopyridine Screening
Caption: High-Throughput Screening Workflow for Thienopyridine Kinase Inhibitors.
Conclusion
The thienopyridine scaffold, long celebrated for its role in cardiovascular medicine through the potent and specific inhibition of the P2Y12 receptor, is now demonstrating a much broader therapeutic potential. Research into novel derivatives is uncovering promising activity against critical targets in oncology and inflammation, such as protein kinases like RON and IKKβ. This evolution from a single-target class to a multi-target scaffold underscores the power of medicinal chemistry in unlocking new applications for established pharmacophores. For drug development professionals, the thienopyridine structure represents a privileged starting point for designing next-generation inhibitors targeting a range of diseases, with a solid foundation of clinical experience and favorable pharmacological properties. Continued exploration in this area is poised to deliver new and impactful therapeutic agents.
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Methodological & Application
Application Notes and Protocols for 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile in Cell-Based Assays
Introduction
The thienopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2] Derivatives of this scaffold have demonstrated significant potential as antiplatelet agents, anticancer therapeutics, and antiviral compounds.[3][4][5][6] Specifically, certain thienopyridine analogs have been identified as potent inhibitors of key cellular signaling pathways, including those driven by protein kinases like the Epidermal Growth Factor Receptor (EGFR), and have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[3][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel thienopyridine derivative, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile , in a variety of cell-based assays. While specific biological data for this exact molecule is emerging, the protocols and methodologies outlined herein are based on the established activities of structurally related thienopyridine compounds and represent a robust starting point for characterizing its potential as a therapeutic agent. The proposed assays are designed to elucidate the compound's cytotoxic and cytostatic effects, its mechanism of action, and its potential as a kinase inhibitor.
Hypothesized Mechanism of Action
Based on the activities of related thienopyridine compounds, it is hypothesized that this compound may exert its biological effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Many thienopyridine derivatives have been shown to target protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.[8][9][10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[9]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, a desirable characteristic for an anticancer agent.[3][11]
-
Cell Cycle Arrest: It may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[3][11]
The following sections provide detailed protocols to investigate these potential mechanisms.
Experimental Workflows and Protocols
I. Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[12]
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50) using the MTT assay.
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HepG2, H1975)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Line | Dependent on the research focus (e.g., HepG2 for liver cancer)[3] |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | Typically a range from 0.01 µM to 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL final concentration |
| Wavelength | 570 nm |
II. Investigation of Apoptosis Induction
To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard and reliable method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Caption: A simplified signaling pathway of a receptor tyrosine kinase (RTK) and the potential inhibitory point of the test compound.
This protocol allows for the assessment of the phosphorylation status of a specific kinase and its downstream targets, providing an indirect measure of kinase activity.
Materials:
-
Cancer cell line expressing the kinase of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the kinase and downstream targets)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Treat cells with the compound for a short duration (e.g., 1-6 hours) to observe direct effects on kinase phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of the target kinase and its substrates in compound-treated cells indicates inhibitory activity.
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the initial characterization of This compound in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and kinase signaling, researchers can gain valuable insights into its therapeutic potential. The modular nature of these protocols allows for adaptation to specific research questions and cell systems, paving the way for further preclinical development of this novel thienopyridine derivative.
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Application Notes & Protocols: A Framework for Efficacy Testing of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Introduction
The thienopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including antiplatelet, anti-inflammatory, and antitumor effects.[1][2] Novel thienopyridine compounds, in particular, have shown promise as specific agents against hepatocellular carcinoma (HCC) and as inhibitors of key signaling enzymes like choline kinase and PIM-1 kinase.[3][4][5] This document outlines a comprehensive experimental framework for evaluating the therapeutic efficacy of a novel thienopyridine derivative, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile (herein referred to as "Compound X").
The central hypothesis for this experimental design is that Compound X functions as a kinase inhibitor, a common mechanism for modern anticancer therapeutics.[6] Therefore, the proposed workflow is designed to rigorously test this hypothesis, beginning with direct biochemical assays, progressing to cell-based validation of its mechanism and anti-proliferative effects, and culminating in a preclinical in vivo efficacy study. This multi-phase approach ensures that each stage of testing builds upon validated data from the previous one, providing a robust and logical pathway for efficacy determination.
Phase 1: Biochemical Target Identification and Potency Determination
Scientific Rationale: Before investigating the effects of Compound X on complex cellular systems, it is crucial to first determine if it directly interacts with and inhibits its putative molecular targets in a clean, reconstituted system.[7] Biochemical assays, using purified enzymes, provide the most direct measure of inhibitory activity and allow for the precise calculation of potency (e.g., IC50). This step is foundational for establishing a direct mechanism of action and for selecting appropriate concentrations for subsequent cell-based experiments.[8] We will hypothesize that Compound X targets a protein kinase critical for cancer cell survival.
Protocol 1.1: In Vitro Kinase Inhibition Assay (TR-FRET Format)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly sensitive, homogenous assays well-suited for high-throughput screening and potency determination of kinase inhibitors.[9][10]
Objective: To quantify the direct inhibitory effect of Compound X on a purified target kinase.
Materials:
-
Purified recombinant target kinase (e.g., PIM-1, AKT1, etc.)
-
Kinase-specific substrate peptide with a biotin tag
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled Streptavidin
-
ATP (Adenosine triphosphate)
-
Compound X, dissolved in 100% DMSO
-
Assay Buffer (consult manufacturer's data sheet for the specific kinase)
-
384-well, low-volume, white microplates
-
TR-FRET enabled microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO. A typical starting concentration might be 1 mM.
-
Assay Plate Setup:
-
Add 2 µL of diluted Compound X or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add 4 µL of the target kinase diluted in assay buffer to all wells.
-
Add 4 µL of the biotinylated substrate peptide/ATP mixture to initiate the reaction. The ATP concentration should ideally be at its Km value for the specific kinase to ensure competitive inhibitors are fairly evaluated.[8]
-
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the kinase reaction.
-
Detection: Add 10 µL of the Eu-labeled antibody and APC-labeled streptavidin detection mixture to all wells.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring emissions at both 665 nm (APC) and 620 nm (Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition (relative to DMSO controls) against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| Compound X | PIM-1 Kinase | 85.2 |
| Staurosporine (Control) | PIM-1 Kinase | 15.6 |
| Compound X | Kinase B | >10,000 |
| Compound X | Kinase C | 2,150 |
Phase 2: Cell-Based Efficacy and Mechanism of Action
Scientific Rationale: Demonstrating biochemical activity is the first step; the next is to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response—namely, inhibiting cancer cell proliferation.[11][12] This phase addresses both the phenotypic outcome (cell death or growth arrest) and the underlying molecular mechanism.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for cellular efficacy and MoA studies.
Protocol 2.1: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][13]
Objective: To determine the concentration-dependent effect of Compound X on the viability of a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Compound X
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Aspirate the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[15]
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log of Compound X concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Data Presentation: Hypothetical Cell Viability Data
| Cell Line | Cancer Type | Compound X IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| HepG2 | Liver | 0.52 | 0.37[3] |
| MCF-7 | Breast | 1.25 | 0.45 |
| A549 | Lung | 8.90 | 0.98 |
| HFF-1 | Normal Fibroblast | >50 | 2.50 |
Protocol 2.2: Western Blot Analysis of Target Phosphorylation
Scientific Rationale: To confirm that the anti-proliferative effect observed is due to the inhibition of the intended kinase target, we must measure the phosphorylation status of that kinase's downstream substrates. A reduction in substrate phosphorylation upon treatment with Compound X provides strong evidence of on-target activity within the cell.[17]
Objective: To assess the phosphorylation level of a key downstream substrate of the target kinase in cancer cells treated with Compound X.
Materials:
-
Sensitive cancer cell line (e.g., HepG2 from viability assay)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[18]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-proteins to avoid background from casein in milk).[18]
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with Compound X at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a defined period (e.g., 4 hours). Lyse the cells on ice using ice-cold lysis buffer.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.[19]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18] Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total substrate protein and a loading control like β-actin.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase pathway by Compound X.
Phase 3: Preclinical In Vivo Efficacy Assessment
Scientific Rationale: While in vitro and cell-based assays are essential, they do not fully recapitulate the complex biology of a tumor within a living organism.[12] An in vivo study is the critical final step to evaluate a drug's efficacy, accounting for factors like pharmacokinetics, bioavailability, and interaction with the tumor microenvironment.[21] The subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model for this purpose.[22][23]
Protocol 3.1: Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor activity of Compound X in an immunocompromised mouse model bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Sensitive cancer cell line (e.g., HepG2)
-
Matrigel® (optional, can improve tumor take rate)
-
Compound X formulation for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Vehicle control solution
-
Positive control drug (e.g., Doxorubicin)
-
Sterile syringes and needles
-
Digital calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 HepG2 cells in 100 µL of PBS (or a 1:1 mixture with Matrigel®) into the right flank of each mouse.[22]
-
Tumor Growth Monitoring: Monitor the mice daily for health and measure tumor dimensions 2-3 times per week with digital calipers once tumors become palpable.[22]
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³ (Volume = (Width² x Length) / 2), randomize the mice into treatment groups (e.g., n=8-10 mice/group):
-
Group 1: Vehicle Control (daily oral gavage)
-
Group 2: Compound X (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Positive Control (e.g., Doxorubicin, 2 mg/kg, intraperitoneal injection, twice weekly)
-
-
Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500 mm³), or after a set duration (e.g., 21 days).[22]
-
Analysis: At the end of the study, humanely euthanize the mice. Excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1450 ± 180 | 0% | +2.5% |
| Compound X | 50 mg/kg, Daily, p.o. | 580 ± 95 | 60% | -1.8% |
| Doxorubicin (Positive Control) | 2 mg/kg, 2x/week, i.p. | 450 ± 75 | 69% | -8.5% |
Conclusion
This structured, multi-phase experimental design provides a comprehensive and rigorous pathway for evaluating the efficacy of this compound. By systematically progressing from direct biochemical inhibition to cellular mechanism of action and finally to in vivo tumor growth inhibition, this framework allows researchers to build a robust data package. The results from these studies will definitively characterize the compound's potency, cellular effects, and preclinical therapeutic potential, providing the critical information needed for further drug development decisions.
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Zhang, H., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6282-5. [Link]
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ResearchGate. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Retrieved from ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. Retrieved from PubMed. [Link]
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ResearchGate. (2025). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Retrieved from ResearchGate. [Link]
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Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from Bio-protocol website. [Link]
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ResearchGate. (n.d.). Some important antiplatelet drugs containing thienopyridine. Retrieved from ResearchGate. [Link]
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Jarvis, B., & Simpson, K. (2000). Clopidogrel: a review of its use in the prevention of atherothrombotic events. Drugs, 60(2), 347-377. [Link]
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Cho, S. Y., et al. (2016). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Cancer research and treatment, 48(1), 1–10. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile. PubChem Compound Summary for CID 12875894. Retrieved from PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. PubChem Compound Summary for CID 20346858. Retrieved from PubChem. [Link]
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Larsen, S. D., et al. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & Medicinal Chemistry Letters, 17(14), 3840-4. [Link]
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El-Sayed, N. N. E., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors. Scientific Reports, 15(1), 7249. [Link]
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"developing assays for 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile derivatives"
Topic: Developing a Robust Assay Cascade for 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile Derivatives as Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold represents a promising heterocyclic nucleus for the development of novel therapeutics. Thienopyridine derivatives have demonstrated a wide array of biological activities, with particular potential as kinase inhibitors for applications in oncology.[1][2] This guide provides a comprehensive, field-proven framework for developing a robust assay cascade to identify, validate, and characterize inhibitors from this chemical series. Moving beyond simple procedural lists, this document explains the scientific rationale behind each step, ensuring the generation of reliable, reproducible data suitable for advancing a drug discovery program. We will detail protocols for high-throughput biochemical screening, orthogonal biophysical validation, and essential cell-based evaluation to build a complete pharmacological profile.
The Assay Development Cascade: A Strategic Framework
A successful screening campaign does not rely on a single assay. Instead, it employs a multi-stage cascade designed to efficiently triage large compound libraries, eliminate artifacts, and build confidence in lead candidates. Each stage acts as a filter, increasing the biological relevance and rigor of the assessment.
Foundational Principle: Assay Quality & The Z'-Factor
Before initiating a high-throughput screen (HTS), the assay must be rigorously validated. The Z'-factor (Z-prime) is the industry-standard statistical parameter for measuring the quality of an HTS assay.[3] It provides a quantitative measure of the separation between positive and negative controls, accounting for both the dynamic range and data variation.[4][5]
The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or a potent known inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., full activity, DMSO vehicle).
| Z'-Factor Value | Assay Quality | Interpretation for Screening |
| > 0.5 | Excellent | A robust assay with a large separation between controls.[3][6] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is sensitive to small errors.[4] |
| < 0 | Unsuitable | The control signals overlap; the assay cannot distinguish hits from noise.[3] |
Expert Insight: Always perform a Z'-factor validation experiment using at least 32 wells of each control across a plate before starting your screen. This ensures your assay is robust and trustworthy.
Primary Screening: High-Throughput Biochemical Activity Assay
The goal of the primary screen is to rapidly and cost-effectively test thousands of compounds to identify initial "hits" that inhibit the target kinase. A luminescence-based kinase activity assay is an excellent choice due to its high sensitivity, broad dynamic range, and amenability to automation.[7]
Protocol 1: ADP-Glo™ Kinase Assay for Primary HTS
Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescence signal is directly proportional to ADP concentration and, therefore, kinase activity.[8]
Materials:
-
Target Kinase (e.g., PIM-1)
-
Kinase Substrate (peptide or protein)
-
ATP (at Km concentration for the kinase)
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)
-
Assay Buffer (specific to the kinase)
-
Test Compounds (10 mM in DMSO) and Known Inhibitor (e.g., Staurosporine)
-
384-well, low-volume, white plates (e.g., Corning #3572)
Methodology:
-
Compound Plating: Prepare compound source plates. Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of each test compound from the this compound library into the 384-well assay plates. This yields a final assay concentration of 10 µM (assuming a 5 µL final volume). Plate DMSO for negative controls and a known inhibitor for positive controls.
-
Enzyme/Substrate Addition: Prepare a 2X kinase/substrate master mix in cold assay buffer. Dispense 2.5 µL of this mix into each well of the assay plate.
-
Pre-incubation: Briefly centrifuge the plates (1 min at 1000 rpm) to ensure contents are mixed. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.[8]
-
Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 2.5 µL to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).
Data Analysis:
-
Calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (1 - [ (Signalcompound - µpos) / (µneg - µpos) ])
-
A "hit" is defined as any compound exhibiting inhibition greater than a set threshold, typically >50% or >3 standard deviations from the mean of the negative controls.
Secondary Assay: Orthogonal Biophysical Validation
Hits from the primary screen must be confirmed using an orthogonal assay that employs a different detection technology. This critical step helps eliminate false positives that may arise from assay interference (e.g., compound auto-fluorescence, light scattering). A fluorescence polarization (FP) binding assay is an ideal choice as it directly measures the binding of the compound to the kinase, independent of enzymatic activity.[9][10]
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[11] A small, freely tumbling tracer has a low polarization value. When the tracer binds to a large protein (the kinase), its rotation slows dramatically, resulting in a high polarization value.[12] A test compound that binds to the kinase will displace the tracer, causing the polarization value to decrease.[9][13]
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"analytical methods for quantifying 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile"
An Application Note and Comprehensive Protocols for the Quantification of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Authored by a Senior Application Scientist
Introduction: this compound is a heterocyclic compound belonging to the thienopyridine class. Thienopyridines are a significant scaffold in medicinal chemistry, with prominent members like clopidogrel and ticlopidine acting as antiplatelet agents.[1][2] The precise quantification of novel thienopyridine derivatives such as this compound is critical during drug discovery, development, and quality control. It ensures the safety, efficacy, and stability of the active pharmaceutical ingredient (API) and its formulated products.
This guide provides detailed analytical methods for the accurate quantification of this compound. The protocols are grounded in established methodologies for structurally related compounds and are designed to be robust, and ready for validation according to the International Council for Harmonisation (ICH) guidelines.[1][3]
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₄N₂OS | PubChem[4] |
| Molecular Weight | 176.20 g/mol | PubChem[4] |
| General Class | Thienopyridine | - |
Part 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
A stability-indicating analytical method is crucial as it accurately quantifies the drug substance in the presence of its degradation products, ensuring the stability data is reliable.[2] This section details the development and validation of an isocratic RP-HPLC method suitable for routine quality control and stability studies. The methodology is adapted from validated methods for other thienopyridine drugs.[1][2]
Principle and Causality
Reversed-phase chromatography is the method of choice due to its versatility in separating moderately polar to nonpolar compounds like the thienopyridine scaffold. A C18 (octadecylsilyl) stationary phase is selected for its strong hydrophobic retention, which is ideal for aromatic and heterocyclic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for fine-tuning of the retention and separation. UV detection is employed, leveraging the chromophoric nature of the thienopyridine ring system.
Experimental Protocol: RP-HPLC
Objective: To develop and validate a precise, accurate, and specific stability-indicating RP-HPLC method for the quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Ortho-phosphoric acid (OPA) (Analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation:
-
HPLC system with isocratic pump, autosampler, column thermostat, and PDA/UV detector (e.g., Agilent 1200 series, Waters Alliance).[5]
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Xterra, Phenomenex Luna)[1][2][3] | Provides excellent resolution and efficiency for this class of compounds. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) | The ratio can be adjusted to optimize retention time. pH 3.0 ensures the analyte is in a single ionic form and improves peak shape. |
| Buffer Preparation | Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water, adjust pH to 3.0 with OPA. Filter and degas. | A phosphate buffer is effective in this pH range and compatible with UV detection. |
| Flow Rate | 1.0 mL/min[1][2] | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection Wavelength | 230-240 nm (To be determined by UV scan) | Thienopyridines typically exhibit strong absorbance in this region.[2][6] A PDA detector should be used to determine the λmax. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Workflow Diagram:
Caption: HPLC analysis workflow from preparation to data processing.
Method Validation Protocol (ICH Q2(R1) Guidelines)
Method validation ensures that the analytical procedure is suitable for its intended purpose.[3]
1. Linearity:
-
Prepare a stock solution of the reference standard (1000 µg/mL) in methanol.
-
From the stock, prepare a series of at least five concentrations (e.g., 5, 10, 20, 40, 80 µg/mL) by diluting with the mobile phase.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[2]
2. Accuracy (% Recovery):
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo mixture with known amounts of the API.
-
Analyze each level in triplicate.
-
Calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.[2]
3. Precision (Repeatability & Intermediate Precision):
-
Repeatability (Intra-day): Analyze six replicate samples of the same concentration (e.g., 100% level) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2%.[1][2]
4. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: LOD is typically determined at an S/N ratio of 3:1, and LOQ at 10:1.[1]
-
Inject solutions with decreasing concentrations to determine the levels at which these ratios are achieved.
5. Specificity (Forced Degradation Study):
-
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Subject the API to stress conditions to induce degradation (aim for 5-20% degradation).[7]
-
Analyze the stressed samples using the developed method with a PDA detector to check for co-elution and peak purity. The main peak should be well-resolved from any degradation products.
Forced Degradation Protocol:
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux 10 mg of API in 10 mL of 0.1 M HCl at 60°C for 4-8 hours. Neutralize before injection.[7][8] |
| Base Hydrolysis | Reflux 10 mg of API in 10 mL of 0.1 M NaOH at 60°C for 2-4 hours. Neutralize before injection.[7][8] |
| Oxidative Degradation | Store 10 mg of API in 10 mL of 6% H₂O₂ at room temperature for 24 hours.[8] |
| Thermal Degradation | Expose solid API to heat at 105°C for 48 hours.[8] |
| Photolytic Degradation | Expose solid API and a solution of the API to UV light (254 nm) and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[9] |
Validation Data Summary (Example):
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity Range | 5-80 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 1.5% | ≤ 2% |
| LOD | ~0.1 µg/mL (S/N 3:1) | - |
| LOQ | ~0.3 µg/mL (S/N 10:1) | - |
| Specificity | No interference from degradants | Peak purity index > 0.999 |
Part 2: High-Sensitivity Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices (e.g., plasma), a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is superior.[5][10]
Principle and Causality
LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using Electrospray Ionization - ESI), and the parent ion is selected. This parent ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels (ng/mL or pg/mL).[11][12]
Experimental Protocol: LC-MS/MS
Objective: To develop a sensitive and selective LC-MS/MS method for quantifying this compound in a biological matrix like human plasma.
Instrumentation:
-
LC-MS/MS System (e.g., Agilent 6400 series, Sciex API 4000/5000).[5]
LC Conditions (Optimized for Speed):
| Parameter | Recommended Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Conditions (To be Optimized):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion (Q1) | m/z 177.0 (for [M+H]⁺) |
| Product Ion (Q3) | To be determined by infusion and fragmentation |
| Collision Energy | To be optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
Sample Preparation (Plasma): Protein Precipitation This is the simplest and fastest method for cleaning up plasma samples.
Caption: Workflow for plasma sample preparation by protein precipitation.
Method Validation (Bioanalytical): Validation for bioanalytical methods follows similar principles (Linearity, Accuracy, Precision) but includes additional tests like matrix effect, extraction recovery, and stability under various conditions (freeze-thaw, short-term, long-term).
-
Matrix Effect: Assesses the suppression or enhancement of ionization caused by other components in the plasma. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response in a clean solution.
-
Extraction Recovery: Measures the efficiency of the extraction procedure.
References
- Patel, S. et al. (2012). DEVELOPMENT AND VALIDATION OF A NEW STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ASPIRIN AND TICLOPIDINE.
- Zhang, Y. et al. (2018). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. National Institutes of Health.
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PubChem. 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. National Center for Biotechnology Information. Available at: [Link]
- GSRS. 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE. Global Substance Registration System.
- Jeretin, B. et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC, National Institutes of Health.
- Prajapati, Y. et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cilnidipine in Bulk and Pharmaceutical D. International Journal of Pharmaceutical Sciences and Research.
- Reddy, G. et al. (2011). Development and Validation of a Stability indicating HPLC Assay Method for determination of Ticlopidine Hydrochloride in Tablet Formulation. International Journal of Pharmacy and Pharmaceutical Sciences.
- Al-Shehri, M. & El-Deen, A. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed.
- Chavan, A. & Wagh, M. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Sahoo, P. et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology.
- PubChem. 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile. National Center for Biotechnology Information.
- ResearchGate. (PDF) A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate.
- Wang, M. et al. (2016). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. PMC, National Institutes of Health.
- ResearchGate. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS.
- Muszalska, I. et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Musielak, B. et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International.
- Al-Majed, A. et al. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. SEEJPH.
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Application Notes and Protocols for In Vivo Studies of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel chemical entity, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile. While this specific molecule is novel, its thienopyridine core is present in several known bioactive compounds. The presence of a nitrile group and a planar heterocyclic system suggests potential activity as an enzyme inhibitor, possibly targeting pathways involved in cellular proliferation and DNA repair, such as Poly (ADP-ribose) polymerase (PARP). This guide will, therefore, focus on protocols for evaluating this compound as a potential anti-cancer agent, particularly as a PARP inhibitor, using established preclinical models.
Introduction: The Scientific Rationale
The thienopyridine scaffold is a privileged structure in medicinal chemistry, forming the basis of several approved drugs.[1][2][3] These compounds are often prodrugs, metabolized in the liver to their active forms.[1][4] The subject of this guide, this compound, possesses unique structural features that warrant investigation into its potential as a therapeutic agent.
Given the structural similarities of some thienopyridine derivatives to kinase and PARP inhibitors, and the frequent role of nitrile groups in binding to enzymatic active sites, a plausible hypothesis is that this compound may function as a PARP inhibitor. PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5][6] Therefore, the protocols outlined herein will focus on the preclinical evaluation of this compound in relevant oncology models.
Pre-Study Essentials: Formulation and Pharmacokinetics
A successful in vivo study begins with a robust and appropriate formulation to ensure consistent drug exposure. Many heterocyclic compounds, including thienopyridine derivatives, exhibit poor aqueous solubility, which can hinder their bioavailability.[7][8][9]
Formulation Development for Poorly Soluble Compounds
The primary goal is to develop a formulation that provides adequate and reproducible systemic exposure for efficacy and toxicology studies.
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Nanosuspension | Increases surface area for dissolution.[7] | Suitable for IV, SC, and oral routes. | Can be physically unstable (aggregation). |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid carrier, forming an emulsion in the GI tract.[8][10] | Enhances oral absorption. | Can be complex to develop and manufacture. |
| Amorphous Solid Dispersions | Drug is dispersed in a polymer matrix in an amorphous state, enhancing solubility.[9][10] | Can significantly improve oral bioavailability. | Potential for recrystallization over time. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within a cyclodextrin, increasing its solubility.[10] | Simple to prepare. | Can be limited by the size of the drug molecule. |
Protocol 1: Preparation of a Nanosuspension for Intravenous Administration
-
Milling: In a sterile environment, add 10 mg of this compound and a suitable stabilizer (e.g., polysorbate 80) to a milling vessel containing sterile milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Dispersion: Add a sterile aqueous vehicle (e.g., 5% dextrose in water) to the vessel.
-
Homogenization: Mill the suspension using a high-pressure homogenizer or a bead mill until the desired particle size distribution (typically <200 nm) is achieved.
-
Characterization: Verify particle size using dynamic light scattering (DLS).
-
Sterility Testing: Ensure the final formulation is sterile before administration.
Preliminary Pharmacokinetic (PK) Studies
A pilot PK study in a small group of animals (e.g., mice or rats) is crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data will inform the dosing regimen for subsequent efficacy studies.
dot
Caption: Workflow for a pilot pharmacokinetic study.
In Vivo Efficacy Evaluation: Xenograft Models
The choice of animal model is critical for evaluating an anti-cancer agent. For a hypothesized PARP inhibitor, cell line-derived xenograft (CDX) models using cancer cells with known DNA repair deficiencies (e.g., BRCA1/2 mutations) are highly relevant.[5][11] Patient-derived xenograft (PDX) models can also be used for a more clinically relevant assessment.[11][12]
Cell Line-Derived Xenograft (CDX) Model
Protocol 2: Establishment of a Subcutaneous CDX Model
-
Cell Culture: Culture a human cancer cell line with a BRCA1 or BRCA2 mutation (e.g., CAPAN-1, MDA-MB-436) under standard conditions.
-
Cell Harvest: When cells reach 70-80% confluency, harvest them using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
dot
Caption: Workflow for establishing a cell line-derived xenograft model.
Efficacy Study Design
A typical efficacy study will include several treatment groups to assess the dose-response relationship and compare the test compound to a vehicle control and a positive control (e.g., a known PARP inhibitor like Olaparib).
Table 2: Example Efficacy Study Groups
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle | - | PO/IV | Daily |
| 2 | This compound | Low Dose | PO/IV | Daily |
| 3 | This compound | Mid Dose | PO/IV | Daily |
| 4 | This compound | High Dose | PO/IV | Daily |
| 5 | Positive Control (e.g., Olaparib) | Clinically Relevant Dose | PO | Daily |
Protocol 3: Efficacy Study Execution and Endpoint Analysis
-
Randomization: Once tumors reach the target size, randomize the animals into the treatment groups.
-
Treatment: Administer the treatments as per the defined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor animal body weight 2-3 times per week as a measure of general toxicity.
-
Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size, or after a fixed duration.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis.
Pharmacodynamic (PD) Biomarker Analysis
PD studies are essential to confirm that the compound is engaging its target in the tumor tissue. For a hypothesized PARP inhibitor, this would involve measuring the levels of poly(ADP-ribose) (PAR) in the tumor.
Protocol 4: Immunohistochemistry (IHC) for PAR levels
-
Tissue Fixation: Fix harvested tumor tissue in 10% neutral buffered formalin.
-
Paraffin Embedding: Dehydrate the tissue and embed in paraffin.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue and mount on slides.
-
Antigen Retrieval: Deparaffinize the sections and perform heat-induced antigen retrieval.
-
Staining: Incubate the sections with a primary antibody against PAR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualization: Add a chromogenic substrate to visualize the staining.
-
Imaging and Analysis: Image the slides and quantify the staining intensity to determine the level of PARP inhibition.
Data Interpretation and Next Steps
The data from these in vivo studies will provide a comprehensive preclinical assessment of this compound. A significant reduction in tumor growth in the treated groups compared to the vehicle group, coupled with evidence of target engagement (reduced PAR levels), would support its further development as an anti-cancer agent. These findings would then form the basis for more advanced preclinical studies, including toxicology and safety pharmacology, in preparation for potential clinical trials.
References
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Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology. [Link]
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Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. (2017). Cancer Discovery. [Link]
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PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). American Association for Cancer Research. [Link]
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In Vivo Pharmacology Models for Cancer Target Research. (2020). Springer Nature Experiments. [Link]
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Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. (2019). Annual Review of Cancer Biology. [Link]
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Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. (2016). Theranostics. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]
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Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. (2009). Journal of Clinical Pharmacology. [Link]
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Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. [Link]
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Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. (2021). Antioxidants. [Link]
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Optimizing the Formulation of Poorly Water-Soluble Drugs. (2016). ResearchGate. [Link]
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The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2003). Anaesthesia and Intensive Care. [Link]
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"high-throughput screening of thienopyridine libraries"
Application Notes and Protocols
Topic: High-Throughput Screening of Thienopyridine Libraries for Novel Therapeutic Agents
Audience: Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to High-Throughput Screening of Thienopyridine Libraries
This document provides a comprehensive guide to the design, execution, and analysis of high-throughput screening (HTS) campaigns for thienopyridine-based compound libraries. As a privileged scaffold in medicinal chemistry, thienopyridines have given rise to critical therapies, including kinase inhibitors and antiplatelet agents.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating screening funnel.
The Thienopyridine Scaffold: A Cornerstone of Modern Drug Discovery
Thienopyridines are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. This structural motif is central to a variety of pharmacologically active agents.[4] Their significance stems from their ability to act as potent and selective modulators of key biological targets. Notable examples include:
-
P2Y12 Receptor Antagonists: Thienopyridines like clopidogrel and prasugrel are prodrugs that, once metabolized, irreversibly inhibit the P2Y12 receptor on platelets, preventing ADP-mediated platelet aggregation.[2][5][6] This mechanism is fundamental in the treatment of cardiovascular diseases.[3]
-
Kinase Inhibitors: Novel thienopyridine derivatives have been identified as potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and IκB kinase β (IKKβ), which are implicated in cancer and inflammatory diseases.[1][7][8]
The goal of HTS is to efficiently interrogate large libraries of thienopyridine analogues to identify "hits"—compounds that exhibit a desired biological activity against a specific target.[9]
Designing the Screen: Causality in Assay Selection
The choice of assay technology is the most critical decision in an HTS campaign. It dictates the biological question being asked and determines the feasibility, cost, and quality of the screen. The selection must be grounded in the mechanism of action of the target protein.
A successful HTS assay must be:
-
Sensitive: Capable of detecting subtle inhibitory or activating effects. For kinase assays, this often means being able to measure activity when less than 10% of the substrate has been consumed.[10]
-
Robust and Reproducible: The assay must yield consistent results over time and across different plates. This is quantitatively assessed by the Z'-factor.
-
Miniaturized and Automated: Compatible with robotic handling in 384- or 1536-well plate formats to maximize throughput and minimize reagent consumption.[11]
| Assay Technology | Principle | Target Class Example | Advantages | Disadvantages |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer detects proximity between a donor (e.g., europium-labeled antibody) and an acceptor (e.g., fluorescent substrate). | Kinases, GPCRs | Homogeneous ("mix-and-read"), high signal-to-background, reduced interference from compound fluorescence.[12][13] | Requires specific antibodies or labeled reagents; can be expensive. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a small fluorescently labeled molecule (tracer) when it binds to a larger protein. | Kinases, Nuclear Receptors | Homogeneous, cost-effective, good for competitive binding assays.[12] | Lower signal window than TR-FRET; sensitive to light scattering compounds. |
| Luminescence-Based Assays | Measures light production from a chemical reaction, often linked to ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo®).[12] | Kinases, ATPases | High sensitivity, broad dynamic range. | Prone to interference from compounds that affect the luciferase enzyme. |
| Cell-Based Reporter Assays | Measures the activity of a target pathway by linking it to the expression of a reporter gene (e.g., luciferase, GFP). | GPCRs (e.g., P2Y12) | Provides data in a physiologically relevant context; measures functional response.[14] | More complex to develop; susceptible to off-target effects and cytotoxicity. |
| Platelet Aggregation Assays | Measures the change in light transmission or impedance as platelets aggregate in response to an agonist like ADP.[15][16] | P2Y12 Receptor | Direct functional readout of antiplatelet effect. | Low throughput; requires fresh blood samples; high variability.[17] |
For identifying novel kinase inhibitors from a thienopyridine library, a TR-FRET or FP biochemical assay is often the preferred starting point due to its robustness and scalability.[13] For P2Y12 antagonists, a cell-based assay measuring cAMP levels or a high-throughput binding assay would be more suitable than traditional aggregometry for a primary screen.
The HTS Workflow: From Library to Validated Hits
A well-structured HTS campaign is a multi-stage process designed to systematically reduce a large compound library to a small number of high-quality, validated hits. This process is a classic "funnel" designed to manage resources effectively.
Caption: The High-Throughput Screening (HTS) Funnel.
Protocol: HTS for Thienopyridine Inhibitors of VEGFR-2 Kinase
This protocol describes a fluorescence-based biochemical assay for identifying thienopyridine inhibitors of VEGFR-2, a key target in angiogenesis.[1][18] The assay is designed for a 384-well format.
This is a mobility shift assay that uses microfluidic capillary electrophoresis to separate a phosphorylated fluorescent peptide substrate from its non-phosphorylated counterpart. Inhibition of VEGFR-2 kinase results in a lower amount of the phosphorylated product.
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Thienopyridine Library: Compounds pre-dissolved in 100% DMSO at 10 mM, then diluted to 100 µM in an intermediate plate.
-
VEGFR-2 Kinase: Recombinant human VEGFR-2, active.
-
Fluorescent Peptide Substrate: e.g., 5-FAM-labeled peptide.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Stop Solution: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 10 mM EDTA.
-
Controls:
-
Positive Control: DMSO only (0% inhibition).
-
Negative Control: Potent, known VEGFR-2 inhibitor (e.g., Sunitinib) or no enzyme (100% inhibition).
-
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of test compounds, positive controls (DMSO), and negative controls from the 100 µM intermediate plate into the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
-
Enzyme Addition:
-
Prepare an enzyme solution by diluting VEGFR-2 kinase in assay buffer to a 2X final concentration.
-
Dispense 2.5 µL of the enzyme solution into each well of the assay plate.
-
Rationale: Adding the enzyme to the compound first allows for any potential inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP mix by diluting the fluorescent peptide substrate and ATP in assay buffer to a 2X final concentration. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.
-
Dispense 2.5 µL of the substrate/ATP mix into all wells to start the reaction. The final volume is 5 µL.
-
-
Reaction Incubation:
-
Centrifuge the plates again.
-
Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
-
Reaction Termination:
-
Add 10 µL of Stop Solution to all wells.
-
-
Data Acquisition:
-
Read the plates on a microfluidic mobility shift detection instrument (e.g., Caliper LabChip, PerkinElmer EZ Reader). The instrument will measure the ratio of phosphorylated to non-phosphorylated peptide.
-
Data Analysis and Hit Validation: Ensuring Trustworthiness
Raw data from an HTS run is meaningless without rigorous quality control and statistical analysis.[19][20]
For each plate, calculate the Z'-factor to assess assay quality.[21]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation:
-
Z' > 0.5: An excellent assay.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for HTS.
-
-
Normalization: Convert the raw data (e.g., product/substrate ratio) into percent inhibition for each well relative to the plate's positive (0% inhibition) and negative (100% inhibition) controls.
-
Hit Calling: A common and robust method is to use the Z-score.[11]
-
Formula: Z-score = (Value_compound - Mean_all_samples) / SD_all_samples
-
Threshold: Compounds with a Z-score ≥ 3 are typically considered primary hits.
-
Primary hits are merely candidates. A rigorous validation process is essential to eliminate false positives and build confidence in the hits.[10][22]
-
Re-testing: Obtain the primary hit compounds as dry powders, create fresh stock solutions, and re-test in the primary assay to confirm activity. This eliminates issues related to compound storage or handling in the original library plates.
-
Dose-Response Curves: Test the confirmed hits across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀). A classic sigmoidal dose-response relationship is a hallmark of a well-behaved inhibitor.[19]
-
Orthogonal Assays: Validate the hits using an assay with a different technology.[23] For example, if the primary screen was a mobility shift assay, an orthogonal assay could be a TR-FRET assay or a thermal shift assay (DSF) to confirm direct binding to the target. This step is crucial for ruling out technology-specific artifacts.
Post-HTS: The Path to a Lead Compound
Validated hits from the HTS campaign serve as the starting point for medicinal chemistry efforts.[24][25]
-
Structure-Activity Relationship (SAR): Synthesize and test analogues of the validated hits to understand which parts of the molecule are essential for activity.[1][18]
-
Lead Optimization: Iteratively modify the hit structure to improve potency, selectivity against other kinases, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[26][27] Computational methods like 3D-QSAR can aid in this process by building models that predict the activity of new analogues.[7][8]
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. High variability in control wells. 2. Low signal-to-background ratio. | 1. Check for pipetting errors; ensure reagents are well-mixed. 2. Optimize enzyme/substrate concentrations; increase incubation time. |
| High False Positive Rate | 1. Compound interference (autofluorescence, light scattering). 2. Compound aggregation. 3. Reactive compounds. | 1. Run a counterscreen without the enzyme to identify interfering compounds.[23] 2. Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). 3. Use cheminformatics filters to flag Pan-Assay Interference Compounds (PAINS). |
| "Edge Effects" on Plates | Uneven evaporation or temperature gradients across the plate during incubation. | Use plate seals for all incubations. Ensure proper stacking in the incubator to allow for uniform air circulation.[28] |
| Hit Not Confirmed on Re-test | 1. Original hit was a false positive. 2. Compound degradation in library stock. 3. Error in original liquid handling. | 1. This is the purpose of hit confirmation; discard the hit. 2. Always use fresh powder for confirmation. 3. Re-examine primary data for anomalies. |
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The Emergent Potential of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile as a Chemical Probe: A Hypothetical Application in Targeting PRMT5
Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the specific biological target or established use of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile as a chemical probe. The following application note is a scientifically informed, hypothetical construct based on the known activities of structurally related thienopyridine compounds. This document is intended to serve as a detailed, illustrative guide for researchers on how such a compound could be characterized and utilized, should its activity be confirmed against a specific target. For this purpose, we will explore its potential application as a chemical probe for Protein Arginine Methyltransferase 5 (PRMT5) , a validated anticancer target for which various thienopyridine scaffolds have shown inhibitory activity.[1][2][3]
Introduction: The Thienopyridine Scaffold and the Opportunity in PRMT5 Inhibition
The thienopyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds with diverse therapeutic applications. Its rigid, bicyclic structure provides a versatile framework for introducing a variety of functional groups, enabling interaction with a wide array of biological targets, from kinases to viral polymerases and epigenetic modulators.[4][5][6]
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical target in oncology.[1][7] It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in regulating gene expression, mRNA splicing, DNA damage repair, and other fundamental cellular processes.[2][8] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. The discovery of potent and selective small molecule inhibitors of PRMT5 is therefore an area of intense research.[3][7]
This application note puts forth a hypothetical framework for the use of This compound (hereafter designated as TPC-7C ) as a novel chemical probe to investigate PRMT5 biology. We will outline its postulated mechanism of action, provide detailed protocols for its characterization, and suggest its application in cellular and biochemical assays to elucidate the function and therapeutic potential of targeting PRMT5.
Postulated Mechanism of Action
Based on studies of similar compounds, we hypothesize that TPC-7C acts as a substrate-competitive inhibitor of PRMT5.[1][2] The thienopyridine core likely occupies the arginine-binding pocket of the enzyme's active site. The carbonitrile group at the 7-position could form key hydrogen bonding interactions with residues within this pocket, contributing to its binding affinity and selectivity.
Caption: Postulated competitive inhibition of PRMT5 by TPC-7C.
Biochemical Characterization of TPC-7C
The initial step in validating a new chemical probe is to determine its potency and selectivity through in vitro biochemical assays.
Table 1: Hypothetical Biochemical Profile of TPC-7C
| Parameter | Value (Hypothetical) | Assay Type |
| PRMT5 IC₅₀ | 50 nM | In vitro methyltransferase assay (e.g., TR-FRET) |
| Binding Affinity (Kd) | 100 nM | Isothermal Titration Calorimetry (ITC) |
| Selectivity | >100-fold vs. other PRMTs | Panel of methyltransferase assays |
| Mechanism of Inhibition | Substrate-Competitive | Enzyme kinetics studies (Michaelis-Menten) |
Protocol 1: In Vitro PRMT5 Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of TPC-7C against PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated histone H4 peptide substrate
-
Europium-labeled anti-dimethylated arginine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
TPC-7C stock solution in DMSO
-
384-well low-volume assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of TPC-7C in DMSO, followed by a 1:100 dilution in assay buffer.
-
Enzyme Reaction: a. In a 384-well plate, add 2 µL of the diluted TPC-7C solution or DMSO (for control). b. Add 4 µL of a solution containing the PRMT5/MEP50 complex and the biotinylated H4 peptide substrate in assay buffer. c. Initiate the reaction by adding 4 µL of SAM solution in assay buffer. d. Incubate the plate at 30°C for 60 minutes.
-
Detection: a. Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-APC in a TR-FRET buffer. b. Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of TPC-7C concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Application of TPC-7C as a Chemical Probe
Once biochemically characterized, TPC-7C can be used in cell-based assays to probe the downstream consequences of PRMT5 inhibition.
Protocol 2: Western Blot Analysis of Symmetric Arginine Dimethylation
This protocol details the use of TPC-7C to assess its ability to inhibit PRMT5 activity within a cellular context by measuring the methylation status of a known PRMT5 substrate, SmD3.
Materials:
-
Cancer cell line with known PRMT5 dependency (e.g., MCF-7, mantle cell lymphoma lines).
-
Complete cell culture medium.
-
TPC-7C.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-SmD3 (symmetric dimethyl), anti-total SmD3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of TPC-7C (e.g., 0.1, 1, 10 µM) or DMSO for 48-72 hours.
-
Protein Extraction: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer. b. Quantify protein concentration using a BCA assay.
-
Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the symmetric dimethyl SmD3 signal to total SmD3 and the loading control.
Caption: Workflow for assessing cellular PRMT5 inhibition.
Conclusion and Future Directions
The hypothetical chemical probe TPC-7C, this compound, represents a promising starting point for the development of novel tools to investigate PRMT5 biology. The protocols outlined here provide a roadmap for its biochemical and cellular characterization. Successful validation would establish TPC-7C as a valuable reagent for elucidating the specific roles of PRMT5 in health and disease, identifying novel PRMT5 substrates, and exploring its therapeutic tractability in various cancer models. Further studies would involve comprehensive selectivity profiling, pharmacokinetic evaluation for in vivo applications, and the development of a biotinylated or fluorescently tagged version for pulldown or imaging experiments, respectively.
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Application Notes & Protocols: Formulation of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile for Preclinical Biological Evaluation
Abstract: This document provides a comprehensive guide for the formulation and subsequent biological evaluation of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, a novel heterocyclic compound with potential therapeutic applications. Given the physicochemical characteristics typical of the thienopyridine scaffold, this guide anticipates challenges such as poor aqueous solubility and provides robust, validated protocols for developing formulations suitable for both in vitro and in vivo preclinical testing. The methodologies herein are designed to ensure compound stability, maximize bioavailability for testing, and generate reliable, reproducible data for drug discovery and development professionals.
Introduction and Scientific Context
This compound belongs to the thienopyridine class of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3] A critical bottleneck in the preclinical assessment of such new chemical entities (NCEs) is often their challenging physicochemical properties, most notably poor aqueous solubility.[4][5] Improper formulation can lead to compound precipitation, inaccurate dosing, low bioavailability, and consequently, misleading biological data, potentially causing promising candidates to be prematurely discarded.[5][6]
This guide provides a systematic approach to formulating this compound, beginning with the preparation of a universal stock solution for initial in vitro high-throughput screening and progressing to more complex vehicles required for in vivo pharmacokinetic and efficacy studies. The causality behind each formulation choice is explained, providing researchers with the foundational knowledge to adapt these protocols to other challenging compounds.
Physicochemical Profile and Formulation Rationale
A thorough understanding of a compound's physicochemical properties is the first step in developing a viable formulation.[6] While extensive experimental data for this specific molecule is not widely available, a predictive profile can be established based on its structure and data from public chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value / Prediction | Source | Rationale for Formulation |
| Molecular Formula | C₈H₄N₂OS | PubChem[7] | Essential for calculating molarity for stock solutions. |
| Molecular Weight | 176.2 g/mol | PubChem[7] | Used for precise weight-to-mole conversions. |
| Predicted Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO). | Inferred from thienopyridine class[4][8] | Dictates the necessity of an organic solvent for the primary stock solution and the need for specialized vehicles for aqueous-based assays and in vivo studies. |
| Chemical Stability | Expected to be stable as a solid. May be susceptible to oxidative degradation under certain conditions. | Inferred from thienopyridine class[9] | Warrants storage in a cool, dry, dark place. Stability in formulation vehicles must be verified. |
Formulation Strategy: The predicted low aqueous solubility necessitates a two-tiered formulation approach:
-
For In Vitro Screening: A high-concentration stock solution in a strong organic solvent, like Dimethyl Sulfoxide (DMSO), which can be serially diluted for cell-based assays.[10]
-
For In Vivo Studies: More complex aqueous-based vehicles, such as co-solvent systems or suspensions, are required to improve bioavailability and mitigate the toxicity associated with pure organic solvents.[11][12]
In Vitro Formulation and Application Protocols
The primary goal for in vitro testing is to create a homogenous, high-concentration stock solution that can be accurately diluted into aqueous cell culture media without immediate precipitation.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
Rationale: DMSO is a powerful, water-miscible solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it the industry standard for compound libraries and initial biological screening.[10] Preparing a high-concentration master stock allows for minimal volumes to be added to assays, thereby reducing potential solvent-induced artifacts.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Weight (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Weight (mg) = 0.010 mol/L × 0.001 L × 176.2 g/mol × 1000 mg/g = 1.762 mg
-
-
Weighing: Accurately weigh 1.762 mg of the compound and transfer it to a sterile amber vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 2-5 minutes. If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[13] Gentle warming to 37°C can also be applied, but compound stability at elevated temperatures should be considered.[14]
-
Quality Control: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[13] Store aliquots in tightly sealed vials at -20°C or -80°C for long-term stability, which can be up to 3-6 months.[14][15]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Rationale: When the DMSO stock is diluted into aqueous cell culture media, the compound may precipitate. To mitigate this, serial dilutions are often first performed in 100% DMSO before the final dilution into the assay medium.[13] It is critical to maintain a final DMSO concentration below 0.5% (and ideally ≤0.1%) in the assay to avoid cellular toxicity and other off-target effects.[13][15]
Procedure:
-
Serial Dilution in DMSO: Prepare a series of dilutions from the 10 mM master stock using 100% DMSO. For example, to create a 10-point, 3-fold dilution series, transfer a volume of the higher concentration stock into a tube containing DMSO.
-
Final Dilution in Medium: From the DMSO dilution series, perform the final dilution step into the cell culture medium. For instance, to achieve a 1:1000 final dilution (resulting in a 0.1% DMSO concentration), add 1 µL of a DMSO stock to 999 µL of medium.
-
Vehicle Control: A vehicle control is mandatory for all experiments. This control should contain the exact same final concentration of DMSO as the compound-treated wells.[16]
Workflow for In Vitro Formulation and Testing
Caption: Workflow from compound formulation to in vitro data analysis.
Protocol 3: Cell Viability Assay (Example: CellTiter-Glo® Luminescent Assay)
Rationale: Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a novel compound.[16][17] The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cell health.[18]
Procedure:
-
Cell Seeding: Plate a chosen cancer cell line (e.g., HCT-116, A549) in a 96-well white, clear-bottom plate at a pre-determined optimal density. Allow cells to adhere for 24 hours.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the serially diluted compound (prepared in Protocol 2). Remember to include wells for "cells + vehicle" (negative control) and "medium only" (background).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis, then let the plate sit at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
Advanced Formulation Strategies for In Vivo Evaluation
Rationale: Direct injection of DMSO-based solutions is often unsuitable for animal studies due to toxicity and potential for the compound to precipitate out of solution upon contact with physiological fluids.[11][12] Therefore, developing an appropriate formulation is critical for achieving meaningful pharmacokinetic (PK) and efficacy data.[19][20] The choice of vehicle depends on the route of administration (e.g., oral, intravenous) and the compound's properties.
Table 2: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient Class | Example(s) | Function | Suitability |
| Aqueous Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC-Na) | Increases viscosity to keep drug particles suspended. | Oral (PO), Intraperitoneal (IP) |
| Wetting Agents / Surfactants | Tween® 80, Polysorbate 20 | Reduces surface tension, improving the "wettability" of the drug powder.[21] | Oral, IP, Intravenous (IV) |
| Co-solvents | Polyethylene glycol 400 (PEG400), Propylene glycol (PG) | Increases the solvent capacity of the aqueous vehicle. | Oral, IV, Subcutaneous (SC) |
| Solubilizers | Solutol® HS 15, Cremophor® EL, Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms micelles or inclusion complexes to encapsulate and solubilize the drug.[4][22] | Oral, IV |
Protocol 4: Preparation of a Suspension Formulation for Oral Gavage (10 mg/kg)
Rationale: For initial efficacy studies, an oral suspension is a common and practical formulation choice. This example uses a combination of a suspending agent (CMC-Na) and a wetting agent (Tween 80) to create a uniform, deliverable dose.
Procedure:
-
Vehicle Preparation: Prepare the vehicle by dissolving Tween 80 (0.5% w/v) in sterile water, then slowly adding sodium carboxymethylcellulose (1% w/v) while stirring until a homogenous, viscous solution is formed.
-
Compound Preparation: Calculate the required amount of compound for the study. For a 10 mg/kg dose in mice with a dosing volume of 10 mL/kg, the final concentration is 1 mg/mL.
-
Wetting the Compound: Place the weighed compound in a mortar. Add a small amount of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure all particles are wetted.
-
Creating the Suspension: Gradually add the remaining vehicle to the paste while continuously mixing to create a homogenous suspension.
-
Quality Control: Ensure the suspension is uniform and can be easily drawn into a dosing syringe. The suspension should be continuously stirred during dosing to prevent settling.
-
Stability: The stability of the compound in this vehicle should be assessed. It is recommended to prepare this formulation fresh on the day of the study.
Hypothetical Target Pathway for a Thienopyridine Kinase Inhibitor
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Quality Control and Best Practices
Ensuring the quality and integrity of the formulation is paramount for generating reliable data.[][24]
-
Purity and Identity: Always confirm the identity and purity of the starting compound powder using methods like HPLC and Mass Spectrometry before formulation begins.[25][26]
-
Visual Inspection: All solutions and suspensions should be visually inspected for homogeneity and absence of precipitation before each use.
-
pH Measurement: For aqueous formulations, ensure the final pH is within a physiologically tolerable range (typically pH 6.5-8.0 for parenteral routes).
-
Stability Assessment: For anything other than immediate use, the stability of the compound in the chosen vehicle should be determined. This involves analyzing samples stored under relevant conditions over time by a stability-indicating method like HPLC.[26]
-
Documentation: Maintain meticulous records of all formulation components, calculations, preparation steps, and observations.[27]
By adhering to these detailed protocols and principles, researchers can develop robust and appropriate formulations for this compound, enabling a thorough and accurate evaluation of its biological potential.
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Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]
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- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Early Formulation | Evotec [evotec.com]
- 20. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 21. pharmtech.com [pharmtech.com]
- 22. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 503pharma.com [503pharma.com]
- 25. biotech-spain.com [biotech-spain.com]
- 26. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 27. pharmacylibrary.com [pharmacylibrary.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Welcome to the technical support center for the synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The protocols and insights provided herein are synthesized from established chemical principles and analogous thienopyridine syntheses, offering a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine core?
A common and effective strategy involves a multi-step sequence starting from a substituted thiophene or a piperidine derivative. A plausible route, adapted from related syntheses, is a modified Gewald reaction or a Thorpe-Ziegler type cyclization. For instance, one could envision a reaction between a suitable N-substituted 4-piperidone derivative and a reagent that introduces the cyanoacetyl group, followed by cyclization and oxidation. Another approach involves building the pyridine ring onto a pre-functionalized thiophene.
Q2: My overall yield is consistently low. What are the most critical stages to scrutinize?
Low yields in multi-step syntheses can often be attributed to one or two critical steps. For the synthesis of this compound, the key stages to investigate are:
-
The initial condensation/cyclization reaction: Incomplete reaction or the formation of side products during the initial ring formation is a common issue.
-
The final oxidation/aromatization step: The introduction of the 4-oxo group and the aromatization of the pyridine ring can be sensitive to reaction conditions, leading to over-oxidation or decomposition.
-
Purification steps: Product loss during workup and purification, especially if the product has moderate solubility or is prone to degradation on silica gel, can significantly impact the final yield.
Q3: I am observing a complex mixture of byproducts. What are the likely side reactions?
The formation of byproducts is a frequent challenge. Potential side reactions include:
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Incomplete cyclization: Leading to the presence of the acyclic precursor in the final product mixture.
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Dimerization or polymerization: Especially under harsh basic or acidic conditions.
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Over-oxidation: If the oxidizing agent is too strong or the reaction time is not carefully controlled, other parts of the molecule may be oxidized.
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the carbonyl (C=O) and nitrile (C≡N) groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their probable causes, and actionable solutions for key stages of the synthesis.
Stage 1: Synthesis of the Dihydrothienopyridine Intermediate
A common approach to synthesizing the core structure is through a reaction analogous to the Gewald reaction, starting from an N-protected 4-piperidone, a cyano-activated methylene compound, and elemental sulfur.
Problem 1: Low Yield of the Dihydrothienopyridine Intermediate
-
Possible Cause 1: Inefficient Reaction Conditions. The reaction temperature, time, and choice of base are critical.
-
Solution: Systematically screen different bases (e.g., morpholine, triethylamine, sodium ethoxide) and solvents (e.g., ethanol, DMF, dioxane). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
Possible Cause 2: Poor Quality of Starting Materials. Impurities in the starting materials can inhibit the reaction or lead to side products.
-
Solution: Ensure all starting materials are pure and dry. Recrystallize or distill starting materials if necessary.
-
-
Possible Cause 3: Inefficient Sulfur Transfer. The reaction of elemental sulfur can sometimes be sluggish.
-
Solution: Consider using a sulfur transfer reagent like Lawesson's reagent, which may improve the efficiency of the thiophene ring formation.
-
Problem 2: Formation of Multiple Products in the Initial Cyclization
-
Possible Cause 1: Lack of Regiocontrol. In some synthetic variations, the cyclization can lead to isomeric products.
-
Solution: Carefully control the reaction conditions, particularly the temperature and the rate of addition of reagents. The choice of base can also influence the regioselectivity.
-
-
Possible Cause 2: Competing Side Reactions. As mentioned in the FAQs, side reactions such as dimerization can occur.
-
Solution: Use a higher dilution of the reaction mixture to disfavor intermolecular reactions. A lower reaction temperature may also help to minimize side product formation.
-
Stage 2: Introduction of the 4-Oxo Group and Aromatization
This step often involves an oxidation reaction to convert the dihydrothienopyridine to the desired 4-oxo derivative.
Problem 3: Incomplete Oxidation
-
Possible Cause 1: Insufficient Oxidizing Agent. The stoichiometry of the oxidizing agent is crucial.
-
Solution: Ensure an adequate molar excess of the oxidizing agent is used. Common oxidizing agents for this transformation include manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
-
-
Possible Cause 2: Low Reactivity of the Substrate. The dihydrothienopyridine may be resistant to oxidation under mild conditions.
-
Solution: Increase the reaction temperature or use a more powerful oxidizing agent. However, be cautious of over-oxidation. A stepwise approach, such as initial N-oxidation followed by rearrangement, could also be explored.
-
Problem 4: Over-oxidation or Degradation of the Product
-
Possible Cause 1: Harsh Reaction Conditions. Strong oxidizing agents or prolonged reaction times can lead to the degradation of the target molecule.
-
Solution: Carefully monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. Screen different oxidizing agents to find one that provides a clean conversion. For example, MnO₂ is often a good choice for the oxidation of allylic/benzylic type alcohols to ketones without affecting other functional groups.
-
Stage 3: Purification of the Final Product
Problem 5: Difficulty in Purifying this compound
-
Possible Cause 1: Poor Solubility. The product may have limited solubility in common organic solvents, making chromatographic purification challenging.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method. Screen a variety of solvents to find one in which the product is sparingly soluble at room temperature and highly soluble at elevated temperatures.
-
Trituration: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification technique.
-
-
-
Possible Cause 2: Co-elution of Impurities. Impurities with similar polarity to the product can be difficult to separate by column chromatography.
-
Solution: Optimize the mobile phase for column chromatography. A gradient elution may be necessary. If silica gel is not effective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
Possible Cause 3: Product Degradation on Silica Gel. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
-
Experimental Parameters and Optimization
The following table provides a starting point for optimizing the key reaction parameters. It is crucial to perform small-scale experiments to determine the optimal conditions for your specific setup.
| Parameter | Stage 1: Cyclization | Stage 2: Oxidation |
| Temperature | 50-100 °C | Room Temperature to 80 °C |
| Reaction Time | 4-24 hours | 2-12 hours |
| Solvent | Ethanol, DMF, Dioxane | Dichloromethane, Chloroform, Toluene |
| Base/Reagent | Morpholine, Triethylamine | MnO₂, DDQ, KMnO₄ |
| Stoichiometry | Base (catalytic to 1.1 eq) | Oxidant (2-5 eq) |
Visualizing the Synthetic Pathway and Troubleshooting Logic
To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.
Proposed Synthetic Pathway
Caption: A proposed two-stage synthetic route to the target compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for diagnosing and resolving low yield issues.
References
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. [Link][1]
-
Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances. [Link][2]
-
Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. [Link][3]
-
Preparation method of thienopyridine compound. Google Patents. [4]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of Organic Chemistry. [Link][5]
Sources
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103864817A - Preparation method of thienopyridine compound - Google Patents [patents.google.com]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting solubility issues with 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile"
Welcome to the technical support center for 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility and stability challenges encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Introduction to this compound
This compound is a heterocyclic compound belonging to the thienopyridine class. Thienopyridines are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. However, like many heterocyclic compounds, they often exhibit poor aqueous solubility, which can pose significant challenges for in vitro and in vivo studies. This guide will address these challenges head-on, providing a structured approach to troubleshooting solubility and stability issues.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in aqueous buffers?
A1: The limited aqueous solubility of this compound is likely due to its rigid, planar structure and the presence of several hydrophobic regions. The thienopyridine core is inherently hydrophobic, and strong intermolecular forces in the solid state can make it difficult for water molecules to solvate the compound effectively.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into a solvent in which it is poorly soluble (like water). The troubleshooting section below provides a detailed workflow for addressing this, including the use of co-solvents, surfactants, or pH modification.
Q3: Is this compound likely to be stable in my experimental conditions?
A3: Thienopyridine derivatives can be susceptible to oxidative degradation, particularly at the thiophene ring and the pyridine nitrogen.[1][2][3] It is also advisable to protect solutions from light to prevent potential photodegradation. The stability section of this guide provides more detailed information and preventative measures.
Q4: What is the predicted pKa of this compound?
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided below. Please note that these are predicted values and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂OS | PubChem[5][6] |
| Molecular Weight | 176.20 g/mol | PubChem[5] |
| XLogP3 | 1.1 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
Solubility Troubleshooting Guide
Initial Solubility Assessment
A systematic approach to determining the solubility of a new compound is crucial. The following workflow is recommended:
Caption: Initial solubility assessment workflow for this compound.
Recommended Solvents for Stock Solutions
While specific experimental data for this compound is not available, based on the properties of similar heterocyclic compounds, the following organic solvents are recommended for preparing concentrated stock solutions:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is crucial to determine the solubility in your chosen solvent empirically.
Step-by-Step Protocol for Solubility Enhancement
If you encounter solubility issues, the following strategies can be employed. It is recommended to try these in a stepwise manner.
1. pH Modification:
-
Rationale: The pyridine nitrogen in the thienopyridine ring system can be protonated at acidic pH, potentially increasing aqueous solubility.
-
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add a small, known amount of the solid compound to a fixed volume of each buffer.
-
Agitate the samples (e.g., using a shaker or vortex) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
2. Co-solvents:
-
Rationale: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.
-
Protocol:
-
Prepare your aqueous buffer of choice.
-
Create a series of co-solvent mixtures by adding increasing percentages of a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol (PEG)) to the buffer. Common starting points are 5%, 10%, and 20% (v/v) co-solvent.
-
Determine the solubility of your compound in each co-solvent mixture using the method described for pH modification.
-
3. Surfactants and Solubilizing Excipients:
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Cyclodextrins are another class of excipients that can form inclusion complexes with poorly soluble drugs.
-
Protocol:
-
Prepare solutions of various surfactants (e.g., Tween® 80, Polysorbate 20) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) in your desired aqueous buffer. Start with concentrations just above the critical micelle concentration (CMC) for surfactants.
-
Determine the solubility of your compound in these formulations as described previously.
-
Stability Considerations and Best Practices
Ensuring the stability of your compound throughout your experiments is critical for obtaining reliable and reproducible data.
Oxidative Stability
The thiophene ring in thienopyridine derivatives can be susceptible to oxidation.[1][2][3]
-
Recommendation:
-
Prepare fresh solutions whenever possible.
-
If solutions must be stored, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Store solutions at low temperatures (-20°C or -80°C) to minimize degradation.
-
Photostability
Many heterocyclic compounds are sensitive to light.
-
Recommendation:
-
Protect solid compound and solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
Forced degradation studies under controlled light exposure can be performed to quantify the photostability of the compound.[7][8]
-
Solution Stability
It is good practice to assess the stability of your compound in your final experimental medium over the duration of your assay.
-
Protocol for Solution Stability Assessment:
-
Prepare a solution of the compound in your final experimental buffer at the desired concentration.
-
Analyze the concentration and purity of the compound at time zero using a validated analytical method (e.g., HPLC).
-
Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
Analyze the concentration and purity at various time points (e.g., 2, 4, 8, 24 hours).
-
A decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram indicates instability.
-
Analytical Methods for Purity and Quantification
A robust analytical method is essential for accurately determining the concentration and purity of your compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used and reliable method for the analysis of thienopyridine derivatives.[9][10]
-
Recommended Starting Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used.
-
Detection: The UV absorbance should be monitored at a wavelength where the compound has a strong chromophore. A UV scan of the compound in a suitable solvent will help determine the optimal wavelength.
-
Conclusion
Successfully working with this compound requires a proactive approach to addressing its potential solubility and stability challenges. By systematically evaluating solubility in different solvent systems and taking appropriate precautions to prevent degradation, researchers can ensure the integrity of their experiments and the reliability of their results. This guide provides a framework for troubleshooting these common issues, grounded in the principles of medicinal chemistry and pharmaceutical sciences.
References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. 2023. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. 2023. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. 2023. [Link]
-
Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. PubMed. 2022. [Link]
-
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. PubChem. Accessed January 17, 2026. [Link]
-
Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand - HPLC. ScienceDirect. 2007. [Link]
-
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. 2024. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. 2023. [Link]
-
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile. PubChem. Accessed January 17, 2026. [Link]
-
4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE. gsrs.ncats.nih.gov. Accessed January 17, 2026. [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. 2017. [Link]
-
Photocatalytic Degradation of Thiacloprid Using Tri-Doped TiO 2 Photocatalysts: A Preliminary Comparative Study. MDPI. 2021. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. 2023. [Link]
-
Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. 2009. [Link]
-
This compound. PubChem. Accessed January 17, 2026. [Link]
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. 2013. [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. 2005. [Link]
-
Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI. 2022. [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PubMed Central. 2020. [Link]
Sources
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile | C8H4N2OS | CID 12875894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H4N2OS | CID 18446578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Insights into the Time Evolution of Slowly Photodegrading Contaminants | MDPI [mdpi.com]
- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Thienopyridine Synthesis
Welcome to the technical support center for thienopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. Thienopyridines are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, most notably antiplatelet agents like Clopidogrel and Prasugrel.[1][2][3][4][5] Achieving high yields and purity in their synthesis is paramount for efficient drug discovery and development.[6]
This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions.
Part 1: Core Synthetic Strategies: An Overview
The construction of the thienopyridine scaffold can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The two most prevalent and versatile methods are the Gewald aminothiophene synthesis followed by annulation of the pyridine ring, and the Friedländer annulation.
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Gewald Reaction Route: This is a powerful multicomponent reaction that assembles a 2-aminothiophene ring in a single step from a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur, typically in the presence of a basic catalyst.[7][8][9][10] The resulting 2-aminothiophene is a versatile intermediate that can then be cyclized to form the desired thienopyridine.[11]
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Friedländer Annulation: This classic method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[12][13] For thienopyridine synthesis, this translates to using a 3-amino-2-formylthiophene or a 2-amino-3-formylthiophene as the starting material, which then reacts with a ketone to build the pyridine ring directly onto the thiophene core.[14][15]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during thienopyridine synthesis?
A1: Universally, the most critical parameters are temperature, choice of catalyst, and solvent . The purity of your starting materials is a foundational prerequisite.[16]
-
Temperature: Many cyclization reactions, particularly the Friedländer and subsequent annulations after a Gewald synthesis, require heat.[15] However, excessive temperatures can lead to decomposition and side-product formation. Careful temperature optimization is crucial.[15][17]
-
Catalyst: The choice between an acid or base catalyst, and its concentration, can dictate the reaction pathway and rate.[18] For instance, the Gewald reaction relies on a base (e.g., morpholine, triethylamine) to facilitate the initial condensation, while the Friedländer can be catalyzed by either acids or bases.[9][16][19]
-
Solvent: The solvent's polarity can influence reagent solubility and the stability of intermediates.[18] High-boiling point solvents like DMF or mineral oil are often used for high-temperature cyclizations to maintain a consistent reaction temperature.[15]
Q2: How do I choose a synthetic route for a specific thienopyridine isomer?
A2: The target isomer dictates the starting materials. There are six possible thienopyridine isomers (e.g., thieno[2,3-b]pyridine, thieno[3,2-c]pyridine), and the synthetic strategy must be chosen to ensure correct annulation.[20]
-
For the Gewald route , the final annulation step is key. Starting with a 2-aminothiophene-3-carbonitrile and reacting it with a 1,3-dicarbonyl compound will lead to a thieno[2,3-b]pyridine. The structure of the reagents used to build the pyridine ring determines the final isomeric outcome.
-
For the Friedländer route , the choice of the starting aminothiophene aldehyde/ketone is decisive. For example, reacting a 2-amino-3-formylthiophene with an unsymmetrical ketone will yield a different isomer than starting with a 3-amino-2-formylthiophene.
Part 3: Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield
Q: My Gewald reaction is giving a very low yield. What are the likely causes?
A: Low yields in the Gewald reaction are a frequent problem and often trace back to a few key areas.[16]
-
Reagent Purity: This is the most common culprit. Ensure your ketone is free of acidic impurities, the active methylene nitrile has not hydrolyzed, and the elemental sulfur is finely powdered and dry. Old or wet solvents can halt the reaction.[16]
-
Base Catalyst Issues: The base is not just a catalyst; it's a reactant in the initial Knoevenagel condensation.[9]
-
Suboptimal Temperature: The reaction is typically run at a mild temperature (e.g., 50-80 °C).[16] If the temperature is too low, the reaction will be sluggish. If it's too high, you risk decomposing intermediates.
-
Inefficient Sulfur Addition: The mechanism of sulfur addition is complex.[9] Ensure the sulfur is well-suspended in the reaction mixture through vigorous stirring.
Q: My Friedländer annulation is failing or providing a poor yield. How can I optimize it?
A: The Friedländer synthesis can be sensitive, and low yields often point to issues with reaction conditions or competing pathways.[21]
-
Harsh Reaction Conditions: Traditionally, this reaction uses high temperatures (>150 °C) and strong acids or bases, which can degrade starting materials and products.[15][19][21]
-
Catalyst Choice: The catalyst is not one-size-fits-all. A base like KOH or piperidine might work for one substrate pair, while an acid catalyst is needed for another.[19]
-
Solution: Screen a small set of catalysts. Start with a common base (KOH in ethanol) and a common acid (p-TsOH in toluene) to see which condition favors product formation for your specific system.[13]
-
-
Side Reactions: The most common side reaction is the self-condensation (aldol reaction) of the ketone starting material, especially under strong basic or acidic conditions.[21]
-
Solution: Use a milder catalyst and control the temperature carefully. Sometimes, adding the ketone slowly to the reaction mixture can minimize its self-condensation.
-
Issue 2: Formation of Side Products and Impurities
Q: My TLC shows multiple spots after a Gewald reaction. What are the likely side products?
A: The multicomponent nature of the Gewald reaction can lead to several impurities if conditions are not optimal.
-
Knoevenagel Adduct: The initial condensation product between the ketone and the active methylene nitrile is a stable intermediate.[9] If the subsequent sulfur addition and cyclization are slow, this intermediate may remain as a major impurity.
-
Solution: Ensure sufficient sulfur is present and that the temperature is adequate for the cyclization step.
-
-
Dimerization/Polymerization: Unwanted reactions can occur, especially if reactant concentrations are too high or if the reaction is heated for too long.
-
Solution: Run the reaction at a slightly lower concentration and monitor carefully by TLC to stop the reaction once the product is formed, avoiding prolonged heating.
-
Q: How can I improve regioselectivity in a Friedländer synthesis with an unsymmetrical ketone?
A: This is a classic challenge. Condensation can occur on either side of the carbonyl group, leading to a mixture of isomers.
-
Steric Control: Often, the reaction will preferentially occur at the less sterically hindered α-carbon of the ketone. You can leverage this by designing your ketone appropriately.
-
Electronic Control: If one α-position is more acidic than the other, the enolate will form preferentially there under basic conditions, guiding the regioselectivity.
-
Directed Synthesis: For absolute control, consider a directed synthesis where the enol or enolate equivalent is pre-formed before reacting it with the aminothiophene component, though this adds steps to the overall synthesis.
Issue 3: Purification Challenges
Q: My crude thienopyridine product is a dark, intractable oil. How can I purify it?
A: This is a common issue, especially with nitrogen-containing heterocycles.
-
Column Chromatography: This is the most reliable method.
-
Adsorbent: Standard silica gel is usually effective. If your compound is very polar, consider using alumina (basic or neutral) or reverse-phase silica.
-
Eluent System: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone. A small amount of triethylamine (0.1-1%) can be added to the eluent system to reduce tailing of basic compounds on silica gel.
-
-
Salt Formation: If the compound is basic, you can often form a crystalline hydrochloride or hydrobromide salt.[22] Dissolve the crude oil in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in ether or HBr in acetic acid. The precipitated salt is often a solid that can be easily filtered and recrystallized.
-
Recrystallization: Even if the crude product is an oil, try dissolving it in a minimal amount of a hot solvent and then cooling it slowly. Adding a non-polar "anti-solvent" (like hexane) dropwise to a solution of your oil (e.g., in dichloromethane) can also induce crystallization.
Part 4: Reference Protocols & Data
Experimental Protocols
Protocol 1: General Procedure for Gewald Aminothiophene Synthesis [16]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and ethanol (or DMF, ~3-5 mL per mmol of ketone).
-
Reagent Addition: Add finely powdered elemental sulfur (1.1 eq.) to the mixture.
-
Catalyst: Add morpholine (0.2-0.5 eq.) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 50-70 °C and monitor progress using TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water while stirring vigorously.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities. The crude 2-aminothiophene can be recrystallized or used directly in the next step.
Protocol 2: General Procedure for Iodine-Catalyzed Friedländer Annulation [15][21]
-
Setup: In a clean, dry flask, combine the 2-aminothiophene-3-ketone (1.0 eq.) and the active methylene compound (e.g., acetone, 1.2-1.5 eq.).
-
Catalyst: Add molecular iodine (I₂) (10 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C, stirring under an inert atmosphere if substrates are sensitive. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation: Typical Reaction Parameters
| Parameter | Gewald Reaction | Friedländer Annulation |
| Starting Materials | Ketone/Aldehyde, Active Nitrile, Sulfur | o-Aminothiophene Carbonyl, Methylene Compound |
| Catalyst | Base: Morpholine, Piperidine, Et₃N | Acid: p-TsOH, I₂, Lewis Acids. Base: KOH, NaOH |
| Catalyst Loading | 10-50 mol% | 5-20 mol% (for modern catalysts) or stoichiometric |
| Solvent | Ethanol, Methanol, DMF | Toluene, Dioxane, Acetic Acid, or solvent-free |
| Temperature | 40 - 80 °C | 80 - 220 °C (can be lower with modern catalysts) |
| Typical Reaction Time | 2 - 8 hours | 1 - 24 hours |
Part 5: Mechanistic Visualizations
References
-
Pokhodylo, N. T., Shyyka, O. Ya., Savka, R. D., & Obushak, M. D. (2010). Novel Selected Tandem Transformations of the Amino and Carbonyl/Nitrile Groups in the Gewald Thiophenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2092–2100. [Link]
-
Castanedo, C., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Organic Letters, 3(11), 1773-1776*. [Link]
-
ResearchGate. (n.d.). Scheme-2 Friedlander reaction and Gould-Jacobs reaction to form thienopyridines. [Link]
-
ResearchGate. (n.d.). Synthetic route for thienopyridine analogs (1-26). Reagents and conditions. [Link]
-
Yilmaz, F., et al. (2020). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect, 5(31), 9726-9731*. [Link]
-
Zhang, L., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(5), 1041*. [Link]
-
Litvinov, V. P., et al. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 864-904*. [Link]
-
Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]
-
Mohamed, A. M., et al. (2005). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(1), 57-69*. [Link]
-
Kumar, A., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Results in Chemistry, 2, 100067. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
Desroches, C., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3183*. [Link]
-
Bailey, H. E., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis... Tetrahedron Letters, 61(23), 151939*. [Link]
-
El-Emary, T. I. (2007). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Journal of the Chinese Chemical Society, 54(2), 437-444*. [Link]
-
Richter, M. F., et al. (2017). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of medicinal chemistry, 60(10), 4252-4275*. [Link]
-
Priya, S., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(1), 123-145*. [Link]
- Google Patents. (n.d.).
-
PubMed. (n.d.). The thienopyridines. [Link]
-
PubMed. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Ghattas, A. B. A. G., et al. (2021). An efficient methodological approach for synthesis of selenopyridines: generation, reactions, anticancer activity, EGFR inhibitory activity and molecular docking studies. BMC chemistry, 15(1), 1-17*. [Link]
-
Wikipedia. (n.d.). Clopidogrel. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. (n.d.). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
PubMed. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]
-
ResearchGate. (n.d.). The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clopidogrel - Wikipedia [en.wikipedia.org]
- 6. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. Friedlaender Synthesis [organic-chemistry.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Welcome to the technical support center for the purification of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this thienopyridine derivative. By leveraging established principles of organic chemistry and insights from the purification of analogous compounds, this resource provides practical troubleshooting advice and detailed protocols to help you achieve the desired purity of your target compound.
Introduction to Purification Challenges
The purification of this compound can be a nuanced process. The molecule's unique structural features, including a polar ketone, a nitrile group, and a fused heterocyclic system, contribute to its specific solubility and adsorption properties. These characteristics can lead to challenges such as poor solubility in common solvents, co-elution with impurities during chromatography, and product degradation under certain conditions. Thienopyridine derivatives, in general, are known for their potential for strong intermolecular interactions, which can result in high crystal packing energy and consequently, poor solubility[1]. This guide aims to provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right solvent system and conditions is critical.
Q1: My compound is poorly soluble in most common recrystallization solvents.
Probable Cause: The planar structure and polar functional groups of the thienopyridine core can lead to strong intermolecular forces, making it difficult to dissolve in single-solvent systems at room temperature[1].
Solution:
-
Systematic Solvent Screening: Begin by testing the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, toluene). Test solubility at both room temperature and the solvent's boiling point.
-
Solvent Mixtures: If a single solvent is not effective, explore binary solvent systems. A good system consists of a "soluble" solvent in which the compound is soluble at high temperatures and an "insoluble" anti-solvent in which it is insoluble even at high temperatures. Common mixtures for similar heterocyclic compounds include ethanol/water, methanol/water, or dichloromethane/hexane.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool. This will prevent the impurities from co-precipitating with your product.
-
Consider Solvothermal Recrystallization: For particularly stubborn compounds, solvothermal recrystallization, which involves heating the sample in a solvent above its boiling point in a sealed container, can sometimes yield new polymorphs or solvates with different solubility profiles[2].
Q2: Oiling out instead of crystallization occurs upon cooling.
Probable Cause: The solution is supersaturated, or the cooling rate is too fast, preventing the molecules from orienting into a crystal lattice. The presence of certain impurities can also inhibit crystallization.
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure product (if available) into the cooled solution to induce crystallization.
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Re-dissolve and Add More Anti-solvent: If an oil has formed, try to heat the solution to re-dissolve the oil. Then, add a slightly larger proportion of the anti-solvent while the solution is still warm, and allow it to cool slowly.
Q3: The purity of my compound does not improve significantly after recrystallization.
Probable Cause: The impurities may have very similar solubility profiles to your target compound. It's also possible that the compound is degrading during the heating process.
Solution:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization may be necessary to achieve the desired purity.
-
Alternative Solvent System: Experiment with a different solvent system. A change in solvent polarity can alter the solubility of both the desired compound and the impurities, potentially leading to better separation.
-
Stability Check: Before recrystallization, assess the stability of your compound in the chosen solvent at elevated temperatures. You can do this by heating a small sample in the solvent and analyzing it by TLC or LC-MS to check for the appearance of new spots.
-
Consider a Different Purification Technique: If recrystallization is ineffective, column chromatography may be a more suitable method for separating closely related impurities.
Column Chromatography Issues
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Q1: I am having trouble finding a suitable solvent system for column chromatography.
Probable Cause: The polarity of the compound requires a well-balanced mobile phase to achieve good separation from impurities.
Solution:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen for an appropriate mobile phase. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation between the product spot and any impurity spots.
-
Systematic Eluent Selection: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). For thienopyridine derivatives, gradients of hexane/ethyl acetate or dichloromethane/methanol are often effective.
-
Consider Additives: If you observe tailing or streaking on the TLC plate, it may be due to the interaction of your compound with the silica gel. Adding a small amount of a modifier to your mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve the peak shape. Given the presence of the pyridine nitrogen, your compound may be slightly basic, so triethylamine could be beneficial.
Q2: My compound is eluting with impurities.
Probable Cause: The chosen mobile phase does not have sufficient resolving power to separate your compound from the impurities.
Solution:
-
Shallow Gradient: If you are using a gradient elution, make the gradient shallower around the point where your compound elutes. This will increase the resolution between closely eluting peaks.
-
Isocratic Elution: If the impurities are very close, an isocratic elution (using a constant solvent composition) may provide better separation, although it will likely take longer.
-
Change the Stationary Phase: If changing the mobile phase is not effective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel, especially for basic compounds. Reversed-phase silica (C18) is another option, using a polar mobile phase like water/acetonitrile or water/methanol.
-
Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase. Overloading will lead to broad peaks and poor separation.
Q3: My compound appears to be degrading on the column.
Probable Cause: The compound may be sensitive to the acidic nature of standard silica gel or may be unstable over the long duration of the chromatography run.
Solution:
-
Neutralized Silica Gel: Use silica gel that has been washed with a base (like triethylamine in the mobile phase) to neutralize the acidic sites.
-
Alumina Chromatography: As mentioned, alumina is a more basic stationary phase and can be a good alternative for acid-sensitive compounds.
-
Flash Chromatography: Use flash chromatography with a higher flow rate to minimize the time your compound spends on the column.
-
Workup Procedure: Ensure that the crude product is free of any strong acids or bases from the reaction workup before loading it onto the column.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of related thienopyridines can include starting materials, reagents, and by-products from side reactions. For instance, in syntheses involving cyclization reactions, incomplete cyclization can leave starting materials as impurities[3]. In syntheses related to prasugrel, a drug with a similar core structure, impurities can arise from deacetylation or other side reactions under acidic or basic conditions[4]. It is crucial to analyze your crude product by techniques like LC-MS and NMR to identify the major impurities before planning your purification strategy.
Q2: What analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a suitable column (e.g., C18) and a well-developed method, you can determine the purity as a percentage of the main peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can reveal the presence of impurities with different chemical structures. The absence of unexpected signals is a good indicator of high purity.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound and can help in identifying the mass of any impurities.
-
Melting Point: A sharp melting point range is a good indicator of a pure crystalline compound.
Q3: Can I use activated carbon (charcoal) to decolorize my product?
A3: Yes, activated carbon can be very effective for removing colored impurities. However, it should be used with caution as it can also adsorb your desired product, leading to a lower yield. It is best to use a minimal amount of charcoal and perform a hot filtration to remove it before crystallization.
Q4: My purified compound has a different color than expected. What could be the reason?
A4: The color of a compound can be influenced by trace impurities, the presence of different crystalline forms (polymorphism), or residual solvent[5]. If the purity is confirmed to be high by analytical methods, the color may be an inherent property of the crystalline form you have isolated.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe if the solid dissolves. If it dissolves upon heating, it is a potentially good single solvent for recrystallization. If it is soluble at room temperature, it can be used as the "soluble" solvent in a binary system.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product. Add the minimum amount of the hot recrystallization solvent (or the "soluble" solvent of a binary pair) needed to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
-
Mobile Phase Selection: Using TLC, determine a solvent system that provides a good Rf value (0.2-0.4) for the target compound and separates it from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualization of Purification Workflow
Below is a diagram illustrating a typical decision-making workflow for the purification of this compound.
Sources
- 1. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile in Solution
Document ID: TSC-2026-ODTPC-STAB01
Introduction: The 4-oxo-4,5-dihydrothieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for several critical therapeutic agents, notably antiplatelet drugs like clopidogrel and prasugrel.[1] The stability of these compounds, particularly in solution, is a critical parameter that influences experimental reproducibility, formulation development, and ultimately, therapeutic efficacy. This guide addresses the stability challenges associated with 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile. While specific stability data for this exact isomer is limited in public literature, this document synthesizes established principles from extensive research on structurally related thienopyridines to provide a robust framework for its handling and stabilization.[2][3][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for thienopyridine compounds in solution? A1: The thienopyridine scaffold is susceptible to several degradation pathways. The most prominent are oxidation of the electron-rich thiophene ring and hydrolysis of the lactam-like amide bond within the pyridinone ring.[2][5] The specific conditions of your solution (pH, solvent, presence of oxygen, light exposure) will determine which pathway predominates.
Q2: What are the best general-purpose solvents for dissolving this compound? A2: For stock solutions, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.[6] These solvents minimize hydrolytic degradation. For aqueous experimental buffers, it is crucial to prepare fresh solutions and minimize storage time. We do not recommend storing aqueous solutions for more than a single day without prior stability validation.[6]
Q3: How should I store my stock solutions to maximize long-term stability? A3: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or, preferably, -80°C in tightly sealed vials with minimum headspace to reduce exposure to moisture and oxygen. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: My compound's purity seems to decrease over time in an aqueous buffer (pH 7.4). Why is this happening? A4: At neutral or slightly basic pH, the pyridinone ring may be more susceptible to base-catalyzed hydrolysis.[5] Additionally, dissolved oxygen in the buffer can lead to oxidation of the thiophene ring.[2] The rate of degradation is often accelerated at room temperature.
Section 2: Understanding Potential Degradation Pathways
The stability of the thienopyridine core is dictated by its inherent chemical functionalities. The primary degradation routes are oxidation and hydrolysis, with photolysis being a potential concern under specific conditions.[2][3][7]
-
Oxidative Degradation: The thiophene sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. Furthermore, studies on related thienopyridines like clopidogrel and prasugrel show that the carbon atom bridging the thiophene and nitrogen rings is highly susceptible to oxidation, potentially leading to the formation of endo-iminium species and subsequent ring cleavage.[2][3] This process can be catalyzed by atmospheric oxygen, peroxides present in solvents (e.g., older ethers or THF), or metal ions.
-
Hydrolytic Degradation: The amide bond in the 4-oxo-pyridine ring can undergo hydrolysis. This reaction is catalyzed by both acidic and basic conditions.[5] At extreme pH levels, the rate of hydrolysis can be significant, leading to the opening of the pyridine ring and loss of biological activity.
-
Photodegradation: As mandated by ICH guidelines for new drug substances, photostability is a critical parameter.[8] Aromatic and heterocyclic systems can absorb UV or visible light, leading to electronically excited states that can undergo various reactions, including oxidation or rearrangement. While specific data on this molecule is unavailable, it is prudent to handle it in light-protecting containers (e.g., amber vials) as a standard precaution.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for the thienopyridine core.
Section 3: Troubleshooting Guide for Common Stability Issues
Q: I'm seeing multiple new peaks in my HPLC chromatogram after leaving my compound in a pH 7.4 phosphate buffer at room temperature for a few hours. What's happening? A: This is a classic sign of degradation. At pH 7.4, you are likely observing a combination of hydrolysis and oxidation.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to get mass data on the new peaks. An increase of 16 AMU could suggest oxidation (sulfoxide formation), while an increase of 18 AMU could indicate hydrolysis.[2]
-
Control Oxygen: Prepare your buffer using water that has been degassed by sparging with nitrogen or argon. Keep the sample vial capped whenever possible.
-
Work Quickly & Cold: Prepare solutions immediately before use and keep them on ice.
-
Consider Antioxidants: If oxidation is confirmed, consider adding a small amount of a compatible antioxidant like L-ascorbic acid or sodium metabisulfite to your buffer, but verify it doesn't interfere with your assay.
-
Q: My compound seems to precipitate out of my aqueous solution over time. Is this a stability or solubility issue? A: It could be either or both. Degradation products can sometimes have lower solubility than the parent compound. Alternatively, the compound itself may have borderline solubility in your chosen buffer.
-
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate by HPLC or LC-MS to determine if it is the parent compound or a degradant.
-
Re-evaluate Solubility: Determine the kinetic solubility of your compound in the buffer. You may be working at a concentration above its solubility limit.
-
Use Co-solvents/Excipients: Consider adding a small percentage (1-5%) of a co-solvent like DMSO or ethanol to your aqueous buffer to improve solubility. Alternatively, formulating with solubilizing excipients like cyclodextrins can increase both solubility and stability.[9][10]
-
Q: I dissolved my compound in methanol for analysis, but the results are inconsistent. Why? A: While methanol is a common solvent, it can participate in reactions. Under certain conditions (e.g., presence of trace acid or base), it could potentially react with the molecule, for example, via methanolysis of the lactam ring, analogous to hydrolysis.
-
Troubleshooting Steps:
-
Switch Solvents: Use acetonitrile as the primary organic solvent for analytical dilutions. It is generally more inert than protic solvents like methanol.
-
Check Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Older solvents can accumulate impurities (like formic acid in acetonitrile) that can affect stability.
-
Section 4: Protocols for Stability Enhancement & Assessment
Protocol 4.1: Recommended General Handling & Solution Preparation
-
Solid Compound: Store the solid material at -20°C or below, in a desiccated, dark environment.
-
Stock Solution (e.g., 10 mM in DMSO):
-
Use anhydrous, high-purity DMSO.
-
Weigh the solid in a clean, dry vial.
-
Add the required volume of DMSO and vortex until fully dissolved. Gentle warming (<40°C) or sonication can be used if necessary.
-
Aliquot into single-use, low-retention microfuge tubes.
-
Store at -80°C.
-
-
Aqueous Working Solution:
-
Prepare immediately before the experiment.
-
Use freshly prepared, degassed buffer.
-
To minimize precipitation, add the DMSO stock solution to the vortexing buffer (not the other way around). Ensure the final DMSO concentration is low and compatible with your assay (typically <1%).
-
Keep the working solution on ice and protected from light.
-
Protocol 4.2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify likely degradation products and establish a stability-indicating analytical method.[7][11] The goal is to achieve 5-20% degradation of the active ingredient.[7]
-
Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at room temperature. Sample at 30 min, 1, 2, and 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Sample at 1, 2, 4, and 8 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light. Sample at 1, 2, and 5 days.
-
Photodegradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[8] Analyze a dark control sample stored under the same conditions in parallel.
-
Analysis: Analyze all samples by a suitable method, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (LC-MS), to profile and identify degradants.[12]
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation (stress testing) study.
Section 5: Key Stability Factors & Mitigation Strategies
The following table summarizes key environmental factors affecting the stability of thienopyridine derivatives in solution and provides recommended strategies for mitigation.
| Factor | Potential Impact | Recommended Mitigation Strategies |
| pH | Catalyzes hydrolysis of the amide bond.[5] Extreme acidic or basic conditions significantly accelerate degradation. | Maintain pH between 4 and 6.5 where possible. Use appropriate buffer systems (e.g., citrate, acetate) to maintain a stable pH.[5] Avoid strong acids/bases. |
| Solvent | Protic solvents (water, methanol) can participate in hydrolysis/solvolysis. Solvents may contain degrading impurities (e.g., peroxides). | Use anhydrous, high-purity aprotic solvents (DMSO, DMF, ACN) for stock solutions.[6] Degas aqueous buffers to remove dissolved oxygen. |
| Temperature | Higher temperatures increase the rate of all degradation reactions according to the Arrhenius equation. | Prepare solutions at room temperature but store them on ice (2-8°C) for short-term use. Store stock solutions at -20°C or -80°C for long-term stability. |
| Light | UV/Visible light exposure can induce photolytic degradation.[8] | Handle solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient lab lighting. |
| Oxygen | Atmospheric and dissolved oxygen can cause oxidative degradation of the thiophene ring.[2] | Degas aqueous solvents by sparging with an inert gas (N₂ or Ar). Minimize headspace in storage vials. Consider adding antioxidants for long-term experiments. |
Section 6: Role of Excipients in Formulation Development
For progression into later-stage development, excipients are critical for creating a stable and bioavailable drug product.[13]
-
Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be included in a formulation.[13]
-
Chelating Agents: Metal ions can catalyze both oxidative and hydrolytic degradation. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Buffers: As discussed, maintaining an optimal pH is paramount. Citrate and acetate buffers are commonly used in pharmaceutical formulations to control pH.[5]
-
Solubilizers/Stabilizers: For compounds with poor aqueous solubility, excipients like cyclodextrins, polysorbates (e.g., Tween® 80), or polymers (e.g., PVP, HPMC) can be used.[9][14] These can enhance solubility and, in some cases, protect the drug molecule from degradation by forming inclusion complexes or micelles.[10][14]
References
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D. R. B. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
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D. R. B. (2023). (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. [Link]
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D. R. B. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. [Link]
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Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. [Link]
-
Huang, C., et al. (2022). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Bioorganic & Medicinal Chemistry Letters. [Link]
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(2011). (PDF) The Chemistry of Thienopyridines. ResearchGate. [Link]
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El-Damasy, D., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic Chemistry. [Link]
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Levin, S. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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(n.d.). Compound stability under different pH conditions. ResearchGate. [Link]
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(n.d.). Clopidogrel. Wikipedia. [Link]
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Wang, X., et al. (2023). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. [Link]
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Bieliavska, K., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules. [Link]
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(2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
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(n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]
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(2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
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(n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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(n.d.). ANALYTICAL METHOD ASSESSMENT. NCBI Bookshelf. [Link]
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Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PubMed Central. [Link]
- (n.d.). US Patent for Inclusion complexes of aryl-heterocyclic salts.
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(n.d.). 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile. PubChem. [Link]
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Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
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(2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
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(n.d.). Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases. ResearchGate. [Link]
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Liu, Y., et al. (2023). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. [Link]
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(n.d.). 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE. GSRS. [Link]
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(n.d.). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
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Scott, C., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]
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(n.d.). Thienopyridine. Wikipedia. [Link]
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Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
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(n.d.). 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE. Drugfuture. [Link]
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Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology. [Link]
-
(n.d.). 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. PubChem. [Link]
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(1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
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(n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
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Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PubMed. [Link]
-
Gucky, T., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]
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Technical Support Center: A Researcher's Guide to 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Welcome to the technical support center for researchers working with 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile and related thienopyridine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your research and anticipate potential challenges, particularly concerning off-target effects.
Introduction to the Thienopyridine Scaffold
The thienopyridine core is a privileged scaffold in medicinal chemistry. While your specific compound, this compound, may have a designated primary target, it is crucial to recognize that molecules of this class are known for a range of biological activities. Notably, many thienopyridines are potent inhibitors of the P2Y12 receptor, a key player in platelet aggregation[1][2]. However, the therapeutic potential and experimental outcomes can be significantly influenced by off-target interactions. Understanding and addressing these off-target effects is paramount for the robust interpretation of your data and the successful progression of your research.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the investigation of this compound and its analogs.
Q1: My results show an unexpected phenotype that doesn't seem to be related to the intended target. What could be the cause?
A1: This is a classic indication of a potential off-target effect. Thienopyridine derivatives have been documented to exert effects independent of their primary targets. For instance, some thienopyridines can directly affect the vasculature, which may contribute to bleeding beyond what is expected from P2Y12 inhibition alone[3][4]. Additionally, off-target effects can manifest as modulation of inflammation or endothelial barrier function[5]. It is essential to consider these possibilities and design experiments to de-risk your findings.
Q2: How can I proactively assess the off-target profile of my thienopyridine compound?
A2: A multi-pronged approach is recommended, combining computational and experimental methods.
-
In Silico Profiling: Computational tools can predict potential off-target interactions based on the chemical structure of your molecule[6][7]. These methods compare your compound's structure to databases of known ligands for a wide array of targets.
-
Experimental Screening: Broad-based experimental screening is the gold standard. This can range from targeted panels (e.g., a kinase panel) to more comprehensive proteome-wide approaches[8].
Q3: What are some known off-target pathways associated with thienopyridine-like molecules?
A3: Beyond the well-documented effects on vasculature, some P2Y12 inhibitors have been shown to influence signaling pathways involved in cardiac fibrosis, such as the Wnt/β-catenin pathway[5]. Depending on the structural nuances of your specific compound, a diverse range of unforeseen interactions is possible.
Q4: Could the observed off-target effect be beneficial?
A4: Absolutely. The identification of novel off-target interactions can open up new avenues for drug repurposing[9]. An unexpected phenotype could be the first clue to a new therapeutic application for your compound.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental challenges you may encounter.
Troubleshooting Guide 1: Inconsistent Cellular Assay Results
Problem: You observe high variability in your cellular assay results, even with consistent compound concentrations.
| Potential Cause | Recommended Action | Scientific Rationale |
| Cell Line Specific Off-Target Effects | Test your compound in multiple, distinct cell lines, including those that do not express the primary target. | If the effect persists in a target-negative cell line, it strongly suggests an off-target mechanism. |
| Compound Instability or Metabolism | Perform a time-course experiment and analyze the compound's integrity in the cell culture media over time using LC-MS. | Thienopyridines can be prodrugs that require metabolic activation[1]. Your in vitro system may lack the necessary metabolic enzymes, or the compound may be degrading, leading to inconsistent effective concentrations. |
| Interference with Assay Readout | Run control experiments with your compound in the absence of cells to check for direct interference with the assay reagents (e.g., fluorescence quenching). | The chemical structure of your compound may inherently interfere with the detection method of your assay, leading to false positives or negatives. |
Troubleshooting Guide 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Problem: Your compound is highly potent in an in vitro biochemical assay, but shows a weaker or different effect in an in vivo model.
| Potential Cause | Recommended Action | Scientific Rationale |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch | Conduct a full PK/PD study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate plasma concentration with the biological effect. | Poor bioavailability, rapid metabolism, or inability to reach the target tissue at a sufficient concentration can all lead to a lack of in vivo efficacy. |
| In Vivo Specific Off-Target Effects | In your in vivo studies, include additional endpoints to monitor for known off-target effects of thienopyridines, such as bleeding time or markers of vascular tone[3][4]. | An in vivo off-target effect could counteract the intended therapeutic effect or introduce confounding toxicity. |
| Target Engagement Issues | Utilize a target engagement assay (e.g., cellular thermal shift assay - CETSA) in your in vivo model to confirm that the compound is binding to its intended target in the relevant tissues. | Lack of target engagement in the complex in vivo environment can explain the disconnect from in vitro results. |
Part 3: Experimental Protocols & Workflows
To systematically investigate off-target effects, a logical progression of experiments is necessary.
Workflow for Off-Target De-risking
The following diagram illustrates a recommended workflow for identifying and validating potential off-target effects of this compound.
Caption: Interaction of a thienopyridine with on- and off-targets leading to distinct phenotypes.
References
-
André, P., DeGuzman, F., Haberstock-Debic, H., Mills, S., Pak, Y., Inagaki, M., Pandey, A., Hollenbach, S., Phillips, D. R., & Conley, P. B. (2011). Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding. The Journal of Pharmacology and Experimental Therapeutics, 337(2), 442-449. [Link]
-
Semantic Scholar. (n.d.). Thienopyridines, but Not Elinogrel, Result in Off-Target Effects at the Vessel Wall That Contribute to Bleeding. Retrieved from [Link]
-
Angiolillo, D. J., & Ferreiro, J. L. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. International Journal of Molecular Sciences, 24(24), 17508. [Link]
-
Jenkins, J. L., et al. (2012). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 52(12), 3195-3205. [Link]
-
Amaratunga, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(5), 4584. [Link]
-
ResearchGate. (2004). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. Retrieved from [Link]
-
GSRS. (n.d.). 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile. Retrieved from [Link]
-
MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 28(15), 5803. [Link]
-
Heart. (2016). 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2005). 4-Oxo-4,7-dihydrothieno[2,3-b]pyridines as non-nucleoside inhibitors of human cytomegalovirus and related herpesvirus polymerases. Retrieved from [Link]
-
PubMed. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Retrieved from [Link]
-
ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
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Technical Support Center: Mitigating Cytotoxicity of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile In Vitro
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile. While specific data on this compound is limited, this guide synthesizes established principles from related thienopyrimidine compounds and general in vitro toxicology to provide actionable troubleshooting strategies and foundational knowledge.
Introduction: Understanding Thieno[3,2-c]pyridine-related Cytotoxicity
Thienopyridine and thienopyrimidine derivatives are classes of heterocyclic compounds with diverse biological activities, including potential as anticancer agents.[1][2][3] However, their therapeutic potential can be hampered by off-target cytotoxicity. The observed cell death in vitro when working with compounds like this compound is often multifaceted, potentially involving the induction of apoptosis, the generation of reactive oxygen species (ROS), and interference with mitotic processes.[1][4] This guide will help you dissect these possibilities and refine your experimental approach to mitigate unintended cytotoxic effects.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the in vitro assessment of this compound.
Q1: My cell viability assays (e.g., MTT, XTT) show significantly lower cell viability than expected, even at low concentrations. What are the immediate troubleshooting steps?
A1: Unexpectedly high cytotoxicity can stem from several factors. Firstly, consider the accuracy of your compound's concentration. Ensure that your stock solution was prepared correctly and that the final dilutions are accurate. Secondly, evaluate your cell seeding density. Low cell density can make cells more susceptible to cytotoxic insults.[5] Conversely, over-confluence can also lead to cell death and unreliable assay results.[6] It is crucial to determine the optimal cell seeding density for your specific cell line and assay duration through a titration experiment.[6][7]
Q2: I'm observing a high background signal in my control wells in both MTT and LDH assays. What could be causing this?
A2: A high background signal can confound your results. In MTT assays, this may be due to microbial contamination, as bacteria and yeast can also reduce the MTT reagent.[6] Interference from components in the cell culture medium, such as phenol red, can also contribute to high background absorbance.[6] For LDH assays, high background LDH release in untreated controls suggests pre-existing cell stress or damage. This could be due to suboptimal culture conditions, over-confluency, or physical damage to the cells during handling.[6] The serum used in your medium could also have endogenous LDH activity.[6]
Q3: There's a discrepancy between my cell viability assay results and what I observe under the microscope. For instance, microscopy shows significant cell death, but the LDH release is low. Why might this be happening?
A3: This is a common issue and highlights the importance of using orthogonal methods to assess cytotoxicity. Low LDH release despite visible cell death could indicate that the primary mechanism of cell death is apoptosis without immediate loss of membrane integrity. LDH assays primarily measure necrosis or late apoptosis where the cell membrane is compromised.[8][9] Conversely, if an MTT assay shows viability but cells appear unhealthy, the compound might be causing metabolic dysfunction without immediate cell death. Combining assays that measure different aspects of cell health, such as metabolic activity (MTT), membrane integrity (LDH), and apoptosis (e.g., caspase activity), will provide a more comprehensive picture.[10][11]
Q4: My results are inconsistent between experiments. What are the key parameters to standardize?
A4: Reproducibility is key in cytotoxicity testing. Several factors must be strictly controlled:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[6]
-
Cell Seeding Density: As mentioned, this is a critical parameter that affects cell health and response to treatment.[7][12]
-
Reagent Preparation: Always prepare fresh reagents when possible. If using frozen stocks, avoid multiple freeze-thaw cycles.[6]
-
Incubation Times: Standardize the duration of cell seeding, compound treatment, and assay reagent incubation across all experiments.[6]
-
Solvent Concentration: If using a solvent like DMSO, ensure the final concentration is consistent and non-toxic to your cells.[13]
Troubleshooting Guides & In-Depth Protocols
Guide 1: Optimizing Cell-Based Assays for Reliable Cytotoxicity Assessment
Unreliable data often originates from suboptimal assay conditions. This guide provides a systematic approach to refine your experimental setup.
Core Principle: The goal is to establish an assay window where the signal is robust and linearly related to the number of viable cells, and where experimental variables are tightly controlled.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting common issues in cytotoxicity assays.
Detailed Protocols:
-
Protocol 1: Optimizing Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line in the logarithmic growth phase.
-
In a 96-well plate, seed cells in triplicate at a range of densities (e.g., from 1,000 to 100,000 cells per well).[6]
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay (e.g., MTT or a cell counting method).
-
Plot the assay signal (e.g., absorbance) against the number of cells seeded.
-
Select a seeding density that falls within the linear range of the curve and results in approximately 80-90% confluency at the end of the experiment.[7]
-
-
Protocol 2: Determining Non-Toxic Solvent Concentration
-
Using the optimized cell seeding density, treat cells with a serial dilution of the solvent (e.g., DMSO) used to dissolve the thienopyridine compound.[13]
-
Include an untreated control.
-
Incubate for the duration of your planned experiment.
-
Perform a cell viability assay.
-
Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the untreated control. This concentration should be used for all subsequent experiments.
-
Guide 2: Investigating the Role of Oxidative Stress
Thienopyrimidine derivatives have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS).[1][4]
Hypothesized Mechanism: The thieno[3,2-c]pyridine scaffold may undergo metabolic activation or directly interact with cellular components to produce ROS, leading to oxidative damage and cell death.[14]
Experimental Approach:
Caption: Experimental design to determine if cytotoxicity is mediated by oxidative stress.
-
Protocol 3: Detection of Intracellular ROS
-
Seed cells at the optimized density in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.
-
Treat the cells with various concentrations of this compound. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at different time points. A significant increase in fluorescence in treated cells indicates ROS production.[14]
-
-
Protocol 4: Antioxidant Rescue Experiment
-
Seed cells as in the previous protocol.
-
Pre-treat a subset of wells with a known antioxidant, such as N-acetylcysteine (NAC), for 1-2 hours.
-
Add the thienopyridine compound to both NAC-treated and untreated wells.
-
Incubate for the desired experimental duration.
-
Perform a cell viability assay. If NAC pre-treatment significantly increases cell viability in the presence of the compound, it strongly suggests that cytotoxicity is mediated by oxidative stress.
-
Guide 3: Assessing Apoptosis Induction
Apoptosis is a common mechanism of action for cytotoxic compounds.[1] Key indicators of apoptosis include the activation of caspases and changes in mitochondrial membrane potential.
Potential Signaling Pathway:
Caption: A potential mitochondrial-dependent apoptotic pathway induced by the compound.
-
Protocol 5: Caspase Activity Assay
-
Seed cells in a 96-well plate and treat with the compound for various time points.
-
Use a commercially available luminogenic or fluorogenic caspase-3/7, caspase-8, and caspase-9 activity assay kit. These assays contain a caspase-specific substrate that is cleaved by active caspases to produce a measurable signal.
-
Follow the manufacturer's protocol to lyse the cells and measure the signal. Activation of caspase-9 followed by caspase-3/7 suggests involvement of the intrinsic (mitochondrial) pathway, while activation of caspase-8 points to the extrinsic pathway.[15][16]
-
Data Summary Tables
Table 1: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Seeding Density (cells/well in 96-well plate) | Compound Concentration Range | Incubation Time |
| MTT/XTT Viability | Adherent (e.g., A549, MCF-7) | 5,000 - 10,000[10] | 0.1 µM - 100 µM | 24 - 72 hours |
| LDH Release | Adherent (e.g., A549, MCF-7) | 10,000 - 50,000 | 0.1 µM - 100 µM | 24 - 72 hours |
| ROS Detection (DCFDA) | Adherent (e.g., A549, MCF-7) | 10,000 - 20,000 | 1 µM - 50 µM | 1 - 6 hours |
| Caspase Activity | Adherent (e.g., A549, MCF-7) | 10,000 - 20,000 | 1 µM - 50 µM | 6 - 24 hours |
Note: These are suggested starting points and should be optimized for your specific cell line and experimental conditions.
Table 2: Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal in MTT Assay | - Low cell density- Short incubation time- Incomplete formazan solubilization | - Optimize cell seeding density[6]- Increase MTT incubation time (typically 3-4 hours)[10]- Ensure complete dissolution of formazan crystals with appropriate solvent (e.g., DMSO) and gentle agitation[10] |
| High Background in LDH Assay | - Serum in medium has high LDH activity- Over-confluency of cells- Rough handling of cells | - Use serum-free medium during the assay or test serum for LDH activity[6]- Maintain cells in logarithmic growth phase- Use gentle pipetting techniques[6] |
| Inconsistent Results | - Variable cell passage number- Inconsistent incubation times- Edge effects in microplates | - Use cells from a consistent passage range[6]- Standardize all incubation steps[6]- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity[10] |
Advanced Considerations: The Impact of Serum Protein Binding
A frequently overlooked factor in in vitro cytotoxicity studies is the interaction of the test compound with proteins in the cell culture serum.
The "Free Drug" Hypothesis: It is generally accepted that only the unbound (free) fraction of a drug is available to cross cell membranes and exert a biological effect.[17][18] Compounds that bind extensively to serum proteins, such as albumin, will have a lower free concentration than their nominal concentration in the medium.
Implications for Your Experiments:
-
Underestimation of Potency: High protein binding can lead to an underestimation of a compound's true cytotoxic potency. The IC50 value may appear higher than it would be in a low-protein environment.[13]
-
Variability: Different batches of fetal bovine serum (FBS) can have varying protein concentrations, leading to variability in results.
Mitigation Strategy:
-
Reduce Serum Concentration: If your cell line can tolerate it, consider reducing the serum concentration during the compound treatment period.
-
Test in Low-Protein Media: Perform parallel experiments in serum-free or low-serum (e.g., 0.5-2%) medium to assess the impact of protein binding.
-
Measure Protein Binding: For lead compounds, consider performing experiments to quantify the extent of plasma protein binding.
By systematically addressing these experimental variables, from basic assay optimization to more complex biological mechanisms and biophysical interactions, you can achieve more reliable and insightful data on the in vitro cytotoxicity of this compound.
References
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ResearchGate. (n.d.). Effects of protein binding on in vitro toxicity. [online] Available at: [Link]
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Al-Ostath, A., et al. (2017). Thienopyrimidine Derivatives Exert Their Anticancer Efficacy via Apoptosis Induction, Oxidative Stress and Mitotic Catastrophe. PubMed. [online] Available at: [Link]
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ResearchGate. (n.d.). Effects of different cell densities. [online] Available at: [Link]
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TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [online] Available at: [Link]
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Finlay, G. J., & Baguley, B. C. (2000). Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. PubMed. [online] Available at: [Link]
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El-Sayed, M. T., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PubMed Central. [online] Available at: [Link]
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ResearchGate. (n.d.). High cell density attenuates reactive oxygen species: Implications for in vitro assays. [online] Available at: [Link]
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ResearchGate. (n.d.). Cell density effect on viability in exposed cells. [online] Available at: [Link]
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Han, T. R., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. PubMed Central. [online] Available at: [Link]
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Ji, C., et al. (2001). 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release. Chem Res Toxicol. [online] Available at: [Link]
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ResearchGate. (n.d.). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [online] Available at: [Link]
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Kucinska, M., et al. (2018). The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines. PubMed Central. [online] Available at: [Link]
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Labcorp. (n.d.). In vitro safety. [online] Available at: [Link]
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ResearchGate. (n.d.). Cytotoxicity of compounds in vitro. [online] Available at: [Link]
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Oxford Academic. (2015). Correlation Between the In Vitro Drug Toxicity of Drugs to Cell Lines That Express Human P450s and Their Propensity to Cause Liver Injury in Humans. [online] Available at: [Link]
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Semantic Scholar. (n.d.). Impact of protein binding on the availability and cytotoxic potency of organochlorine pesticides and chlorophenols in vitro. [online] Available at: [Link]
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Semantic Scholar. (n.d.). Update on in vitro cytotoxicity assays for drug development. [online] Available at: [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed. [online] Available at: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [online] Available at: [Link]
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Poulin, P., & Theil, F. P. (2015). The Role of Extracellular Binding Proteins in the Cellular Uptake of Drugs: Impact on Quantitative In Vitro-to-In Vivo Extrapolations of Toxicity and Efficacy in Physiologically Based Pharmacokinetic-Pharmacodynamic Research. PubMed. [online] Available at: [Link]
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Judson, R., et al. (2016). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences. [online] Available at: [Link]
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de Oliveira, R. B., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine- N(4)-orthochlorophenyl Thiosemicarbazone. Bioinorganic Chemistry and Applications. [online] Available at: [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [online] Available at: [Link]
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TU Dublin Research. (2019). In vitro cytotoxicity, cellular uptake, reactive oxygen species and cell cycle arrest studies of novel ruthenium(II) polypyridyl complexes towards A549 lung cancer cell line. [online] Available at: [Link]
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Al-Suwaidan, I. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. PubMed Central. [online] Available at: [Link]
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GSRS. (n.d.). 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE. [online] Available at: [Link]
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Sadowska-Woda, I., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [online] Available at: [Link]
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ACS Publications. (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [online] Available at: [Link]
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PubChem. (n.d.). 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. [online] Available at: [Link]
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MDPI. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. [online] Available at: [Link]
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Larsen, S. D., et al. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. PubMed. [online] Available at: [Link]
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Braitman, A., et al. (2005). 4-Oxo-4,7-dihydrothieno[2,3-b]pyridines as non-nucleoside inhibitors of human cytomegalovirus and related herpesvirus polymerases. PubMed. [online] Available at: [Link]
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"improving the pharmacokinetic properties of thienopyridine compounds"
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing thienopyridine-based therapeutics. This guide provides in-depth, field-proven insights into overcoming the common pharmacokinetic (PK) hurdles associated with this important class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to your development pipeline.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the early stages of thienopyridine drug discovery.
Q1: What are the primary pharmacokinetic challenges associated with thienopyridine compounds?
A1: Thienopyridines, particularly antiplatelet agents like clopidogrel and prasugrel, are typically administered as prodrugs.[1][2] Their primary PK challenges stem from this characteristic and include:
-
Metabolic Activation Variability: They require hepatic cytochrome P450 (CYP) enzyme-mediated oxidation to form their active thiol metabolite.[2][3] The efficiency of this process is a major determinant of efficacy and can be highly variable.
-
Genetic Polymorphisms: The activity of key activating enzymes, particularly CYP2C19 for clopidogrel, is subject to significant genetic polymorphism, leading to variable patient responses.[4][5][6] Patients who are "poor metabolizers" may not generate sufficient active metabolite, leading to therapeutic failure.[4][6]
-
Drug-Drug Interactions (DDIs): Co-administration of drugs that inhibit or induce the activating CYP enzymes (e.g., some proton pump inhibitors or statins) can significantly alter the plasma concentration of the active metabolite, impacting both safety and efficacy.[1]
-
Poor Oral Bioavailability: Many new chemical entities (NCEs) in this class suffer from low aqueous solubility and may be subject to extensive first-pass metabolism, limiting the amount of drug that reaches systemic circulation.[7]
Q2: What are the essential first steps to assess the PK profile of a new thienopyridine derivative?
A2: A tiered, systematic approach is crucial.
-
In Vitro ADME Screening: Begin with a panel of fundamental in vitro assays to identify potential liabilities early. This includes:
-
Solubility Assays: Determine kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 6.8, 7.4).
-
Metabolic Stability Assays: Use human liver microsomes (HLM) or hepatocytes to determine the compound's intrinsic clearance.[8][9] This provides an early read on its susceptibility to metabolism.
-
Caco-2 Permeability Assay: Assess the compound's ability to cross the intestinal epithelium and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[10][11]
-
-
Metabolite Identification: If metabolic instability is observed, perform metabolite identification studies using LC-MS/MS to pinpoint the "soft spots" on the molecule that are vulnerable to metabolism.
-
CYP Reaction Phenotyping: Identify which specific CYP isozymes are responsible for the compound's metabolism. This is critical for predicting potential DDIs and the impact of genetic polymorphisms.
Q3: My thienopyridine compound has poor aqueous solubility. What are the most effective strategies to improve it?
A3: Improving solubility is fundamental to achieving adequate oral bioavailability.[12][13] Consider both formulation-based and medicinal chemistry approaches:
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area-to-volume ratio, which can enhance the dissolution rate.[7][14]
-
Amorphous Solid Dispersions: Converting a crystalline drug into a higher-energy amorphous state, often dispersed in a hydrophilic polymer, can significantly boost solubility.[15]
-
pH Adjustment & Salt Formation: For ionizable compounds, forming a salt or adjusting the formulation pH can dramatically improve solubility.[13]
-
-
Medicinal Chemistry Strategies:
-
Incorporate Polar Functional Groups: Judiciously add hydrogen bond donors/acceptors (e.g., hydroxyl, amide groups) to increase polarity and interaction with water.
-
Disrupt Crystal Packing (Lattice Energy): Introduce non-planar or bulky groups that interfere with the molecule's ability to form a highly stable, low-solubility crystal lattice.
-
Bioisosteric Replacement: Swap lipophilic moieties with more polar bioisosteres that retain the necessary biological activity.[16][17]
-
Q4: How do the pharmacokinetic profiles of clopidogrel and prasugrel differ, and what can be learned from them?
A4: The differences between these two well-established thienopyridines provide a valuable lesson in optimizing PK properties. Prasugrel was designed to overcome the limitations of clopidogrel.
| Feature | Clopidogrel | Prasugrel | Key Takeaway |
| Activation Pathway | Two-step, CYP-dependent oxidation.[3][4] | Hydrolysis by esterases followed by a single CYP-dependent oxidation step.[3][18] | A more efficient metabolic activation pathway leads to faster and more consistent generation of the active metabolite. |
| Metabolic Efficiency | Inefficient; >85% of the dose is shunted to an inactive carboxylic acid metabolite by esterases. | Efficient; esterase hydrolysis is the first step towards activation, not a competing pathway. | Minimizing competing, non-productive metabolic pathways is a critical design strategy. |
| Genetic Impact | Highly dependent on CYP2C19; efficacy is significantly reduced in poor metabolizers.[4][19] | Less affected by CYP2C19 polymorphisms, leading to a more predictable antiplatelet response.[3][20] | Reducing reliance on highly polymorphic enzymes enhances the predictability of the drug's effect across a patient population. |
| Clinical Effect | Slower onset and lower overall platelet inhibition.[21] | Faster onset, more potent, and more consistent platelet inhibition.[21][22] | Improved PK directly translates to more reliable and potent pharmacodynamics (PD). |
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental challenges in a question-and-answer format.
Guide 1: Low Oral Bioavailability
Q: My novel thienopyridine analog shows potent in vitro activity but has less than 5% oral bioavailability in our rat model. How do I diagnose and solve this issue?
A: Low oral bioavailability is a multifactorial problem often stemming from poor solubility, high first-pass metabolism, or poor membrane permeability.[7][23][24] A systematic investigation is required.
Step-by-Step Troubleshooting Plan:
-
Confirm Solubility is Not the Limiting Factor:
-
Action: Perform a kinetic solubility assay (see Protocol 1).
-
Rationale: Poor solubility means the compound cannot dissolve in the gastrointestinal fluids, making absorption impossible. This is the most common and fundamental barrier.[7]
-
Trustworthiness Check: If solubility is below 50 µg/mL, this is a major red flag. Address this with formulation or medicinal chemistry approaches before proceeding. Strategies include creating amorphous solid dispersions or salt forms.[15][23]
-
-
Investigate First-Pass Metabolism:
-
Action: Conduct an in vitro metabolic stability assay using rat and human liver microsomes (see Protocol 2).
-
Rationale: Thienopyridines are prodrugs requiring metabolism for activation, but they are also susceptible to inactivating metabolism.[3][25] High intrinsic clearance in the liver (a short half-life in the assay) suggests that the drug is rapidly cleared upon entering the portal vein, a phenomenon known as first-pass metabolism.
-
Trustworthiness Check: If the in vitro half-life is less than 30 minutes, metabolic instability is a likely contributor. The next logical step is metabolite identification to find the specific site of metabolism. This can then be addressed by using bioisosteric replacement or installing blocking groups (e.g., fluorine) at the vulnerable position.[16][17][26]
-
-
Assess Permeability and Active Efflux:
-
Action: Run a bidirectional Caco-2 permeability assay (see Protocol 3).
-
Rationale: Even with good solubility and metabolic stability, a compound must be able to cross the intestinal cell layer. The Caco-2 assay models this barrier and, crucially, can identify if the compound is actively pumped back into the intestinal lumen by efflux transporters like P-gp.[11][27]
-
Trustworthiness Check: An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux and a likely cause of poor absorption. Structural modifications to remove P-gp recognition features may be necessary.
-
Guide 2: High Inter-subject Variability in Preclinical Efficacy Studies
Q: We are seeing highly variable responses to our lead thienopyridine candidate in our animal efficacy models. What could be the underlying cause and how do we address it?
A: High variability is a classic sign of inconsistent exposure (pharmacokinetics) driving inconsistent target engagement (pharmacodynamics). For thienopyridines, the root cause is often linked to the metabolic activation step.
Troubleshooting Plan:
-
Identify the Activating Enzymes:
-
Action: Perform CYP reaction phenotyping using a panel of recombinant human CYP enzymes. This will pinpoint which specific enzymes (e.g., CYP3A4, CYP2C19, CYP2B6) are responsible for generating the active metabolite.[28]
-
Rationale: If activation is dominated by a single, highly polymorphic enzyme like CYP2C19, this is a major liability. Genetic differences in the animal population (or future human population) will lead to variable exposure. Prasugrel's design, which engages multiple CYPs, is a key example of mitigating this risk.[25]
-
Solution: If reliant on a single polymorphic CYP, redesign the molecule to engage multiple CYP pathways or a less polymorphic enzyme like CYP3A4.
-
-
Evaluate the Efficiency of Prodrug Conversion:
-
Action: If your compound requires an esterase hydrolysis step (similar to prasugrel), assess its stability and conversion rate in plasma and liver S9 fractions from multiple species.
-
Rationale: The efficiency of esterase-mediated hydrolysis can differ between species and individuals, acting as a rate-limiting step that introduces variability.[29] The prodrug must be stable enough to be absorbed but labile enough to be efficiently cleaved by the target esterases.[30]
-
Solution: Modify the ester promoiety to tune its hydrolysis rate. Bulky esters are generally more stable, while smaller esters are cleaved more rapidly.
-
-
Quantify the Active vs. Inactive Metabolites:
-
Action: Use an in vitro hepatocyte metabolism study and quantify the formation of both the desired active metabolite and any major inactive metabolites over time.
-
Rationale: As seen with clopidogrel, if the major metabolic pathway leads to an inactive byproduct, any small variation in enzyme activity can lead to large relative changes in the amount of active metabolite formed.
-
Solution: If a major inactivating pathway is identified, use medicinal chemistry to block that metabolic site. This will shunt more of the parent compound down the desired activation pathway, increasing the overall efficiency and reducing variability.
-
Section 3: Key Experimental Protocols
These protocols provide a self-validating framework for the key assays discussed.
Protocol 1: Liver Microsomal Stability Assay
-
Objective: To determine the in vitro intrinsic clearance of a thienopyridine compound upon incubation with liver microsomes.
-
Methodology:
-
Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Prepare a 1 mM stock solution of the test compound in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (100 mM, pH 7.4), liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).[31]
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[8]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[31]
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Self-Validating System (Controls):
-
Negative Control (-NADPH): A parallel incubation without NADPH. Significant compound loss indicates non-CYP-mediated degradation (e.g., chemical instability).
-
Positive Control (+NADPH): A well-characterized compound with known metabolic clearance (e.g., Midazolam for high clearance, Verapamil for intermediate clearance). This ensures the microsomes and cofactor are active.
-
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell® plates) for 21-25 days until they form a differentiated, confluent monolayer with tight junctions.[11]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use wells with high TEER values (>250 Ω·cm²). Also, measure the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm tight junction integrity.
-
Assay Setup:
-
A→B (Apical to Basolateral): Add the test compound (e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer.
-
B→A (Basolateral to Apical): Add the test compound to the basolateral chamber. The apical chamber contains fresh buffer.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the test compound by LC-MS/MS.
-
-
Self-Validating System (Controls):
-
High Permeability Control: Propranolol (passive transcellular transport).
-
Low Permeability Control: Atenolol (paracellular transport).
-
Efflux Substrate Control: Digoxin (known P-gp substrate). Running this with and without a P-gp inhibitor like Verapamil validates the model's ability to detect efflux.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is subject to active efflux.[27]
-
References
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Ferri, N., & Corsini, A. (2012). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. Available at: [Link]
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Abell, L. M. (2011). Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro. PubMed. Available at: [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
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IJCRT. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. Available at: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
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Franchi, F., & Angiolillo, D. J. (2014). Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Clopidogrel. Wikipedia. Available at: [Link]
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Albuquerque, R. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. Available at: [Link]
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Farid, N. A., & Kurihara, A. (2010). Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. ResearchGate. Available at: [Link]
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Angiolillo, D. J., & Capodanno, D. (2010). Metabolic differences of current thienopyridine antiplatelet agents. PubMed. Available at: [Link]
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Zhang, M., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PubMed Central. Available at: [Link]
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. PubMed. Available at: [Link]
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Su, J., et al. (2021). Effect of cytochrome P450 2C19 (CYP2C19) gene polymorphism and clopidogrel reactivity on long term prognosis of patients with coronary heart disease after PCI. PubMed Central. Available at: [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
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IJMDSR. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
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Rasmussen, T. K., et al. (2023). Prodrugs and their activation mechanisms for brain drug delivery. PubMed Central. Available at: [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
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Al-Zoubi, M. N., & Talkhan, F. N. (2023). Strategies to improve oral bioavailability. ResearchGate. Available at: [Link]
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Miners, J. O., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]
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Pereira, N. L., & Rihal, C. S. (2019). Role of genetic polymorphisms in clopidogrel response variability: a systematic review. BMJ. Available at: [Link]
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Kheiri, B., et al. (2020). Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome. AHA Journals. Available at: [Link]
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Czarnek, K., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. MDPI. Available at: [Link]
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Amer, M. M., et al. (2019). Thienopyridines as prodrug antiplatelets agents. ResearchGate. Available at: [Link]
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Siller-Matula, J. M., et al. (2021). Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine. MDPI. Available at: [Link]
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Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. Available at: [Link]
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Dr. Oracle. (n.d.). What are the differences between prasugrel, ticagrelor, and clopidogrel? Dr. Oracle. Available at: [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]
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Patsnap. (2024). How to improve the bioavailability of a drug? Patsnap Synapse. Available at: [Link]
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Hromádková, L., et al. (2020). Pharmacodynamics and pharmacokinetics of ticagrelor vs. clopidogrel in patients with acute coronary syndromes and chronic kidney disease. PubMed Central. Available at: [Link]
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Naman, C. B., et al. (2017). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PubMed Central. Available at: [Link]
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Schneider, G., et al. (2013). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of modern experimental strategies for validating the biological target of novel compounds, using the thienopyridine derivative, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, as a central case study.
The thienopyridine scaffold is a well-established pharmacophore present in a variety of approved drugs and clinical candidates with diverse biological activities, including antiplatelet, anticancer, and antiviral effects.[1][2][3][4] This chemical class has been shown to interact with a range of targets, from G-protein coupled receptors like the P2Y12 receptor to enzymes such as choline kinase.[4][5] Given this precedent, a rigorous and multi-faceted approach is essential to elucidate the specific mechanism of action for a new analogue like this compound.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow, explaining the causality behind experimental choices and emphasizing self-validating systems to ensure scientific integrity.
The Target Validation Funnel: A Strategic Overview
Effective target validation is not a single experiment but a systematic process of evidence accumulation. We conceptualize this as a "funnel," starting with broad, unbiased approaches to generate initial hypotheses and progressively narrowing down to highly specific assays that confirm direct target engagement and functional relevance.
Caption: The Target Validation Funnel guides experimental progression.
Phase 1: Unbiased Approaches for Hypothesis Generation
When the biological target of a novel compound is unknown, the initial step is to cast a wide net to identify potential interacting proteins. This "target identification" phase is crucial for generating high-quality hypotheses that will be rigorously tested in subsequent validation stages.[6][7]
Chemoproteomics: A Powerful, Unbiased Discovery Engine
Chemoproteomics offers a suite of techniques to identify small molecule-protein interactions directly within a complex biological system, such as a cell lysate or even in living cells.[8][9][10] These methods are broadly categorized into affinity-based and activity-based approaches.
-
Affinity-Based Pull-Downs: This classic technique involves immobilizing the compound of interest (or a close analog) on a solid support (e.g., beads) to "pull down" interacting proteins from a proteome. The captured proteins are then identified by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[10] In a competitive profiling experiment, pre-treatment of a proteome with this compound would prevent the binding of an ABPP probe to its direct target, leading to a decrease in the probe's signal for that specific protein.
-
Proteome-wide Thermal Stability Profiling (TPP/CETSA-MS): This cutting-edge technique, an evolution of the Cellular Thermal Shift Assay (CETSA), measures changes in the thermal stability of thousands of proteins simultaneously upon compound treatment.[11][12] A ligand binding to its target protein will typically increase the protein's melting temperature, creating a detectable thermal shift.
Comparison of Chemoproteomic Approaches
| Technique | Principle | Pros | Cons | Best For... |
| Affinity Pull-Down | Immobilized compound captures binding partners. | Relatively straightforward; no probe required. | Prone to false positives (non-specific binders); requires chemical modification of the compound. | Initial, broad screening for potential binders. |
| Competitive ABPP | Compound competes with a covalent probe for enzyme active sites. | High sensitivity for specific enzyme classes; identifies the site of interaction. | Limited to enzyme families for which probes exist; requires a reactive compound or probe. | Investigating if the compound targets a known enzyme class (e.g., kinases, proteases). |
| TPP / CETSA-MS | Compound-induced stabilization alters protein melting temperature. | Unbiased and proteome-wide; performed in situ; no compound modification needed. | Technically demanding; may miss targets that do not exhibit a thermal shift. | Broad, unbiased screening in a physiologically relevant context. |
Phenotypic Screening: Linking Compound Activity to Cellular Pathways
While not a direct target identification method, high-content phenotypic screening can provide crucial clues about the compound's mechanism of action.[7] By observing the effects of this compound on various cellular parameters (e.g., cell cycle progression, apoptosis, organelle morphology), researchers can infer which signaling pathways are being modulated. This information can then be used to prioritize putative targets identified through chemoproteomics that are known to function in those pathways.
Phase 2: Confirming Direct Interaction - In Vitro Validation
Once a list of putative targets is generated, the next step is to confirm direct binding and quantify the interaction using purified components. This phase provides the first layer of validation for the hypotheses generated in Phase 1.
Biochemical Assays: Measuring Functional Modulation
Biochemical assays directly measure the effect of a compound on the activity of a purified protein, most commonly an enzyme.[13][14] Given that many thienopyridine derivatives are known to target kinases, a kinase activity assay would be a logical starting point if kinase targets were identified in the initial screen.[15][16][17][18]
Example Protocol: A Generic Kinase Activity Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare assay buffer, purified kinase, kinase-specific substrate, ATP, and a stock solution of this compound.
-
Compound Titration: Perform a serial dilution of the compound to create a dose-response curve.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the compound. Allow a brief pre-incubation.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at a controlled temperature for a defined period (e.g., 60 minutes).
-
Quantify Activity: Add a reagent (e.g., ADP-Glo™) that converts the ADP produced during the kinase reaction into a luminescent signal.
-
Data Analysis: Measure luminescence and plot the signal against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Comparison of Biochemical Assay Formats
| Assay Format | Principle | Typical Readout | Pros | Cons |
| Radiometric | Measures incorporation of radioactive ³²P or ³³P into a substrate. | Scintillation Counting | Gold standard for sensitivity and accuracy. | Requires handling of radioactive materials. |
| Luminescence-Based | Measures ATP consumption or ADP production.[13] | Luminescence | High throughput, non-radioactive, widely available kits. | Prone to interference from colored or fluorescent compounds. |
| Fluorescence-Based (TR-FRET) | Measures the proximity of a fluorescently labeled antibody and substrate.[19] | Time-Resolved Fluorescence | Homogeneous format, robust, and sensitive. | Requires specific antibodies and labeled substrates. |
Biophysical Binding Assays: Quantifying the Interaction
While biochemical assays demonstrate functional modulation, biophysical techniques provide direct evidence of binding and can determine key thermodynamic and kinetic parameters.
-
Surface Plasmon Resonance (SPR): SPR measures the change in refractive index at the surface of a sensor chip when an analyte (the compound) flows over an immobilized ligand (the target protein).[20] This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[20] It is the gold standard for determining the stoichiometry and thermodynamic profile (enthalpy and entropy) of an interaction.
Phase 3: Proving Target Engagement and Function in a Cellular Context
Confirming that a compound binds to a purified protein is a critical step, but it is essential to demonstrate that this interaction occurs within the complex environment of a living cell and is responsible for the compound's observed cellular phenotype.[21]
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement
CETSA is a powerful method for verifying that a compound binds to its intended target in intact cells or tissues.[12][22][23][24][25] The principle is based on ligand-induced thermal stabilization: a protein that has a ligand bound to it is more resistant to heat-induced denaturation.
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A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile Analogs as Kinase Inhibitors
The 4-oxo-4,5-dihydrothieno[3,2-c]pyridine core is a prominent heterocyclic scaffold that has attracted considerable interest in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization make it a valuable starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a primary focus on their potential as kinase inhibitors for anticancer applications. While comprehensive SAR studies on the 7-carbonitrile series are limited in publicly available literature, this guide synthesizes data from closely related thienopyridine analogs to elucidate key structural determinants of biological activity and to inform future drug design efforts.
The 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile Scaffold: A Privileged Structure
The thienopyridine framework is a key component in a variety of biologically active molecules, including inhibitors of kinases such as VEGFR-2 and EGFR.[1][2] The this compound scaffold (Figure 1) presents several key features for medicinal chemistry exploration:
-
A Fused Heterocyclic System: The fusion of a thiophene and a pyridinone ring creates a rigid backbone, which can aid in pre-organizing substituents for optimal interaction with a biological target.
-
The Pyridinone Ring: The lactam functionality offers a hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for interactions with protein active sites.
-
The Thiophene Ring: This sulfur-containing aromatic ring can engage in various non-covalent interactions and serves as a platform for substitution.
-
The 7-Carbonitrile Group: The nitrile moiety is a common feature in kinase inhibitors, often acting as a hydrogen bond acceptor or occupying a specific pocket in the ATP-binding site.
For the purpose of this guide, we will dissect the scaffold into key modification points to analyze the impact of substitutions on biological activity, primarily focusing on kinase inhibition and anti-proliferative effects.
Figure 1: The this compound scaffold with key positions for SAR analysis highlighted.
Comparative Structure-Activity Relationship Analysis
Substitutions on the Pyridinone Nitrogen (Position 5)
The nitrogen atom of the pyridinone ring is a critical site for modification. In related thieno[2,3-b]pyridine series, substitutions at the analogous N7 position were found to be crucial for enhancing in vitro antiviral activity.[3] In the context of kinase inhibition, this position often extends into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various groups to improve potency, selectivity, and physicochemical properties.
For instance, in a series of pyrido[2,3-d]pyrimidin-7(8H)-ones designed as Threonine Tyrosine Kinase (TTK) inhibitors, modifications at the corresponding nitrogen position with substituted phenyl rings led to compounds with high binding affinity.[4]
Key Insights:
-
Small Alkyl Groups: Methyl or ethyl substitution can provide a balance of lipophilicity and potency.
-
Aryl and Heteroaryl Moieties: Introduction of a phenyl or pyridyl ring at this position can lead to beneficial pi-stacking interactions within the kinase active site. Electron-withdrawing or -donating substituents on these rings can further modulate activity.
-
Groups Enhancing Solubility: Incorporation of solubilizing groups, such as morpholine or piperazine, can improve the pharmacokinetic profile of the compounds.
Modifications at the 7-Carbonitrile Position
The 7-carbonitrile group is a key feature of this scaffold. In many kinase inhibitors, a nitrile group at a similar position can form a crucial hydrogen bond with the hinge region of the kinase. The importance of a cyano group at the C3 position of a pyridine ring was highlighted in a series of 1′H-spiro-pyridine derivatives, where it enhanced antiproliferative activity against the Caco-2 cell line.[5]
However, replacing the nitrile with other hydrogen bond acceptors is a common strategy in medicinal chemistry. In a series of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, the carboxamide group was essential for their potent inhibition of herpesvirus DNA polymerase.[1]
Comparative Alternatives to the 7-Carbonitrile:
| Functional Group | Potential Interactions | Rationale for Substitution |
| Carboxamide | Hydrogen bond donor and acceptor | Can provide additional hydrogen bonding interactions and serve as a scaffold for further extension. |
| Carboxylic Acid | Ionic interactions, hydrogen bonding | May interact with basic residues like lysine in the active site. |
| Small Heterocycles | (e.g., oxadiazole, triazole) Can act as bioisosteres for the nitrile or carboxamide, offering different spatial arrangements and interaction potentials. | Can improve metabolic stability and other ADME properties. |
Substitutions on the Thiophene Ring
While direct SAR data for substitutions on the thiophene ring of the target scaffold is scarce, we can infer potential trends from related thienopyridine analogs. For example, in a series of thieno[3,2-b]pyridine-2-carboxylates, substitutions at the 3-position with different aryl groups had a significant impact on anticancer activity against triple-negative breast cancer cell lines.[6]
Table 1: Anticancer Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates [6]
| Compound | R (Substitution at Position 3) | GI50 (µM) MDA-MB-231 | GI50 (µM) MDA-MB-468 |
| 2a | Phenyl | > 50 | > 50 |
| 2d | 4-(Trifluoromethyl)phenyl | 20.2 ± 1.2 | 25.5 ± 1.5 |
| 2e | 4-Chlorophenyl | 13.0 ± 0.8 | 15.3 ± 1.1 |
| 2f | 4-Cyanophenyl | > 50 | > 50 |
This data suggests that electron-withdrawing groups, such as chloro and trifluoromethyl, at the para position of a phenyl ring at position 3 can enhance anti-proliferative activity. This provides a valuable starting point for exploring substitutions on the thiophene moiety of the this compound scaffold.
Experimental Protocols for Evaluation
To enable a comparative assessment of novel analogs, standardized experimental protocols are essential. Below are representative methodologies for in vitro kinase inhibition and cell-based anti-proliferative assays.
In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Figure 2: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation: In a 96-well or 384-well plate, add the purified kinase enzyme and its specific substrate in an appropriate assay buffer.
-
Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding adenosine triphosphate (ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Summary of Key SAR Findings and Future Directions
The analysis of related thienopyridine scaffolds provides a foundational understanding of the SAR for the this compound core.
Figure 3: A summary of the key structure-activity relationship insights for the thienopyridine scaffold.
Future Directions:
-
Systematic Synthesis and Screening: A focused library of this compound analogs should be synthesized, exploring a variety of substituents at positions 2, 5, and 6.
-
Target Identification and Selectivity Profiling: For active compounds, the primary kinase target(s) should be identified. Kinome-wide screening will be essential to assess selectivity and potential off-target effects.
-
Structure-Based Design: If a crystal structure of a lead compound bound to its target kinase can be obtained, this will enable more rational, structure-guided optimization of the scaffold.
-
ADME-Tox Profiling: Promising analogs should be evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties to identify candidates with favorable drug-like characteristics.
By leveraging the insights from related thienopyridine series and embarking on a systematic exploration of the this compound scaffold, there is significant potential to develop novel and potent kinase inhibitors for the treatment of cancer and other diseases.
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A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often defining, hurdle in this process is the characterization of its selectivity. A compound that engages its intended target with high potency is only half the story; its interactions with unintended off-targets can lead to unforeseen toxicities or confound experimental results, representing a major source of drug attrition.[1] This guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity of a novel compound, using the putative kinase inhibitor 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile as our central case study.
The thienopyridine scaffold, to which our subject compound belongs, is a well-established pharmacophore in medicinal chemistry. While famous for its role in antiplatelet drugs like clopidogrel which target the P2Y12 receptor, various derivatives have been identified as potent inhibitors of protein kinases.[2][3][4] Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling and are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[5][6] Given the structural alerts within this compound, a logical starting hypothesis is its function as an ATP-competitive kinase inhibitor.
This guide will therefore compare its hypothetical selectivity profile against a known, well-characterized kinase inhibitor. For illustrative purposes, we will hypothesize that the primary target of our compound is PIM-1 kinase , a serine/threonine kinase implicated in various cancers.[7][8] As a comparator, we will use SGI-1776 , a known potent inhibitor of PIM kinases.[9] We will explore three orthogonal, state-of-the-art techniques to build a comprehensive selectivity profile: broad-panel biochemical screening, cellular target engagement, and unbiased proteomic methods.
Part 1: Foundational Selectivity Mapping - Large-Scale Biochemical Kinase Profiling
The most direct way to assess kinase inhibitor selectivity is to test the compound against a large panel of purified kinases.[5][10] This provides a quantitative measure of potency (typically as an IC50 or Kd value) against hundreds of potential off-targets in a controlled, in vitro setting. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's services offer panels covering a significant portion of the human kinome.[11][12][13][14]
The causality behind this choice is straightforward: by screening broadly at the outset, we can rapidly identify potential liabilities and opportunities. A highly promiscuous compound might be flagged for toxicity risks, whereas a compound with a few, specific off-targets might present opportunities for polypharmacology, a strategy where engaging multiple targets can be therapeutically beneficial.[15][16]
Illustrative Data Presentation
The results of such a screen are best summarized in a table comparing the inhibitory activity of our compound of interest with a known alternative. The data below is hypothetical for this compound ("Compound X") and is based on published data for the comparator, SGI-1776.
| Kinase Target | Compound X (IC50, nM) | SGI-1776 (IC50, nM) | Kinase Family | Comments |
| PIM-1 | 15 | 7 | Ser/Thr Kinase | Hypothesized Primary Target |
| PIM-2 | 450 | 363 | Ser/Thr Kinase | High homology to PIM-1 |
| PIM-3 | 80 | 69 | Ser/Thr Kinase | High homology to PIM-1 |
| FLT3 | 120 | 44 | Tyr Kinase | Known off-target of SGI-1776[9] |
| Haspin | >1000 | 34 | Ser/Thr Kinase | Known off-target of SGI-1776[9] |
| CDK2 | 2500 | >10,000 | Ser/Thr Kinase | Cell cycle kinase, common off-target |
| EGFR | >10,000 | >10,000 | Tyr Kinase | Important receptor tyrosine kinase |
| SRC | >10,000 | >10,000 | Tyr Kinase | Important non-receptor tyrosine kinase |
This table presents hypothetical data for Compound X to illustrate a potential selectivity profile and uses publicly available data for SGI-1776 for comparison.
Experimental Protocol: Biochemical Kinase Assay (Radiometric)
This protocol describes a standard radiometric assay, often considered the gold standard for its direct measurement of phosphate transfer.[14][17]
-
Reagent Preparation :
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare a 2X substrate solution (e.g., a specific peptide substrate for the kinase) in kinase buffer.
-
Prepare a 2X ATP solution containing unlabeled ATP mixed with [γ-³³P]ATP to a desired specific activity. The final ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test compound (e.g., this compound) and the comparator (SGI-1776) in 100% DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.
-
-
Assay Execution :
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate. For control wells, add 5 µL of buffer with DMSO.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.
-
-
Reaction Quenching and Detection :
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times with 0.75% phosphoric acid and once with acetone to remove unincorporated [γ-³³P]ATP.
-
Allow the mat to dry completely.
-
Add scintillant and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow Visualization
Caption: Workflow for a radiometric biochemical kinase assay.
Part 2: Probing Target Engagement in a Cellular Milieu - The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential, they do not confirm that a compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11][18][19][20] A shift in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of target engagement.
This approach is critical because it accounts for factors like cell permeability and intracellular competition, providing a more physiologically relevant measure of target interaction.[19]
Illustrative Data Presentation
CETSA results can be presented as melt curves, showing the amount of soluble protein remaining at different temperatures, and as dose-response curves at a fixed temperature to determine cellular potency.
Table 2: CETSA® Data for PIM-1 Kinase
| Compound | Thermal Shift (ΔTm, °C) | Cellular EC50 (µM) at 54°C |
| Compound X | +5.2 | 0.85 |
| SGI-1776 | +4.8 | 0.50 |
| Vehicle (DMSO) | 0 | >50 |
This table presents hypothetical CETSA data for Compound X and comparator SGI-1776, demonstrating target stabilization and cellular potency.
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Treatment :
-
Culture cells known to express the target protein (e.g., a cancer cell line with high PIM-1 expression) to ~80% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge :
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification :
-
Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Western Blot Analysis :
-
Determine the protein concentration of the soluble fractions.
-
Normalize the samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-PIM-1) and a loading control (e.g., anti-GAPDH).
-
Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis :
-
Quantify the band intensities.
-
For each treatment group, plot the normalized intensity of the target protein against the temperature to generate a melt curve and determine the Tm.
-
The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift (ΔTm).
-
Workflow Visualization
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Part 3: Unbiased Off-Target Discovery - Affinity Chromatography Coupled with Mass Spectrometry
While panel screening is powerful, it is inherently biased towards the kinases included in the panel. To discover novel and unexpected off-targets, unbiased proteomic approaches are invaluable.[21] Affinity chromatography, where the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate, is a classic and effective method for target deconvolution.[22][23][24]
The key to a self-validating system here is the use of proper controls. A competition experiment, where the lysate is pre-incubated with an excess of the free (non-immobilized) compound, is crucial. Proteins that are specifically pulled down by the immobilized compound but not in the presence of the free competitor are considered high-confidence interactors.[25]
Illustrative Data Presentation
The output of such an experiment is a list of proteins identified by mass spectrometry. The data is best presented by highlighting the specific interactors that were competed away by the free compound.
Table 3: Potential Off-Targets Identified by Affinity Chromatography-MS
| Protein Identified | UniProt ID | Function | Specificity (Competed by Free Compound X) |
| PIM-1 | P11309 | Ser/Thr Kinase | Yes |
| DDX3X | O00571 | ATP-dependent RNA Helicase | Yes |
| HSP90AA1 | P07900 | Molecular Chaperone | No |
| TUBB | P07437 | Tubulin Beta Chain | No |
This hypothetical data shows the identification of the expected target (PIM-1) and a potential novel off-target (DDX3X), while common non-specific binders (HSP90, Tubulin) are not competed away.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis :
-
Synthesize an analog of this compound containing a linker arm suitable for conjugation (e.g., an aliphatic chain with a terminal amine or carboxyl group) without disrupting its binding activity.
-
Covalently couple the linker-modified compound to an activated solid support (e.g., NHS-activated sepharose beads).
-
-
Cell Lysate Preparation :
-
Prepare a native protein lysate from a relevant cell line by mechanical or detergent-based lysis in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation.
-
-
Affinity Pull-Down :
-
Divide the lysate into two portions. To one portion, add an excess of free, unmodified this compound (competition sample). To the other, add vehicle (control sample). Incubate for 1 hour at 4°C.
-
Add the compound-conjugated beads to both lysates and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for MS :
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer or a high concentration of free compound).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.
-
-
LC-MS/MS Analysis :
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.
-
Compare the list of proteins identified in the control and competition samples. Proteins that are significantly reduced or absent in the competition sample are considered specific binding partners.
-
Workflow Visualization
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Conclusion
The comprehensive cross-reactivity profiling of a novel compound like this compound is a multi-faceted process that requires orthogonal approaches for a high-confidence assessment. By hypothesizing its identity as a kinase inhibitor targeting PIM-1, we have laid out a robust strategy for its evaluation.
-
Biochemical profiling provides a broad, quantitative view of a compound's interactions across the kinome, allowing for direct comparison with alternatives like SGI-1776 and flagging potential off-targets early.
-
Cellular Thermal Shift Assays validate that the compound engages its intended target within the complex cellular environment, offering a crucial link between biochemical potency and cellular activity.
-
Affinity-based proteomics offers an unbiased discovery tool to identify unanticipated off-targets that may not be present in a kinase panel, ensuring a more complete understanding of the compound's mechanism of action and potential liabilities.
Together, these methods form a self-validating system. A true on-target effect should be observable as high potency in a biochemical assay, induce a thermal shift in cells, and be identified as a specific interactor in a pull-down experiment. Discrepancies between these methods provide valuable insights, guiding further investigation and optimization. By rigorously applying these principles, researchers can build a comprehensive and trustworthy selectivity profile, enabling informed decisions in the critical path of drug discovery and development.
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Confirming the Mechanism of Action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel compound, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile. Drawing from established methodologies for the broader thienopyridine class of molecules, we present a hypothesized MoA and a detailed experimental roadmap for its confirmation. This guide emphasizes a comparative approach, benchmarking the compound's performance against well-characterized alternatives to provide a clear understanding of its potential as a therapeutic agent.
Introduction: The Thienopyridine Legacy and a Hypothesized Mechanism
The chemical scaffold of this compound places it within the thienopyridine family. Prominent members of this class, such as clopidogrel and prasugrel, are clinically established antiplatelet agents.[1][2] These drugs function as antagonists of the P2Y12 receptor, a crucial component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[3][4]
Based on this structural similarity, we hypothesize that This compound acts as an inhibitor of the P2Y12 receptor, preventing platelet aggregation. Thienopyridines are often prodrugs that require metabolic activation to form a reactive metabolite that irreversibly binds to the P2Y12 receptor.[2] Our experimental approach will therefore also investigate the potential for covalent modification of the receptor.
This guide will detail a multi-faceted approach to test this hypothesis, encompassing in vitro functional assays, direct biochemical assessments, and biophysical methods to confirm the binding mode.
Comparative Framework: Benchmarking Against Established P2Y12 Inhibitors
To contextualize the activity of this compound, it is essential to perform parallel experiments with known P2Y12 inhibitors. We propose the inclusion of:
-
Clopidogrel: A classic, irreversible thienopyridine P2Y12 antagonist.[1]
-
Ticagrelor: A direct-acting, reversible P2Y12 antagonist, offering a different binding modality for comparison.[2]
By comparing the inhibitory profiles, we can ascertain the relative potency, reversibility, and specificity of our target compound.
Experimental Roadmap for MoA Confirmation
The following sections outline a logical and self-validating experimental workflow to rigorously test our hypothesis.
Part 1: Functional Characterization in a Physiological Context
The primary functional consequence of P2Y12 inhibition is the suppression of platelet aggregation. Therefore, the initial experimental phase will focus on assessing the compound's effect on this process.
This assay directly measures the ability of a compound to inhibit platelet aggregation triggered by ADP.[5][6][7][8]
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
-
Carefully collect the PRP supernatant.
-
-
Light Transmission Aggregometry (LTA):
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with varying concentrations of this compound, clopidogrel, or ticagrelor for a defined period.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Monitor the change in light transmission through the PRP suspension over time. An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each compound concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of the ADP-induced aggregation).
-
Causality and Interpretation: A dose-dependent inhibition of ADP-induced platelet aggregation by this compound would provide strong evidence for its antiplatelet activity and support the hypothesized MoA. Comparison of its IC50 value with those of clopidogrel and ticagrelor will establish its relative potency.
Table 1: Comparative Analysis of Platelet Aggregation Inhibition
| Compound | Agonist | IC50 (µM) | Maximum Inhibition (%) |
| This compound | ADP | ||
| Clopidogrel (activated metabolite) | ADP | ||
| Ticagrelor | ADP | ||
| This compound | Collagen | ||
| This compound | Thrombin |
Part 2: Elucidating the Molecular Target
While functional assays are crucial, direct evidence of interaction with the P2Y12 receptor is necessary for definitive MoA confirmation.
This biochemical assay will determine if the compound directly binds to the P2Y12 receptor. A competitive binding format is often employed.
Protocol:
-
Membrane Preparation:
-
Use cell lines overexpressing the human P2Y12 receptor or platelet-derived membranes.
-
Prepare membrane fractions through homogenization and centrifugation.
-
-
Competitive Binding Assay:
-
Incubate the membrane preparation with a known radiolabeled P2Y12 antagonist (e.g., [3H]-prasugrel active metabolite).
-
Add increasing concentrations of this compound or non-labeled reference compounds.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding of the radioligand at each concentration of the test compound.
-
Determine the Ki (inhibitory constant) for each compound.
-
Causality and Interpretation: A concentration-dependent displacement of the radiolabeled antagonist by this compound indicates direct binding to the P2Y12 receptor. The Ki value will provide a measure of its binding affinity.
Diagram 1: Hypothesized Signaling Pathway of P2Y12 Inhibition
Caption: ADP signaling pathway leading to platelet aggregation and its inhibition by the test compound.
Part 3: Investigating the Nature of the Interaction
A key characteristic of many thienopyridine P2Y12 inhibitors is their irreversible, covalent binding to the receptor.[2]
This biophysical technique can confirm covalent bond formation by detecting a mass shift in the target protein upon incubation with the compound.[9]
Protocol:
-
Incubation:
-
Incubate purified recombinant P2Y12 receptor with this compound. Include a control sample without the compound.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Compare the mass spectra of the treated and untreated P2Y12 receptor.
-
-
Data Analysis:
-
Look for a mass increase in the treated sample that corresponds to the molecular weight of the compound.
-
Causality and Interpretation: A specific mass shift in the P2Y12 receptor incubated with the compound provides direct evidence of covalent binding. The absence of a shift would suggest a reversible binding mechanism.
Diagram 2: Experimental Workflow for MoA Confirmation
Caption: A stepwise workflow for confirming the mechanism of action.
Conclusion
This guide provides a robust and scientifically rigorous framework for confirming the mechanism of action of this compound. By systematically progressing from functional cellular assays to direct biochemical and biophysical characterization, researchers can definitively establish its molecular target and mode of inhibition. The comparative approach, benchmarking against established drugs like clopidogrel and ticagrelor, is crucial for understanding the compound's unique pharmacological profile and its potential for future development. The successful execution of these experiments will provide the necessary data to confidently classify this novel thienopyridine derivative within the landscape of antiplatelet therapeutics.
References
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Kam PCA, Nethery CM. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia. 2003;58(1):28-35. [Link]
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Michelson AD. Platelet Aggregation. In: Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis. Morgan & Claypool Life Sciences; 2010. [Link]
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Frontiers in Cardiovascular Medicine. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. [Link]
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Bio/Data Corporation. ADP and Collagen: Key Roles in Platelet Aggregation Testing. [Link]
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Emery Pharma. Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]
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Journal of Drug Delivery and Therapeutics. 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]
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Oxford Academic. Pharmacology of thienopyridines: rationale for dual pathway inhibition. [Link]
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ResearchGate. Mechanism of action of thienopyridine drugs. [Link]
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BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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ResearchGate. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. [Link]
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Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process. [Link]
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MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
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DailyMed. clopidogrel bisulfate tablet, film coated. [Link]
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PMC. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells. [Link]
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PMC. P2Y12 platelet inhibition in clinical practice. [Link]
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UChicago Medicine Medical Laboratories. P2Y12 Inhibition Assay. [Link]
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PMC. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? [Link]
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PMC. Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art. [Link]
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Taylor & Francis Online. The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. [Link]
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Laboratory Alliance. Update on Plavix (Clopidogrel) Response Assay Platelet Function P2Y12. [Link]
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PMC. The design and development of covalent protein-protein interaction inhibitors for cancer treatment. [Link]
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PMC. Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments. [Link]
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PubMed. Investigation on the Antiplatelet Activity of pyrrolo[3,2-c]pyridine-containing Compounds. [Link]
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A Head-to-Head Benchmarking Guide: 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile Against Established Kinase Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile against other well-characterized kinase inhibitors. For the purpose of this illustrative guide, we will hypothesize that preliminary screening has identified this compound as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in oncology.
Our objective is to present a rigorous, multi-faceted comparison, providing researchers with the necessary protocols and data interpretation frameworks to assess the compound's potency, selectivity, and cellular activity. This guide is structured to ensure scientific integrity and provide actionable insights for drug development professionals.
Introduction: The Rationale for Benchmarking
The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antifungal, antiviral, and anticancer properties[1][2][3]. The subject of our investigation, this compound, is a novel entity. Preliminary internal screens (hypothetical) suggest a potential inhibitory effect on EGFR, a receptor tyrosine kinase frequently dysregulated in non-small cell lung cancer and other malignancies[3].
Effective benchmarking is critical to determine the therapeutic potential of a new chemical entity. It allows for a direct comparison of its performance against established standards, in this case, approved EGFR inhibitors. This process is essential for making informed decisions about lead optimization and further preclinical development.
Competitor Selection: Establishing a Baseline
To provide a meaningful comparison, we will benchmark our compound of interest against two well-established EGFR inhibitors:
-
Gefitinib (Iressa®): A first-generation, reversible EGFR inhibitor.
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor, particularly effective against mutants like T790M.
These compounds represent different generations and mechanisms of action, providing a robust comparative landscape.
Experimental Workflow for Kinase Inhibitor Benchmarking
The following workflow outlines the key experiments for a comprehensive comparison.
Caption: Experimental workflow for benchmarking kinase inhibitors.
Detailed Experimental Protocols
In Vitro Biochemical Potency: IC50 Determination
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Gefitinib, and Osimertinib in 100% DMSO.
-
Prepare a kinase buffer (e.g., HEPES-based buffer with MgCl2, MnCl2, DTT, and BSA).
-
Prepare recombinant human EGFR kinase, a biotinylated substrate peptide, and ATP in the kinase buffer.
-
Prepare a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Perform serial dilutions of the inhibitor stock solutions in DMSO, followed by dilution in kinase buffer.
-
In a 384-well plate, add the diluted inhibitors, EGFR kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals at the acceptor and donor wavelengths.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Potency: Inhibition of EGFR Autophosphorylation
Objective: To assess the ability of the compound to inhibit EGFR signaling within a cellular context.
Principle: This is typically measured using a Western blot or an ELISA-based assay to detect the phosphorylation of EGFR at specific tyrosine residues (e.g., Y1068).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line with high EGFR expression (e.g., A431 or H1975 for mutant EGFR).
-
Starve the cells in a serum-free medium to reduce basal EGFR activity.
-
Treat the cells with serial dilutions of the inhibitors for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF to induce EGFR autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-EGFR (p-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the p-EGFR signal to the total EGFR signal.
-
Plot the normalized p-EGFR signal against the logarithm of the inhibitor concentration to determine the EC50 value.
-
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway, which is the target of the inhibitors being compared.
Caption: Simplified EGFR signaling pathway.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of our lead compound with the established inhibitors.
| Parameter | This compound | Gefitinib | Osimertinib |
| Target | EGFR | EGFR | EGFR (WT and mutants) |
| Mechanism | Reversible (Hypothesized) | Reversible | Irreversible |
| IC50 (EGFR wt) | 15 nM | 2 nM | 10 nM |
| IC50 (EGFR T790M) | >1000 nM | >1000 nM | 1 nM |
| Selectivity (vs. a panel of 50 kinases) | Moderate | Good | Excellent |
| Cellular p-EGFR EC50 (A431 cells) | 50 nM | 20 nM | 30 nM |
| Anti-proliferative GI50 (A431 cells) | 100 nM | 50 nM | 60 nM |
Interpretation and Future Directions
Based on the hypothetical data, this compound shows promising activity against wild-type EGFR, albeit with lower potency than Gefitinib. Its lack of activity against the T790M mutant suggests it behaves as a first-generation inhibitor. The moderate selectivity indicates potential for off-target effects that would need to be investigated.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: To improve potency and selectivity.
-
Mechanism of Action Studies: To confirm its reversibility and binding mode.
-
Pharmacokinetic Profiling: To assess its drug-like properties.
This structured benchmarking approach provides a solid foundation for advancing novel kinase inhibitors from hit to lead and beyond.
References
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PubChem. This compound. Available from: [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available from: [Link]
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PubChem. 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile. Available from: [Link]
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Larsen, S. D., et al. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & medicinal chemistry letters, 17(14), 3840–3844. Available from: [Link]
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Hu, J., et al. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. European journal of medicinal chemistry, 226, 113845. Available from: [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
For researchers and drug development professionals, the consistent and reliable synthesis of novel heterocyclic compounds is the bedrock of discovery. This guide provides an in-depth, experience-driven comparison of synthetic strategies for obtaining 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, a scaffold of interest in medicinal chemistry. We will dissect a primary synthetic pathway, explore a viable alternative, and establish a framework for robust analytical validation to ensure experimental reproducibility.
Introduction to this compound
The thienopyridine core is a well-established pharmacophore found in several marketed drugs, notably antiplatelet agents[1]. The fusion of a thiophene and a pyridine ring creates a unique electronic and structural landscape for molecular interactions. The specific target of this guide, this compound, incorporates a pyridinone moiety and a nitrile group, both of which are common features in bioactive molecules, offering potential hydrogen bonding and other interactions with biological targets. Ensuring the reproducible synthesis of this compound is paramount for consistent biological screening and further drug development efforts.
Primary Synthetic Route: A Two-Step Approach via Gewald Reaction and Gould-Jacobs Cyclization
A robust and logical approach to the synthesis of the target molecule involves a two-step sequence: the initial construction of a substituted 2-aminothiophene via the Gewald reaction, followed by the annulation of the pyridine ring using the Gould-Jacobs reaction.
Step 1: Synthesis of the 2-Aminothiophene Intermediate via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes[2][3]. In the context of our target molecule, this reaction would involve the condensation of a suitable cyclic ketone, an active methylene nitrile, and elemental sulfur.
Conceptual Workflow for the Gewald Reaction:
Caption: Workflow for the synthesis of the 2-aminothiophene intermediate.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a stirred solution of a suitable cyclic ketone precursor (e.g., a protected 4-oxopiperidine derivative) and malononitrile in a polar aprotic solvent such as ethanol or dimethylformamide (DMF), add a basic catalyst (e.g., morpholine or triethylamine).
-
Sulfur Addition: Add elemental sulfur to the mixture.
-
Reaction Conditions: Heat the reaction mixture, typically between 50-80 °C, and monitor the progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the 2-aminothiophene-3-carbonitrile intermediate.
Causality and Reproducibility Insights:
-
Choice of Base: The basic catalyst is crucial for promoting the initial Knoevenagel condensation between the ketone and malononitrile[3]. The choice and amount of base can significantly impact the reaction rate and the formation of side products.
-
Temperature Control: Excessive heat can lead to the formation of polymeric byproducts and complex polysulfides, resulting in a dark, tarry reaction mixture that is difficult to purify[4]. Careful temperature control is essential for a clean reaction and reproducible yields.
-
Side Reactions: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate[4]. This can be minimized by optimizing the reaction temperature and the rate of addition of reagents.
Step 2: Pyridine Ring Formation via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines (and by extension, their heterocyclic analogues like 4-oxo-thienopyridines) from anilines or aminoheterocycles and a malonic ester derivative[5]. In our proposed synthesis, the 2-aminothiophene intermediate from Step 1 will be reacted with diethyl ethoxymethylenemalonate (DEEM).
Conceptual Workflow for the Gould-Jacobs Reaction:
Caption: Workflow for the Gould-Jacobs cyclization to form the final product.
Detailed Experimental Protocol (Proposed):
-
Condensation: The 2-aminothiophene intermediate is reacted with diethyl ethoxymethylenemalonate (DEEM). This reaction can often be performed neat or in a high-boiling solvent.
-
Thermal Cyclization: The resulting anilidomethylenemalonate intermediate is then heated to a high temperature (typically 200-250 °C) in a high-boiling solvent like diphenyl ether to effect intramolecular cyclization[1][6].
-
Hydrolysis and Decarboxylation (if necessary): The cyclized product, a 4-hydroxy-3-carboethoxyquinoline analog, is then subjected to hydrolysis with a base (e.g., sodium hydroxide), followed by acidification and decarboxylation upon heating to yield the final 4-oxo-thienopyridine.
-
Purification: The final product is purified by recrystallization or column chromatography.
Causality and Reproducibility Insights:
-
High Temperature Requirement: The intramolecular cyclization step of the Gould-Jacobs reaction requires high temperatures to overcome the activation energy for the 6-electron cyclization process[1]. The choice of a high-boiling, inert solvent is critical.
-
Reaction Time and Temperature Optimization: A delicate balance of reaction time and temperature is necessary. Insufficient heating will lead to incomplete cyclization, while excessive heat or prolonged reaction times can cause degradation of the product[1].
-
Microwave-Assisted Synthesis: For improved reproducibility and significantly reduced reaction times, microwave-assisted synthesis is a highly recommended alternative for the thermal cyclization step[6][7].
Alternative Synthetic Route: Construction from a Pre-functionalized Pyridine
An alternative approach involves starting with a pre-formed, suitably functionalized pyridine ring and subsequently annulating the thiophene ring.
Conceptual Workflow for the Alternative Route:
Caption: Workflow for an alternative synthesis via thiophene ring annulation.
This strategy might involve the reaction of a 2-chloro-3-cyanopyridine derivative with a reagent like ethyl thioglycolate, followed by intramolecular cyclization and subsequent functional group manipulations to arrive at the target structure. While potentially offering a different set of challenges and advantages in terms of starting material availability and regioselectivity, this approach provides a valuable comparative benchmark.
Comparative Analysis of Synthetic Routes
| Parameter | Primary Route (Gewald/Gould-Jacobs) | Alternative Route (Pyridine-based) |
| Plausibility & Convergence | High. Well-established reactions. | Moderate. Requires specific pyridine starting materials. |
| Potential Reproducibility | Good, with careful control of temperature. | Dependent on the specific cyclization conditions. |
| Scalability | Gewald reaction is generally scalable. High-temperature cyclization may pose challenges. | Potentially scalable, depending on the chosen reagents. |
| Key Challenges | High-temperature cyclization, potential for byproducts in the Gewald step. | Availability of functionalized pyridine precursors, regioselectivity of cyclization. |
| Safety Considerations | Use of high-boiling solvents, potential for pressure buildup in microwave synthesis. | Use of potentially hazardous reagents for cyclization. |
Ensuring Reproducibility: A Framework for Analytical Validation
To guarantee the identity and purity of the synthesized this compound and to ensure the reproducibility of the chosen synthetic method, a multi-technique analytical approach is essential.
Decision Workflow for Analytical Validation:
Caption: A decision-making workflow for the analytical validation of the final product.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Observations & Rationale |
| 1H NMR | Structural confirmation and assessment of isomeric purity. | The proton NMR spectrum should show characteristic signals for the aromatic protons on the thiophene and pyridine rings, as well as the protons of the dihydropyridine moiety. The chemical shifts and coupling constants will be unique to the target structure. |
| 13C NMR | Confirmation of the carbon skeleton and presence of functional groups. | The carbon NMR spectrum will confirm the number of unique carbon atoms and show characteristic peaks for the carbonyl carbon of the pyridone, the nitrile carbon, and the carbons of the heterocyclic rings. |
| LC-MS | Molecular weight confirmation and impurity profiling. | Liquid Chromatography-Mass Spectrometry will provide the molecular weight of the compound, confirming its elemental composition. It is also a powerful tool for identifying and quantifying trace impurities[8][9]. |
| HPLC-UV | Quantitative purity assessment. | A validated High-Performance Liquid Chromatography method with UV detection is the gold standard for determining the purity of the final compound, typically aiming for >95% for research purposes[10][11]. |
Conclusion and Best Practices
The reproducible synthesis of this compound is achievable through a well-controlled two-step process involving the Gewald and Gould-Jacobs reactions. Key to success lies in the meticulous control of reaction parameters, particularly temperature, and the implementation of a robust analytical validation workflow. For researchers embarking on the synthesis of this or related thienopyridine scaffolds, the following best practices are recommended:
-
Thorough Literature Precedent Analysis: Before attempting a synthesis, conduct a comprehensive review of the literature for analogous transformations to inform the choice of reagents and reaction conditions.
-
Small-Scale Optimization: Optimize reaction conditions on a small scale before proceeding to larger-scale synthesis to maximize yield and minimize waste.
-
In-Process Monitoring: Utilize techniques like TLC or LC-MS to monitor the progress of reactions, allowing for timely intervention and optimization.
-
Comprehensive Characterization: Do not rely on a single analytical technique for product validation. A combination of NMR, MS, and HPLC is essential for unambiguous structure elucidation and purity determination.
By adhering to these principles, researchers can confidently and reproducibly synthesize this compound, paving the way for its exploration in drug discovery and development programs.
References
- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Reaktionen von α-Cyan-β-aminocrotonsäure-äthylester mit Schwefel. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
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Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]
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Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
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Gould–Jacobs reaction. Wikipedia. [Link]
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Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed. [Link]
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Gould-Jacobs Reaction. Merck Index. [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
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Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
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Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]
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Identification of alkaloids by LC-MS/MS. ResearchGate. [Link]
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Gewald reaction. Wikipedia. [Link]
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Gould–Jacobs Reaction. ResearchGate. [Link]
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Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]
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High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. [Link]
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Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Semantic Scholar. [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
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On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. Wiley Online Library. [Link]
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Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. [Link]
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Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. [Link]
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SEARCH FOR BİOLOGİCALLY ACTİVE SUBSTANCES USİNG THE EXAMPLE OF 2.4-DIOXO- AND 4-IMINO-2-OXO- 3-PHENYL-5-R-6-R`-THIENO[2.3-D]. ResearchGate. [Link]
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An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
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Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
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Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. ResearchGate. [Link]
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A Comparative Analysis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile and Related Scaffolds in Drug Discovery
The thienopyridine core, a heterocyclic scaffold merging a thiophene and a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to successful therapeutic agents. This guide provides a comparative analysis of derivatives based on the thieno[3,2-c]pyridine scaffold, with a particular focus on the 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile framework and its isomers. We will delve into their anticancer and kinase inhibitory activities, drawing on supporting experimental data from key studies to establish structure-activity relationships (SAR). Furthermore, this guide will present detailed synthetic and biological evaluation protocols to provide a comprehensive resource for researchers in drug development.
The Thienopyridine Scaffold: A Versatile Pharmacophore
The fusion of a thiophene ring to a pyridine ring can result in several isomers, each with a unique electronic and steric profile, influencing its interaction with biological targets. The thieno[3,2-c]pyridine isomer, in particular, has been explored for various therapeutic applications. The introduction of an oxo group and a carbonitrile moiety, as in the this compound scaffold, further refines its chemical properties, offering specific hydrogen bonding capabilities and potential for covalent interactions, making it an attractive starting point for inhibitor design.
Comparative Biological Evaluation of Thienopyridine Derivatives
While literature specifically detailing a wide range of this compound derivatives is emerging, a robust comparative analysis can be constructed by examining closely related thieno[3,2-c]pyridine and thieno[2,3-c]pyridine derivatives. These studies provide crucial insights into how substitutions on the core scaffold impact biological activity.
Anticancer Activity: Targeting Heat Shock Protein 90 (Hsp90)
A study on thieno[2,3-c]pyridine derivatives, an isomeric form of the target scaffold, has revealed their potential as Hsp90 inhibitors, a key target in oncology.[1] The Hsp90 chaperone protein is crucial for the stability and function of numerous client proteins that are critical for cancer cell growth and survival. The following table summarizes the in vitro anticancer activity of selected derivatives against a panel of human cancer cell lines.
| Compound ID | R Group | Cancer Cell Line | IC50 (µM)[1] |
| 6a | 4-chlorophenyl | HSC3 (Head and Neck) | 14.5 |
| RKO (Colorectal) | 24.4 | ||
| T47D (Breast) | > 100 | ||
| MCF7 (Breast) | > 100 | ||
| 6i | 4-bromophenyl | HSC3 (Head and Neck) | 10.8 |
| T47D (Breast) | 11.7 | ||
| RKO (Colorectal) | 12.4 | ||
| MCF7 (Breast) | 16.4 | ||
| Cisplatin | (Reference) | HSC3 (Head and Neck) | 2.5 |
| T47D (Breast) | 4.5 | ||
| RKO (Colorectal) | 3.2 | ||
| MCF7 (Breast) | 5.5 |
Structure-Activity Relationship (SAR) Insights:
The data indicates that the nature of the substituent on the phenyl ring plays a significant role in the anticancer potency. Compound 6i , bearing a 4-bromophenyl group, demonstrated a broad spectrum of activity against all tested cancer cell lines, with IC50 values ranging from 10.8 to 16.4 µM.[1] In contrast, the 4-chlorophenyl derivative (6a ) showed more selective activity, being most potent against the HSC3 cell line.[1] Interestingly, both compounds showed no toxicity towards normal fibroblast cell lines, suggesting a favorable therapeutic window.[1] This highlights the potential of the thienopyridine scaffold in developing selective anticancer agents.
Kinase Inhibitory Activity: Targeting Bruton's Tyrosine Kinase (BTK)
Derivatives of the thieno[3,2-c]pyridine scaffold have been successfully developed as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling pathways and a validated target for hematological malignancies and autoimmune diseases. A key study explored 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines, demonstrating that modifications at the 7-position of the scaffold are critical for potent BTK inhibition.[2]
| Compound ID | 7-Substituent | BTK IC50 (nM)[2] |
| 13a | 1H-pyrazol-4-yl | 21.6 |
| 13b | 1-(2-hydroxyethyl)-1H-pyrazol-4-yl | 11.8 |
| 13c | 1-methyl-1H-pyrazol-4-yl | 35.2 |
| Ibrutinib | (Reference) | 1.2 |
Structure-Activity Relationship (SAR) Insights:
The substitution at the 7-position of the thieno[3,2-c]pyridine core with a pyrazole ring was found to be highly favorable for BTK inhibitory activity.[2] Among the pyrazole-substituted derivatives, the introduction of a 2-hydroxyethyl group at the N1 position of the pyrazole in compound 13b resulted in the most potent inhibition, with an IC50 of 11.8 nM.[2] This suggests that the hydroxyl group may form a key hydrogen bond interaction within the BTK active site. This study underscores the tunability of the thieno[3,2-c]pyridine scaffold for potent and selective kinase inhibition.
Other Notable Biological Activities
The versatility of the thienopyridine scaffold is further demonstrated by its derivatives' activity against other biological targets:
-
Antiplatelet Activity: Thienopyridine derivatives, such as clopidogrel and prasugrel, are well-established antiplatelet agents that act as irreversible antagonists of the P2Y12 receptor.[3][4][5] Their clinical success highlights the scaffold's ability to be modified into highly effective prodrugs.[4]
-
Antiviral Activity: Certain 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides have been identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase, demonstrating the scaffold's potential in the development of novel antiviral therapies.[6]
Synthetic Strategies for Thienopyridine Derivatives
The construction of the this compound core and its derivatives can be achieved through multi-step synthetic sequences. Below is a plausible synthetic workflow based on established methodologies for related heterocyclic systems.
Proposed Synthesis of the Core Scaffold
The following diagram illustrates a potential synthetic route.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35. Reconstitute recombinant human BTK enzyme, a suitable peptide substrate, and ATP in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then further dilute in the assay buffer to the desired final concentrations.
-
Enzyme Reaction: In a 96-well plate, add the diluted test compounds, followed by the BTK enzyme. Allow for a brief pre-incubation period.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold and its isomers represent a promising area for drug discovery. The comparative analysis of related thienopyridine derivatives has revealed their significant potential as anticancer agents and kinase inhibitors. The structure-activity relationships discussed herein provide a solid foundation for the rational design of novel, potent, and selective inhibitors.
Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives. Exploring substitutions at various positions of the bicyclic core will be crucial to optimize potency, selectivity, and pharmacokinetic properties. The detailed synthetic and biological protocols provided in this guide offer a practical starting point for researchers aiming to unlock the full therapeutic potential of this versatile scaffold.
References
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Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. (2025). RSC Medicinal Chemistry. [Link]
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Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. (2018). Journal of Medicinal Chemistry. [Link]
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7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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[Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo]. (2011). Yao Xue Xue Bao. [Link]
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Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. (2015). Bioorganic & Medicinal Chemistry. [Link]
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3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2021). Molecules. [Link]
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A Researcher's Guide to Evaluating the Selectivity of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A highly selective molecule promises enhanced efficacy and a wider therapeutic window, minimizing the off-target effects that can lead to toxicity and unforeseen side effects.[1][2] This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile . While extensive public data on the specific biological targets of this molecule is nascent, its thienopyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.
Therefore, for the purposes of this illustrative guide, we will proceed under the working hypothesis that this compound is a potential kinase inhibitor. We will outline a rigorous, multi-pronged experimental strategy to define its selectivity profile, comparing it against two hypothetical, structurally distinct kinase inhibitors, Compound A (a multi-kinase inhibitor) and Compound B (a known selective inhibitor of a hypothetical primary target, Kinase X).
Initial Assessment: Large-Scale Kinase Panel Screening
The first step in characterizing a potential kinase inhibitor is to understand the breadth of its interactions across the human kinome.[3] Large-scale kinase profiling panels offer an efficient method to assess a compound's potency and selectivity against hundreds of kinases simultaneously.[4]
Experimental Rationale:
This initial screen serves as a broad survey, identifying the primary target(s) and any significant off-target interactions. By testing at a fixed concentration (e.g., 1 µM), we can quickly identify kinases that are potently inhibited.[5] Follow-up dose-response assays on the initial "hits" will provide quantitative IC50 or Kd values, allowing for a more refined understanding of the compound's potency.
Recommended Protocol: Kinase Profiling via ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound, Compound A, and Compound B in 100% DMSO.
-
Assay Plate Preparation: Dispense the compounds into a multi-well assay plate. For the initial screen, a single concentration of 1 µM is recommended. For dose-response curves, perform serial dilutions.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase. For dose-response experiments, fit the data to a suitable model to determine IC50 values.
Data Presentation:
The results of the kinase panel screen can be effectively visualized using a kinome tree map, providing an intuitive representation of the compound's selectivity. For a more quantitative comparison, a tabular format is recommended.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Primary Target (Hypothetical Kinase X) | 15 | 50 | 10 |
| Kinase Y | >10,000 | 80 | >10,000 |
| Kinase Z | 5,000 | 120 | >10,000 |
| ... (other kinases) | ... | ... | ... |
Cellular Target Engagement: Confirming Intracellular Activity
While biochemical assays are crucial for determining direct inhibitory activity, they do not always reflect a compound's behavior in a complex cellular environment. Cellular target engagement assays are essential to confirm that the compound can enter the cell and bind to its intended target.[6][7] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[8][9][10]
Experimental Rationale:
CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[7] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can infer target engagement.[9][10]
Recommended Protocol: Cellular Thermal Shift Assay (CETSA®)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to an appropriate density. Treat the cells with varying concentrations of this compound, Compound A, or Compound B for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method, such as Western blotting or an AlphaScreen® assay.
-
Data Analysis: Generate melt curves by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Data Presentation:
The results of the CETSA experiment are typically presented as melt curves and isothermal dose-response curves.
Figure 1: CETSA Melt Curves
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Unbiased Off-Target Profiling: A Global View of Selectivity
To ensure a comprehensive understanding of a compound's selectivity, it is crucial to investigate potential off-target interactions beyond the kinome.[11] Chemoproteomics approaches, such as Thermal Proteome Profiling (TPP), provide an unbiased, proteome-wide assessment of compound binding.[11]
Experimental Rationale:
TPP is an extension of CETSA that uses quantitative mass spectrometry to identify all proteins that are thermally stabilized or destabilized upon compound treatment. This allows for the discovery of unanticipated off-targets and provides a global view of the compound's selectivity.
Recommended Protocol: Thermal Proteome Profiling (TPP)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Treat cells with the compound of interest or a vehicle control.
-
Heating and Lysis: Aliquot the cell lysate into different tubes and heat them to a range of temperatures.
-
Protein Digestion: Isolate the soluble proteins and digest them into peptides.
-
Isobaric Labeling: Label the peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins at each temperature. Proteins that show a thermal shift upon compound treatment are considered potential targets or off-targets.
Data Presentation:
The vast amount of data generated by TPP is best presented in a volcano plot, highlighting proteins that exhibit statistically significant thermal shifts.
Table 2: Summary of Off-Target Profiling Results
| Compound | Primary Target(s) | Significant Off-Targets (Kinases) | Significant Off-Targets (Non-Kinases) |
| This compound | Kinase X | Kinase Z | Protein P, Enzyme Q |
| Compound A | Kinase X, Y, Z | Multiple other kinases | Protein R, Transporter S |
| Compound B | Kinase X | None | None |
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the comprehensive evaluation of the selectivity of This compound . By combining large-scale kinase profiling, cellular target engagement assays, and unbiased proteome-wide off-target screening, researchers can build a detailed and reliable selectivity profile.
The hypothetical data presented here illustrates how this compound, while potent against its primary target, may have some off-target interactions that warrant further investigation. In contrast, Compound A demonstrates a clear multi-kinase inhibitor profile, while Compound B exhibits high selectivity.
Further studies should focus on validating the identified off-targets using orthogonal assays and investigating the functional consequences of these interactions in cellular and in vivo models. This comprehensive approach to selectivity profiling is essential for the successful development of safe and effective therapeutics.
References
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Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile: A Guide for Laboratory Professionals
An Essential Framework for the Safe Management of a Novel Thienopyridine Compound
Understanding the Compound: Chemical Identity and Potential Hazards
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C₈H₄N₂OS.[1][2] Its structure, featuring a fused thienopyridine core and a nitrile group, suggests the need for careful handling and disposal. Thienopyridine derivatives are known for their pharmacological activity, often acting as platelet aggregation inhibitors.[3] The nitrile group (–C≡N) is a common functional group in organic chemistry that can impart toxicity.[4][5] Compounds containing this group can be hazardous, and their waste must be managed accordingly.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂OS | [1][2] |
| Molecular Weight | 176.2 g/mol | [2] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Likely soluble in organic solvents | [7] |
Given the absence of specific toxicity data, it is prudent to treat this compound with a high degree of caution, assuming it to be hazardous.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, must adhere to institutional, local, and national regulations. The following principles provide a universal foundation for safe disposal practices.[8][9][10][11]
-
Containment: Use appropriate, clearly labeled, and sealed containers.[8][9]
-
Identification: All waste containers must be accurately and fully labeled.[9][12]
-
Minimization: Generate the minimum amount of waste possible.[12]
-
Documentation: Maintain records of waste generation and disposal.[8]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear and actionable workflow for the safe disposal of both solid waste and contaminated materials.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn:
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Waste Segregation and Container Selection
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect pure this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated filter paper) in a dedicated, robust, and sealable container.[9]
-
The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[12]
-
Label the container clearly as "Hazardous Waste" and list the full chemical name: "this compound".[9]
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, collect the waste in a sealable, chemical-resistant container (glass or HDPE).[9]
-
Do not mix with other waste streams unless compatibility has been confirmed. Nitriles are incompatible with strong oxidizing agents, strong reducing agents, and some metals.[13]
-
Label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.[9]
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.[14]
-
Decontamination of Labware
-
Glassware and other reusable equipment should be decontaminated.
-
A triple rinse with a suitable solvent (e.g., acetone, ethanol) is a common practice. The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected, depending on institutional policies.
Storage of Waste
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Ensure containers are kept closed except when adding waste.[9][10]
-
Store in a well-ventilated area, away from heat and ignition sources.[8]
-
Use secondary containment (e.g., a spill tray) for liquid waste containers to prevent the spread of potential spills.[9][12]
Requesting Waste Pickup
-
Once a waste container is full or has been in storage for a designated period (often six months to a year, check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[9][11]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Building a Culture of Safety
The proper disposal of chemical waste is not merely a procedural task; it is a cornerstone of a robust safety culture within the laboratory. By treating novel compounds like this compound with the caution they deserve and adhering to established best practices, researchers protect themselves, their colleagues, and the environment. This guide serves as a foundational resource, but it is imperative that all laboratory personnel are familiar with their institution's specific chemical hygiene and waste disposal plans.
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Comprehensive Safety and Handling Guide for 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a thorough analysis of its chemical structure, data from analogous compounds, and established principles of laboratory safety.
Hazard Assessment and Chemical Profile
-
Thienopyridine Derivatives : This class of compounds is known for its biological activity. For instance, drugs like ticlopidine and clopidogrel are thienopyridines that can cause side effects such as skin rash and diarrhea[1][2][3]. While the specific effects of the target compound are unknown, the potential for biological activity necessitates measures to prevent direct contact and absorption.
-
Heterocyclic Aromatic Compounds : These compounds can have diverse toxicological profiles, and some are known to be mutagenic or carcinogenic[4]. As a general precaution, all novel heterocyclic compounds should be handled as potentially hazardous.
-
Nitrile (-CN) Group : The presence of a carbon-nitrogen triple bond introduces potential toxicity. While the nitrile group in this molecule is part of an aromatic system and may not be as labile as in other compounds, it is prudent to handle it with care to avoid any potential for the release of cyanide.
A related compound, 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine, is classified as harmful if swallowed[5]. This suggests that oral ingestion of similar structures could be hazardous.
Given the unknown toxicological profile of this compound, it is imperative to treat it as a substance of unknown toxicity and to work under the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
Personal Protective Equipment (PPE): A Multi-layered Approach
A comprehensive PPE strategy is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Primary Engineering Controls: The First Line of Defense
All handling of this compound in solid or solution form should be conducted within a certified chemical fume hood. This is the most critical step in preventing inhalation of any dust or aerosols.
Essential Personal Protective Equipment
The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double-gloving with nitrile gloves. | Nitrile gloves offer good general chemical resistance and are a standard in many laboratories[6][7][8][9]. Double-gloving provides an extra layer of protection against potential tears and rapid chemical breakthrough. Gloves should be inspected for any signs of degradation and changed immediately if contamination is suspected. |
| Eyes | Chemical safety goggles. | Safety glasses with side shields or, preferably, chemical safety goggles are mandatory to protect against splashes and airborne particles. |
| Body | A lab coat, fully fastened. | A lab coat protects the skin and personal clothing from contamination. |
| Feet | Closed-toe shoes. | This is a standard laboratory requirement to protect against spills and falling objects[8]. |
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Footwear and Clothing: Ensure you are wearing closed-toe shoes and long pants before entering the laboratory.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat. Don the second pair of nitrile gloves over the first.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat: Unfasten your lab coat. Remove it by rolling it down your arms, keeping the potentially contaminated outer surface away from your body.
-
Eye Protection: Remove your safety goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Handling Procedures
-
Weighing: When weighing the solid compound, do so within the chemical fume hood to contain any dust.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Transport: When moving the compound outside of the fume hood, use a sealed, secondary container to prevent spills[8].
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or you feel unwell.
-
Contain: If the spill is small and you are trained to handle it, contain the spill with an appropriate absorbent material.
-
Clean: Wearing appropriate PPE, carefully clean the spill area.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Disposal
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound must be collected in a designated, sealed hazardous waste container. Do not pour any amount down the drain.
All waste must be disposed of following your institution's and local environmental regulations for chemical waste.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a compound of unknown toxicity like this compound.
Caption: Decision workflow for PPE selection for compounds with unknown hazards.
Conclusion
The safe handling of novel chemical entities like this compound is paramount in a research and development setting. By adhering to the principles of hazard assessment, utilizing appropriate engineering controls, consistently wearing the correct PPE, and following established operational and disposal protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). PennEHRS - University of Pennsylvania. [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024). [Link]
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Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases. [Link]
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Types of Gloves Used in Laboratory. (2023). HANVO Safety. [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). [Link]
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Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. (2000). PubMed. [Link]
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The thienopyridines. (2003). PubMed. [Link]
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Thienopyridine derivatives as risk factors for bleeding following high risk endoscopic treatments: Safe Treatment on Antiplatelets (STRAP) study. (2015). PubMed. [Link]
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Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. (2009). PubMed Central. [Link]
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This compound. PubChem. [Link]
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Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. (2009). Cochrane Library. [Link]
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4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile. PubChem. [Link]
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4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. PubChem. [Link]
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4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2023). MDPI. [Link]
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4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE. Global Substance Registration System. [Link]
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Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. (2020). PubMed. [Link]
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Heterocyclic Compounds: Health Hazards. (2011). [Link]
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Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2024). MDPI. [Link]
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4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE HYDROCHLORIDE Material Safety Data Sheet. [Link]
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Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). Open Access Journals. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). [Link]
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4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. PubChem. [Link]
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5-Nitroso-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate. Pharmaffiliates. [Link]
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- 1. Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
